Product packaging for Mikamycin B(Cat. No.:CAS No. 3131-03-1)

Mikamycin B

Cat. No.: B1682496
CAS No.: 3131-03-1
M. Wt: 867.0 g/mol
InChI Key: YGXCETJZBDTKRY-DZCVGBHJSA-N
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Description

Mikamycin B, also known as Pristinamycin IA, is a cyclic peptide antibiotic belonging to the streptogramin B group . It is a key compound for microbiological research, particularly in the study of bacterial protein synthesis and antibiotic resistance mechanisms. Its primary mode of action is the inhibition of protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit . This binding alters the ribosome's conformation and blocks the elongation of peptide chains, leading to the release of incomplete peptides . This compound exhibits synergistic antibacterial activity when combined with streptogramin A antibiotics; while each component is bacteriostatic alone, the combination becomes bactericidal . This synergy makes it a valuable tool for studying combination therapies against resistant pathogens. Research involving this compound is crucial for understanding the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype, as a common methylation mechanism can confer cross-resistance to all these classes of antibiotics . The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Identifiers and Properties: • CAS Number : 3131-03-1 • Molecular Formula : C45H54N8O10 • Synonym : Pristinamycin IA, Vernamycin B

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H54N8O10 B1682496 Mikamycin B CAS No. 3131-03-1

Properties

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCETJZBDTKRY-DZCVGBHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028335
Record name Mikamycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3131-03-1
Record name Mikamycin IA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mikamycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIKAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50XJ0NC3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Mikamycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin B, a member of the streptogramin B family of antibiotics, is a potent natural product with significant antibacterial activity. This technical guide provides an in-depth exploration of the origins of this compound, detailing its discovery, the producing microorganism, and the molecular basis of its biosynthesis. Drawing on available data for this compound and its close analogue, pristinamycin IA, this document summarizes quantitative production data, outlines key experimental protocols, and visualizes the biosynthetic pathway to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a cyclic depsipeptide antibiotic that, in conjunction with Mikamycin A (a polyketide-lactone), forms the Mikamycin complex.[1] This complex exhibits synergistic antibacterial activity, primarily against Gram-positive bacteria. The two components target the bacterial ribosome, effectively inhibiting protein synthesis. This compound belongs to the streptogramin B group of antibiotics, which are characterized by their complex cyclic peptide structures assembled through non-ribosomal peptide synthesis.[2] Understanding the origin and biosynthesis of this compound is crucial for efforts in microbial strain improvement, synthetic biology applications, and the development of novel antibiotic derivatives.

Discovery and Producing Organism

This compound was first isolated from the soil bacterium Streptomyces mitakaensis, discovered in Mitaka City, Tokyo, Japan.[1] This actinomycete is the natural producer of the Mikamycin complex. Subsequent research has identified other Streptomyces species that produce structurally similar streptogramin B antibiotics, such as Streptomyces pristinaespiralis (producing pristinamycin IA) and Streptomyces virginiae (producing virginiamycin S1).

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a series of large, multi-functional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces mitakaensis. While the complete BGC for this compound has not been fully elucidated, extensive research on the closely related pristinamycin I BGC in S. pristinaespiralis provides a robust model for the synthesis of this compound.

Precursor Molecules

The synthesis of the this compound backbone requires the incorporation of several specific amino acid and keto acid precursors. Based on the structure of pristinamycin IA, the likely precursors for this compound are:

  • 3-hydroxypicolinic acid

  • L-threonine

  • L-aminobutyric acid

  • L-proline

  • 4-(dimethylamino)-L-phenylalanine

  • 4-oxo-L-pipecolic acid

  • L-phenylglycine

The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The NRPS machinery functions as a modular assembly line, where each module is responsible for the activation, modification (optional), and incorporation of a specific precursor molecule. A typical NRPS module consists of the following domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid precursor by converting it to an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

Additional domains, such as epimerization (E) domains for converting L-amino acids to their D-isomers and N-methyltransferase (MT) domains, can also be present within a module to introduce further chemical diversity. The final module typically contains a thioesterase (TE) domain, which is responsible for releasing the fully assembled peptide chain, often through cyclization.

MikamycinB_Biosynthesis P1 P1 Module1 Module1 P1->Module1 A-domain P2 P2 Module2 Module2 P2->Module2 A-domain P3 P3 Module3 Module3 P3->Module3 A-domain P4 P4 Module4 Module4 P4->Module4 A-domain P5 P5 Module5 Module5 P5->Module5 A-domain P6 P6 Module6 Module6 P6->Module6 A-domain P7 P7 Module7 Module7 P7->Module7 A-domain MikamycinB This compound (Cyclic Depsipeptide) TE TE TE->MikamycinB Cyclization & Release

Figure 1. Proposed biosynthetic pathway for this compound via a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

Quantitative Data on Production

Parameter Value Organism Reference
Fermentation Yield (Shake Flask)51.0 mg/LS. pristinaespiralis[3]
Fermentation Yield (Optimized, with resin)1.0 - 2.5 g/LS. pristinaespiralis[4]
Fermentation Yield (Immobilized Cells)213 mg/LS. pristinaespiralisPatent US3154475A

Experimental Protocols

Fermentation of Streptomyces mitakaensis for this compound Production

This protocol is a general guideline and may require optimization for specific strains and equipment.

  • Seed Culture Preparation:

    • Inoculate a loopful of S. mitakaensis spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a custom seed medium).

    • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate a production fermenter containing a suitable production medium with 5-10% (v/v) of the seed culture. A typical production medium might contain a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements.

    • Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.

    • Monitor pH, dissolved oxygen, and glucose consumption throughout the fermentation.

Isolation and Purification of this compound
  • Harvesting:

    • At the end of the fermentation, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant. This compound is typically found in both the mycelium and the supernatant.

  • Extraction:

    • Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform at a neutral pH.

    • Extract the mycelial cake with a polar organic solvent like acetone or methanol. The solvent is then evaporated, and the residue is redissolved in a suitable buffer and extracted with ethyl acetate or chloroform.

  • Purification:

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).

Experimental_Workflow cluster_Fermentation Fermentation cluster_Isolation Isolation cluster_Purification Purification Seed_Culture Seed Culture (S. mitakaensis) Production_Culture Production Culture (7-10 days) Seed_Culture->Production_Culture Inoculation Harvesting Harvesting (Centrifugation/Filtration) Production_Culture->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Chromatography Crude_Extract->Column_Chromatography HPLC Reverse-Phase HPLC Column_Chromatography->HPLC Pure_MikamycinB Pure this compound HPLC->Pure_MikamycinB

Figure 2. General experimental workflow for the production and purification of this compound.

Conclusion

This compound, a complex cyclic depsipeptide from Streptomyces mitakaensis, represents a fascinating example of microbial secondary metabolism. Its biosynthesis via a modular NRPS assembly line offers significant potential for bioengineering and the generation of novel antibiotic compounds. While specific data on this compound remains somewhat limited, the extensive research on the closely related pristinamycin I provides a valuable framework for future studies. This technical guide consolidates the current understanding of the origin of this compound, providing researchers with a foundation for further investigation into this important class of antibiotics.

References

Mikamycin B: A Comprehensive Technical Guide to its Discovery, History, and Core Scientific Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and core scientific principles of Mikamycin B, a potent streptogramin B antibiotic. This document provides a detailed overview of its chemical properties, mechanism of action, biosynthesis, and in vitro activity, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction and Historical Perspective

This compound is a member of the streptogramin B family of antibiotics, a class of natural products produced by various species of Streptomyces bacteria. It is a cyclic hexadepsipeptide that acts synergistically with streptogramin A antibiotics to inhibit bacterial protein synthesis.

The discovery of the mikamycin complex dates back to 1956 by Arai and colleagues, who isolated it from the soil bacterium Streptomyces mitakaensis found in Mitaka City, Japan.[1] The complex was found to consist of two major active components: Mikamycin A (a macrolactone) and this compound (a depsipeptide).[1] Subsequent research revealed that this compound is identical to several other independently discovered streptogramin B antibiotics, including Pristinamycin IA, Virginiamycin B, and Ostreogrycin B.[2] This guide will focus on the discovery, properties, and scientific investigation of this compound.

Discovery_Timeline 1956 1956 Discovery Discovery of Mikamycin complex from Streptomyces mitakaensis 1956->Discovery Arai et al. 1959 1959 Isolation_B Isolation and properties of This compound described 1959->Isolation_B Watanabe et al. 1960 1960 Structure_Elucidation_Start Initial structural studies on this compound 1960->Structure_Elucidation_Start Watanabe et al. 1970 1970 Structure_Confirmation Confirmation of the structure of this compound 1970->Structure_Confirmation Cox et al. 1997 1997 Biosynthesis_Genes Cloning and characterization of genes for Pristinamycin I (this compound) biosynthesis 1997->Biosynthesis_Genes De Crécy-Lagard et al. 2010 2010 Supercluster Characterization of the ~210 kb Pristinamycin 'supercluster' 2010->Supercluster Mast et al.

Figure 1: Discovery and Development Timeline of this compound.

Physicochemical Properties of this compound

This compound is a cyclic depsipeptide with the molecular formula C45H54N8O10 and a molecular weight of 866.96 g/mol .[1][3] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C45H54N8O10
Molecular Weight 866.96 g/mol
Appearance Platelets (from methanol)
Melting Point 160 °C (monohydrate), 262-263 °C (anhydrous, decomposes)
Solubility Soluble in methanol, ethanol, acetone, chloroform; Practically insoluble in water
UV max (Methanol) 209 nm, 260 nm, 305 nm
Synonyms Pristinamycin IA, Virginiamycin B, Ostreogrycin B, Streptogramin B

In Vitro Antibacterial Activity

This compound, as a component of the pristinamycin complex, exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is significantly enhanced when used in combination with a streptogramin A component. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of pristinamycin against various clinically relevant bacteria. It is important to note that these values represent the activity of the pristinamycin complex (this compound/Pristinamycin IA and a streptogramin A component).

Bacterial SpeciesStrain TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusMethicillin-Sensitive (MSSA)0.12 - 10.250.5
Staphylococcus aureusMethicillin-Resistant (MRSA)≤ 0.5--
Streptococcus pneumoniaePenicillin-Sensitive0.03 - 10.250.5
Streptococcus pneumoniaePenicillin-Resistant0.03 - 10.250.5
Enterococcus faeciumVancomycin-Resistant (VRE)0.25 - 212
Viridans Group Streptococci-0.03 - 10.250.5

Experimental Protocols

Isolation and Purification of this compound from Streptomyces mitakaensis

The following is a generalized protocol based on methods described for the isolation of streptogramin antibiotics from Streptomyces species.

Isolation_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Inoculate Streptomyces mitakaensis in a suitable fermentation medium (e.g., soybean meal, glucose, salts) Incubation Incubate at 28°C for 5-7 days with shaking Fermentation->Incubation Harvest Separate mycelium from broth by centrifugation or filtration Incubation->Harvest Solvent_Extraction Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate) Harvest->Solvent_Extraction Concentration Concentrate the organic extract under reduced pressure Solvent_Extraction->Concentration Chromatography_1 Silica gel column chromatography (elution with a gradient of chloroform-methanol) Concentration->Chromatography_1 Fraction_Collection Collect fractions and monitor for antibacterial activity (e.g., bioassay) Chromatography_1->Fraction_Collection Chromatography_2 Further purification of active fractions by preparative HPLC (e.g., C18 column) Fraction_Collection->Chromatography_2 Crystallization Crystallize the purified this compound from a suitable solvent (e.g., methanol) Chromatography_2->Crystallization

Figure 2: Experimental Workflow for Isolation and Purification.

Methodology:

  • Fermentation: Streptomyces mitakaensis is cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts. The fermentation is carried out under aerobic conditions with agitation at a controlled temperature (typically 28°C) for several days to allow for the production of the antibiotic.

  • Extraction: The culture broth is separated from the mycelium. The antibiotic is then extracted from the filtered broth and/or the mycelial cake using a water-immiscible organic solvent such as ethyl acetate. The organic extract is then concentrated to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic techniques for purification.

    • Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as chloroform and methanol, to separate the components based on polarity.

    • High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative reverse-phase HPLC to obtain pure this compound.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as methanol-water, to obtain a crystalline solid.

Structural Elucidation

The structure of this compound was determined using a combination of classical chemical degradation and modern spectroscopic techniques.

  • Acid Hydrolysis and Amino Acid Analysis: To identify the constituent amino acids, the purified antibiotic is hydrolyzed with strong acid (e.g., 6N HCl). The resulting amino acids are then identified and quantified using techniques like amino acid analysis or chromatography (e.g., HPLC, GC-MS) by comparison with authentic standards.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the sequence of the amino acids and the overall three-dimensional structure of the cyclic peptide.

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the structure.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound (as part of the pristinamycin complex) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Mechanism of Action

This compound, a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its action is synergistic with streptogramin A antibiotics.

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosome cluster_inhibition Inhibition of Protein Synthesis P_site P-site Inhibit_Elongation Inhibition of peptide chain elongation P_site->Inhibit_Elongation Blocks A-site tRNA binding A_site A-site Exit_Tunnel Peptide Exit Tunnel Premature_Release Premature release of incomplete peptide chains Exit_Tunnel->Premature_Release Blocks peptide exit Mikamycin_A Streptogramin A (e.g., Dalfopristin) Mikamycin_A->P_site Binds and induces conformational change Mikamycin_B This compound (Streptogramin B) Mikamycin_B->Exit_Tunnel Binding affinity increased ~100x Bactericidal_Effect Synergistic Bactericidal Effect

Figure 3: Synergistic Mechanism of Action of Streptogramins.

The synergistic mechanism proceeds as follows:

  • Binding of Streptogramin A: The streptogramin A component (e.g., dalfopristin) binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.

  • Enhanced Binding of this compound: The conformational change induced by the streptogramin A component increases the binding affinity of this compound to the ribosome by approximately 100-fold. This compound binds to a site in the ribosomal exit tunnel.

  • Inhibition of Protein Synthesis:

    • Streptogramin A blocks the binding of aminoacyl-tRNA to the A-site and inhibits peptide bond formation, thus halting the early phase of peptide elongation.

    • This compound obstructs the passage of the nascent polypeptide chain through the exit tunnel, leading to the premature release of incomplete peptides and inhibiting the late phase of elongation.

  • Synergistic Bactericidal Effect: The combined action of both components leads to a complete shutdown of protein synthesis, resulting in a potent bactericidal effect against susceptible bacteria. While each component alone is typically bacteriostatic, their combination is bactericidal.

Biosynthesis of this compound

This compound is synthesized by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). This process is independent of messenger RNA and the ribosome.

The biosynthesis of Pristinamycin I (this compound) in Streptomyces pristinaespiralis involves a large ~210 kb gene "supercluster" that also contains the genes for the biosynthesis of the synergistic Pristinamycin II component. The genes for Pristinamycin I biosynthesis are interspersed with those for Pristinamycin II.

The key genes and their products involved in the assembly of the this compound backbone are:

  • snbA : Encodes a 3-hydroxypicolinic acid:AMP ligase, which activates the starter unit for the synthesis.

  • snbC : Encodes a peptide synthetase responsible for the incorporation of L-threonine and L-aminobutyric acid.

  • snbDE : Encodes a large peptide synthetase that activates and incorporates the remaining precursors: proline, 4-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine.

The biosynthesis proceeds through a series of modules, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The domains within each module include:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid as a thioester.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own T-domain and the growing peptide chain attached to the T-domain of the previous module.

  • Epimerization (E) domain: Can modify the stereochemistry of the incorporated amino acid.

  • Thioesterase (TE) domain: Located at the final module, it catalyzes the release of the completed peptide, often through cyclization.

Conclusion

This compound, a key component of the pristinamycin antibiotic complex, has a rich history of discovery and scientific investigation. Its synergistic mechanism of action, targeting the bacterial ribosome, makes it a potent weapon against a range of Gram-positive pathogens, including drug-resistant strains. The elucidation of its complex biosynthetic pathway, governed by a large gene supercluster, opens avenues for bioengineering and the development of novel streptogramin antibiotics. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of antimicrobial agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Mikamycin B

Abstract

This compound, also known as Pristinamycin IA or Streptogramin B, is a potent cyclodepsipeptide antibiotic belonging to the streptogramin B class.[1] It is a natural product isolated from various Streptomyces species, including Streptomyces mitakaensis and Streptomyces pristinaespiralis.[1][2][3] this compound acts as a crucial component of the Mikamycin and Pristinamycin antibiotic complexes, where it exhibits a remarkable synergistic bactericidal effect when combined with a Streptogramin A-type compound (e.g., Mikamycin A).[3] This synergy allows for effective treatment against a range of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with relevant experimental methodologies.

Chemical Structure and Identification

This compound is a complex cyclic depsipeptide, meaning its structure contains both peptide and ester bonds in a macrocyclic ring. The core structure is composed of several amino acid residues, including non-proteinogenic and modified ones.

IUPAC Name: N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide.

Stereochemistry: The molecule possesses multiple chiral centers, which are critical for its biological activity. The specific stereochemistry is defined in its IUPAC name.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference(s)
CAS Number 3131-03-1
Molecular Formula C₄₅H₅₄N₈O₁₀
Molecular Weight 866.96 g/mol
Synonyms Pristinamycin IA, Streptogramin B, Ostreogrycin B, Vernamycin Bα, PA-114B

Physicochemical Properties

The physical and chemical properties of this compound are essential for its formulation, delivery, and pharmacokinetic profiling.

Table 2: Physicochemical Data for this compound
PropertyValueReference(s)
Appearance Light yellow to yellow crystalline solid.
Melting Point Anhydrous: 262-263 °C (decomposes)Monohydrate: 160 °C
Solubility Soluble in chloroform (30 mg/ml), DMF (30 mg/ml), DMSO (30 mg/ml), methanol, ethanol, acetone, and ethyl acetate. Practically insoluble in water and petroleum ether.
UV Absorption (λmax) In Methanol: 262, 304 nm
Storage Temperature -20°C

Biological Properties and Mechanism of Action

This compound's primary biological role is as an antibacterial agent. Its efficacy is dramatically enhanced when used in combination with a Streptogramin A antibiotic.

  • Mechanism of Action: this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding obstructs the passage of the elongating polypeptide chain, leading to a premature termination of protein synthesis. The binding of a Streptogramin A component induces a conformational change in the ribosome, which increases the binding affinity for this compound by up to 100-fold, resulting in a potent synergistic and bactericidal effect.

  • Antimicrobial Spectrum: It is highly active against Gram-positive bacteria, including Staphylococcus, Streptococcus, Clostridium, Peptostreptococcus, and Propionibacterium species. Its activity against MRSA makes it a clinically significant compound.

  • Resistance: Bacterial resistance to Streptogramin B can emerge through mechanisms such as enzymatic modification of the drug or alteration of the ribosomal target site, often conferred by erythromycin ribosome methylation (erm) genes.

Experimental Protocols

The following sections outline generalized methodologies for the isolation, characterization, and activity testing of this compound, based on standard practices for natural product antibiotics.

Isolation and Purification of this compound

This protocol describes a general procedure for extracting and purifying this compound from a Streptomyces fermentation culture.

  • Fermentation: Culture a high-yielding strain of Streptomyces mitakaensis or a similar producer in a suitable liquid medium (e.g., starch casein broth) under optimal temperature and aeration conditions for several days to allow for antibiotic production.

  • Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture filtrate and the mycelial cake with a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of solvents, such as a chloroform-methanol or hexane-ethyl acetate system, to separate the components based on polarity.

    • Preparative HPLC: Further purify the fractions containing this compound using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid).

  • Crystallization: Concentrate the purified fractions and crystallize this compound from a suitable solvent system, such as methanol-water, to obtain the pure compound.

Structure Elucidation Methodologies

The definitive structure of this compound is determined using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): Perform high-resolution mass spectrometry (e.g., UPLC-Q-TOF-HR-MS) to determine the exact mass and elemental composition, confirming the molecular formula (C₄₅H₅₄N₈O₁₀). Fragmentation patterns from MS/MS analysis can provide initial structural information about the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

    • Acquire two-dimensional (2D) NMR spectra, including:

      • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within individual amino acid residues.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the macrocyclic linkage.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of the molecule's 3D conformation and stereochemistry.

Antimicrobial Susceptibility Testing (MIC Determination)

The biological activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard protocol.

  • Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with a sterile cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium) to achieve a range of desired final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series). Results can be read visually or with a microplate reader measuring absorbance at 600 nm.

Biosynthesis Pathway Overview

This compound is synthesized by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS) . This system functions like a molecular assembly line, where different modules are responsible for activating, modifying, and linking specific amino acid building blocks.

The diagram below illustrates the generalized modular logic of an NRPS system responsible for synthesizing a Streptogramin B-type antibiotic like this compound. Each module selects and incorporates one amino acid into the growing peptide chain.

Streptogramin_B_NRPS_Workflow Generalized NRPS Workflow for Streptogramin B Synthesis cluster_loading Loading Module cluster_mod1 Module 1 cluster_mod2 Module 2 cluster_mod3 Module 3 cluster_mod4 Module 4 cluster_mod5 Module 5 cluster_mod6 Module 6 cluster_termination Termination cluster_key Domain Key Loading 3-OH-Picolinic Acid A PCP Mod1 L-Thr C A PCP Loading:f2->Mod1:f1 Mod2 D-aBut C A E PCP Mod1:f3->Mod2:f1 Mod3 L-Pro C A PCP Mod2:f4->Mod3:f1 Mod4 N-Me-L-Phe(p-NMe2) C A MT PCP Mod3:f3->Mod4:f1 Mod5 4-Oxo-Pip C A PCP Mod4:f4->Mod5:f1 Mod6 L-PheGly C A PCP Mod5:f3->Mod6:f1 Termination TE Mod6:f3->Termination:f0 Key A: Adenylation (Substrate selection & activation) C: Condensation (Peptide bond formation) PCP: Peptidyl Carrier Protein (Thiolation) E: Epimerization (L to D conversion) MT: Methyltransferase (N-methylation) TE: Thioesterase (Cyclization & release)

Caption: Generalized workflow for the Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

References

An In-depth Technical Guide to the Mechanism of Action of Mikamycin B on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin B, a member of the streptogramin B family of antibiotics, is a potent inhibitor of bacterial protein synthesis. It targets the 50S ribosomal subunit, effectively halting the elongation of nascent polypeptide chains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its interaction with the bacterial ribosome. The synergistic relationship with Mikamycin A, quantitative binding data of related compounds, detailed experimental methodologies for studying this interaction, and the structural basis of its inhibitory activity are presented.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents and a deeper understanding of existing ones. Mikamycins, produced by Streptomyces mitakaensis, are a mixture of two structurally different compounds: Mikamycin A (a streptogramin A) and this compound (a streptogramin B). While each component exhibits bacteriostatic activity individually, they act synergistically to produce a potent bactericidal effect.[1][2] This guide focuses on the mechanism of action of this compound at its primary cellular target: the bacterial ribosome.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the large (50S) subunit of the bacterial ribosome.[3] Its binding site is located within the nascent polypeptide exit tunnel (NPET), a crucial channel through which newly synthesized proteins emerge from the ribosome.[4][5] By occupying this tunnel, this compound physically obstructs the passage of the elongating polypeptide chain, leading to the premature termination of protein synthesis. This steric hindrance prevents the ribosome from continuing the translation process, ultimately leading to cell death.

Synergistic Action with Mikamycin A

The remarkable potency of the Mikamycin complex stems from the synergistic interaction between Mikamycin A and this compound. Mikamycin A, a polyunsaturated macrolactone, binds to the peptidyl transferase center (PTC) on the 50S subunit. The binding of Mikamycin A induces a conformational change in the 23S rRNA, which allosterically increases the binding affinity of this compound to its site in the NPET. This cooperative binding results in a stable ternary complex (Ribosome-Mikamycin A-Mikamycin B) that is significantly more effective at inhibiting protein synthesis than either compound alone.

The following diagram illustrates the synergistic mechanism of Mikamycin A and B:

Mikamycin_Synergy cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Conformational_Change Conformational Change in 23S rRNA 50S->Conformational_Change Induces Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S->Protein_Synthesis_Inhibition Leads to 30S 30S Subunit Mikamycin_A Mikamycin A Mikamycin_A->50S Binds to PTC Mikamycin_B This compound Mikamycin_B->50S Binds to NPET Increased_Affinity Increased Affinity for this compound Conformational_Change->Increased_Affinity Increased_Affinity->Mikamycin_B Enhances Binding

Synergistic action of Mikamycin A and B on the bacterial ribosome.

Quantitative Data

Precise quantitative data for the binding of this compound to the bacterial ribosome is scarce in publicly available literature. However, data from closely related streptogramin B antibiotics, such as Virginiamycin S and Pristinamycin IA, provide valuable insights into the binding affinities.

Antibiotic ComponentRibosome/SubunitMethodDissociation Constant (Kd)Reference
Streptogramin B E. coli 70S RibosomesEquilibrium Dialysis59 nM
Streptogramin B (in presence of Streptogramin A) E. coli 70S RibosomesEquilibrium Dialysis13.3 nM
Pristinamycin IA S. aureus 70S RibosomesNot Specified0.8 µM
Pristinamycin IA (in presence of Pristinamycin IIA) S. aureus 70S RibosomesNot Specified0.005 µM (5 nM)

Note: The presented Kd values for Pristinamycin IA are for the synergistic binding with Pristinamycin IIA, highlighting the significant increase in affinity.

Experimental Protocols

The study of the this compound-ribosome interaction relies on a combination of structural, biochemical, and biophysical techniques. The following sections provide detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Mikamycin B Complex

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with antibiotics at near-atomic resolution.

CryoEM_Workflow Ribosome_Purification 1. Ribosome Purification (e.g., from E. coli) Complex_Formation 2. Complex Formation (Incubate ribosomes with excess Mikamycin A and B) Ribosome_Purification->Complex_Formation Grid_Preparation 3. Cryo-EM Grid Preparation (Vitrification in liquid ethane) Complex_Formation->Grid_Preparation Data_Collection 4. Data Collection (Titan Krios TEM) Grid_Preparation->Data_Collection Image_Processing 5. Image Processing (Motion correction, CTF estimation, particle picking) Data_Collection->Image_Processing 3D_Reconstruction 6. 3D Reconstruction (RELION/CryoSPARC) Image_Processing->3D_Reconstruction Model_Building 7. Atomic Model Building and Refinement 3D_Reconstruction->Model_Building

General workflow for Cryo-EM analysis of ribosome-antibiotic complexes.

Methodology:

  • Ribosome Purification: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600) using sucrose gradient centrifugation.

  • Complex Formation: Incubate purified 70S ribosomes with a molar excess of Mikamycin A and this compound to ensure saturation of the binding sites.

  • Grid Preparation: Apply a small volume of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

  • Data Collection: Collect high-resolution images using a Titan Krios transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Process the collected movie frames to correct for beam-induced motion, estimate the contrast transfer function (CTF), and automatically pick individual ribosome particles.

  • 3D Reconstruction: Perform 2D and 3D classification and refinement using software packages like RELION or cryoSPARC to obtain a high-resolution 3D map of the ribosome-antibiotic complex.

  • Model Building and Refinement: Build an atomic model of the complex into the cryo-EM density map and refine it to obtain the final structure.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the antibiotic bound to the ribosome.

Methodology:

  • Crystallization: Grow crystals of the 50S ribosomal subunit or the 70S ribosome in the presence of Mikamycin A and B using vapor diffusion (sitting or hanging drop) methods. Crystals are often obtained from ribosomes of thermophilic bacteria like Thermus thermophilus or Deinococcus radiodurans.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

  • Structure Determination: Process the diffraction data and determine the three-dimensional structure of the ribosome-antibiotic complex using molecular replacement and subsequent refinement.

In Vitro Transcription/Translation (IVTT) Assay

This assay measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

IVTT_Workflow Reaction_Setup 1. Set up IVTT reaction (Cell-free extract, DNA template, amino acids, energy source) Add_Inhibitor 2. Add varying concentrations of this compound (with and without Mikamycin A) Reaction_Setup->Add_Inhibitor Incubation 3. Incubate at 37°C Add_Inhibitor->Incubation Measure_Signal 4. Measure reporter protein activity (e.g., Luciferase luminescence) Incubation->Measure_Signal Data_Analysis 5. Analyze data and determine IC50 Measure_Signal->Data_Analysis

Workflow for an in vitro transcription/translation assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., E. coli S30), a DNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.

  • Inhibitor Addition: Add varying concentrations of this compound, both alone and in combination with a fixed concentration of Mikamycin A, to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

  • Signal Measurement: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the antibiotic concentration to determine the IC50 value.

Ribosome Filter Binding Assay

This assay is used to determine the binding affinity (Kd) of radiolabeled this compound to the ribosome.

Methodology:

  • Radiolabeling: Synthesize or obtain a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

  • Binding Reaction: Incubate a constant concentration of purified ribosomes with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

  • Filtration: Pass the reaction mixtures through a nitrocellulose filter. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to determine the Kd.

Structural Insights into this compound Binding

Structural studies of streptogramin B antibiotics bound to the 50S ribosomal subunit have revealed the molecular basis of their inhibitory action. This compound binds in the NPET, making extensive contacts with the 23S rRNA. Key nucleotides involved in the interaction include those in domains II and V of the 23S rRNA. The binding of this compound physically constricts the tunnel, preventing the passage of the nascent polypeptide chain. The synergistic binding of Mikamycin A in the PTC further stabilizes this inhibitory conformation, leading to a complete blockage of protein synthesis.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the nascent polypeptide exit tunnel of the 50S ribosomal subunit. Its synergistic action with Mikamycin A, which involves an allosteric mechanism to enhance binding affinity, makes it a highly effective bactericidal agent. The detailed understanding of its mechanism of action, facilitated by advanced structural and biochemical techniques, provides a solid foundation for the rational design of new streptogramin-based antibiotics to combat the growing threat of antimicrobial resistance.

References

An In-Depth Technical Guide to the Biosynthesis of Mikamycin B and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, a member of the streptogramin group B antibiotics, is a potent inhibitor of bacterial protein synthesis. Produced by various Streptomyces species, it acts synergistically with Mikamycin A to exhibit broad-spectrum antibacterial activity. Understanding the intricate biosynthetic pathway of this compound is crucial for the rational design of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its precursors, incorporating quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

This compound is structurally analogous to Virginiamycin S1. Consequently, much of our understanding of its biosynthesis is derived from studies on the virginiamycin biosynthetic pathway in Streptomyces virginiae. This guide will, therefore, draw heavily on the research conducted on virginiamycin biosynthesis as a model for this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process orchestrated by a multi-modular non-ribosomal peptide synthetase (NRPS) system. This enzymatic assembly line is responsible for the sequential condensation of specific amino acid and keto acid precursors to form the final macrocyclic peptide lactone structure.

Precursors of this compound

The construction of the this compound scaffold requires a specific set of precursor molecules. These are derived from primary metabolism and are channeled into the secondary metabolic pathway of antibiotic production. The known precursors for the analogous Virginiamycin S1 are:

  • 3-Hydroxypicolinic Acid: This unusual pyridine-containing amino acid serves as the starter unit for the NRPS assembly line.

  • L-Threonine

  • D-α-Aminobutyric Acid

  • L-Proline

  • N-methyl-L-phenylalanine

  • 4-Oxo-L-pipecolic Acid: This precursor is derived from L-lysine.

  • L-Phenylglycine

Biosynthesis of Key Precursors

1. 3-Hydroxypicolinic Acid (3-HPA):

The biosynthesis of 3-HPA proceeds from the primary metabolite L-lysine through a series of enzymatic reactions. The key enzymes involved in this transformation in Streptomyces virginiae are VisA and VisB.[1] VisA is a lysine 2-aminotransferase, and VisB is a 3-hydroxypicolinic acid:AMP ligase.[1]

2. 4-Oxo-L-pipecolic Acid:

This precursor is also derived from L-lysine. The enzyme VisC, a lysine cyclodeaminase, is involved in its formation.[1]

3. L-Phenylglycine:

The non-proteinogenic amino acid L-phenylglycine is provided by the enzyme VisG, which shows homology to hydroxyphenylacetyl-CoA dioxygenase.[2]

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The assembly of the this compound backbone is carried out by a large, multi-domain NRPS enzyme complex. While the specific gene cluster for this compound has not been fully characterized in all producing organisms, studies on the virginiamycin gene cluster in S. virginiae provide a model. The vis gene cluster contains genes encoding the NRPS machinery. For instance, visF encodes a non-ribosomal peptide synthetase responsible for the final condensation step.[2]

The NRPS modules are organized in a co-linear fashion, with each module responsible for the incorporation of a specific precursor. A typical NRPS module consists of the following domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid precursor as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

Additional domains, such as epimerization (E) domains (for converting L-amino acids to D-amino acids) and modification domains (e.g., for N-methylation), are also present in specific modules.

The biosynthesis of Virginiamycin M1, the synergistic partner of Virginiamycin S1 (and by analogy, Mikamycin A to this compound), is a hybrid polyketide-peptide pathway. The precursors for Virginiamycin M1 include valine, seven acetate units, glycine, serine, and proline.

Quantitative Data on Production

Quantitative analysis of streptogramin antibiotic production is essential for optimizing fermentation processes and for metabolic engineering efforts. While specific data for this compound is limited in the public domain, studies on virginiamycin production by Streptomyces virginiae provide valuable insights.

ParameterValueReference
Virginiamycin Titer (Shake Flask) ~2.6 g/L
Optimized Virginiamycin Titer (Fed-batch fermentation with resin) 5.6 g/L
Optimal pH for Virginiamycin Production 6.8 - 7.0
Optimal Ratio of Virginiamycin M1 to S1 for Synergy 75:25
Virginiamycin M1 MIC against S. aureus 0.25 µg/mL
Virginiamycin S1 MIC against S. aureus 4 µg/mL
Combined Virginiamycin M1 & S1 MIC against S. aureus 0.125 µg/mL

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of this compound biosynthesis.

Gene Disruption to Identify Biosynthetic Genes

Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.

Methodology:

  • Construct a gene disruption vector:

    • Clone a selectable marker (e.g., an antibiotic resistance gene) into a plasmid vector.

    • Clone fragments of the target gene flanking the desired deletion site on either side of the selectable marker.

  • Transform the Streptomyces producer strain:

    • Introduce the gene disruption vector into the wild-type this compound producing strain via protoplast transformation or conjugation.

  • Select for double-crossover homologous recombinants:

    • Plate the transformed cells on a medium containing the selection agent for the marker gene and a counter-selection agent if applicable.

  • Confirm gene disruption:

    • Verify the correct gene replacement event by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

  • Analyze the phenotype:

    • Culture the mutant strain under production conditions and analyze the culture broth for the presence or absence of this compound using HPLC or LC-MS. A loss of production confirms the gene's role in the biosynthetic pathway.

Heterologous Expression of Biosynthetic Genes

Objective: To express a biosynthetic gene or gene cluster in a heterologous host to characterize its function.

Methodology:

  • Clone the gene(s) of interest:

    • Amplify the target gene or gene cluster from the genomic DNA of the producer strain by PCR.

    • Clone the amplified fragment into an appropriate expression vector under the control of a suitable promoter.

  • Transform a suitable heterologous host:

    • Introduce the expression vector into a well-characterized and genetically tractable host, such as Streptomyces coelicolor or Streptomyces lividans.

  • Cultivate the recombinant strain:

    • Grow the transformed host under conditions that induce gene expression and antibiotic production.

  • Analyze for the production of the expected product:

    • Extract the culture broth and analyze for the presence of the product of the expressed gene(s) using HPLC, LC-MS, and NMR spectroscopy.

In Vitro Enzyme Assays

Objective: To characterize the biochemical function of a specific enzyme in the biosynthetic pathway.

Methodology:

  • Overexpress and purify the enzyme:

    • Clone the gene encoding the enzyme of interest into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

    • Transform the vector into an appropriate expression host and induce protein expression.

    • Purify the recombinant protein using affinity chromatography.

  • Perform the enzyme assay:

    • Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors in a suitable buffer.

    • Monitor the reaction for the consumption of substrate(s) and the formation of the product over time.

  • Analyze the reaction products:

    • Identify and quantify the product(s) of the enzymatic reaction using techniques such as HPLC, LC-MS, and NMR.

Quantitative Analysis of this compound Production

Objective: To quantify the amount of this compound produced in a fermentation broth.

Methodology:

  • Sample preparation:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant and/or the mycelium with a suitable organic solvent (e.g., ethyl acetate, methanol).

    • Evaporate the solvent and redissolve the extract in a suitable solvent for analysis.

  • HPLC analysis:

    • Inject the extract onto a reverse-phase HPLC column (e.g., C18).

    • Elute the components using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a modifying agent like trifluoroacetic acid or formic acid.

    • Detect this compound using a UV detector at its characteristic absorption wavelength.

  • Quantification:

    • Generate a standard curve using a purified this compound standard of known concentrations.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Logical Flow of Gene Cluster Identification and Functional Analysis

gene_cluster_analysis cluster_identification Gene Cluster Identification genome_seq Genome Sequencing of Producer Strain antismash antiSMASH Analysis genome_seq->antismash putative_cluster Identification of Putative Biosynthetic Gene Cluster antismash->putative_cluster gene_disruption Gene Disruption putative_cluster->gene_disruption heterologous_exp Heterologous Expression putative_cluster->heterologous_exp functional_analysis functional_analysis pathway_elucidation Pathway Elucidation gene_disruption->pathway_elucidation in_vitro_assay In Vitro Enzyme Assays heterologous_exp->in_vitro_assay in_vitro_assay->pathway_elucidation

Caption: Workflow for identifying and functionally characterizing the this compound biosynthetic gene cluster.

Simplified Biosynthetic Pathway of this compound Precursors

precursor_biosynthesis lysine L-Lysine hpa 3-Hydroxypicolinic Acid lysine->hpa VisA, VisB oxopip 4-Oxo-L-pipecolic Acid lysine->oxopip VisC nrps This compound NRPS hpa->nrps oxopip->nrps phe L-Phenylalanine phegly L-Phenylglycine phe->phegly VisG phegly->nrps

Caption: Simplified overview of the biosynthesis of key precursors for this compound.

Modular Action of a Non-Ribosomal Peptide Synthetase

nrps_module module Module n A T C module:f1->module:f2 Activation & Loading elongated_peptide Elongated Peptide Chain (to Module n+1) module:f3->elongated_peptide Peptide Bond Formation substrate Amino Acid Substrate substrate->module:f1 atp ATP atp->module:f1 growing_peptide Growing Peptide Chain (from Module n-1) growing_peptide->module:f3

Caption: Schematic of a single module within a non-ribosomal peptide synthetase.

References

An In-depth Technical Guide to the Core Components of the Mikamycin Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mikamycin complex, a potent antibiotic produced by the bacterium Streptomyces mitakaensis, is a member of the streptogramin family of antimicrobial agents. These antibiotics are of significant interest due to their efficacy against a range of pathogenic bacteria, including multi-drug resistant strains. The complex's power lies in the synergistic action of its two primary components: Mikamycin A and Mikamycin B. This guide provides a comprehensive technical overview of these core components, including their chemical nature, synergistic relationship, quantitative analysis, and the methodologies for their isolation and characterization.

Core Components of the Mikamycin Complex

The Mikamycin antibiotic complex is comprised of two structurally distinct, yet functionally cooperative, molecules:

  • Mikamycin A: A polyunsaturated macrolactone. It is also known by several synonyms, including Virginiamycin M1 and Streptogramin A.

  • This compound: A cyclic hexadepsipeptide. Its synonyms include Virginiamycin S and Streptogramin B.

Individually, each component exhibits moderate bacteriostatic activity. However, when combined, they act synergistically to create a potent bactericidal effect. This synergy is the hallmark of the Mikamycin complex and is crucial for its therapeutic efficacy.

Quantitative Analysis and Synergistic Activity

The synergistic relationship between Mikamycin A and this compound is highly dependent on their relative concentrations. While the exact ratio can vary depending on the fermentation conditions, studies on closely related streptogramin antibiotics, such as Pristinamycin, indicate an optimal synergistic ratio of approximately 70:30 (Mikamycin A : this compound) .

The mechanism of this synergy involves a sequential and cooperative binding to the 50S ribosomal subunit of the bacterial ribosome, which effectively inhibits protein synthesis. Mikamycin A (Streptogramin A) binds first, inducing a conformational change in the ribosome that increases its affinity for this compound (Streptogramin B) by up to 100-fold. This dual binding locks the ribosome in a non-functional state, leading to the cessation of peptide chain elongation and ultimately, bacterial cell death.[1][2][3][4]

Data Presentation: Physicochemical and Biological Properties
PropertyMikamycin A (Virginiamycin M1)This compound (Virginiamycin S)Mikamycin Complex (70:30 ratio)
Chemical Class Polyunsaturated MacrolactoneCyclic HexadepsipeptideMixture of Macrolactone and Depsipeptide
Molecular Formula C28H35N3O7[3]C45H54N8O10Not Applicable
Molecular Weight 525.6 g/mol 866.9 g/mol Not Applicable
Mechanism of Action Binds to the P-site of the 50S ribosomal subunit, inhibiting peptide bond formation and causing premature detachment of the polypeptide chain.Binds to the A-site of the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA.Synergistic inhibition of protein synthesis.
Biological Activity BacteriostaticBacteriostaticBactericidal
Spectroscopic Data for Component Identification

Mikamycin A (Virginiamycin M1)

  • ¹H NMR (CDCl₃, δ in ppm): The proton NMR spectrum of Virginiamycin M1 is complex, showing characteristic signals for olefinic protons between 6.0 and 7.0 ppm, as well as numerous signals in the aliphatic region corresponding to the macrolactone ring structure. Key signals include those for the vinylic protons and the methyl groups attached to the ring.

  • ¹³C NMR (CDCl₃, δ in ppm): The carbon NMR spectrum displays resonances corresponding to the carbonyl groups of the lactone and amide functionalities, olefinic carbons, and the aliphatic carbons of the macrolactone ring.

  • Mass Spectrometry: The mass spectrum of Virginiamycin M1 typically shows a molecular ion peak [M+H]⁺ at m/z 526. The fragmentation pattern is complex and can be used for structural confirmation.

This compound (Virginiamycin S)

Detailed spectroscopic data for this compound can be found in various chemical databases under its synonym, Virginiamycin S.

Experimental Protocols

Fermentation of Streptomyces mitakaensis for Mikamycin Production

A detailed, optimized protocol for the large-scale production of the Mikamycin complex is proprietary to industrial manufacturers. However, a general laboratory-scale fermentation protocol can be outlined based on common practices for Streptomyces cultivation.

Materials:

  • Streptomyces mitakaensis culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing glucose, soybean meal, yeast extract, and mineral salts)

  • Shaker incubator

  • Fermenter

Procedure:

  • Inoculum Preparation: Inoculate a flask containing seed medium with a sporulated culture of S. mitakaensis. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours to obtain a vegetative inoculum.

  • Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and nutrient levels throughout the process.

  • Harvesting: After the fermentation period, harvest the broth for extraction of the Mikamycin complex.

Isolation and Purification of Mikamycin A and B

The following is a representative protocol for the extraction and chromatographic separation of the Mikamycin components.

Materials:

  • Fermentation broth

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

  • Silica gel for column chromatography

  • Reverse-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC)

  • Rotary evaporator

  • HPLC system with a UV detector

Procedure:

  • Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, and then to a mixture of ethyl acetate and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the Mikamycin components. Pool the relevant fractions and concentrate.

  • Preparative HPLC (Final Separation):

    • Dissolve the partially purified Mikamycin complex in a suitable solvent for HPLC (e.g., methanol or acetonitrile).

    • Inject the sample onto a reverse-phase C18 preparative HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, for example). A typical gradient might run from 30% to 70% acetonitrile over 30-40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peaks corresponding to Mikamycin A and this compound.

    • Lyophilize the collected fractions to obtain the purified components.

Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to determine the synergistic effect of two antimicrobial agents.

Materials:

  • Purified Mikamycin A and this compound

  • Bacterial strain (e.g., a susceptible strain of Staphylococcus aureus)

  • 96-well microtiter plates

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of Mikamycin A and this compound in the growth medium in separate tubes.

  • Plate Setup:

    • In a 96-well plate, add increasing concentrations of Mikamycin A along the x-axis and increasing concentrations of this compound along the y-axis.

    • The final volume in each well should be the same.

    • Include wells with only Mikamycin A, only this compound, and no antibiotics as controls.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent effect

      • FICI > 4: Antagonism

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mikamycin_Complex_Components cluster_complex Mikamycin Complex cluster_synergy Synergistic Action Mikamycin_A Mikamycin A (Macrolactone) Ribosome Bacterial 50S Ribosomal Subunit Mikamycin_A->Ribosome Binds first, induces conformational change Mikamycin_B This compound (Depsipeptide) Mikamycin_B->Ribosome Binds with high affinity Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Blocks peptide elongation

Caption: Relationship between the components of the Mikamycin complex and their synergistic target.

Experimental_Workflow Fermentation Fermentation of S. mitakaensis Extraction Solvent Extraction of Broth Fermentation->Extraction Crude_Extract Crude Mikamycin Extract Extraction->Crude_Extract Silica_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Chromatography Partially_Purified Partially Purified Complex Silica_Chromatography->Partially_Purified HPLC Preparative HPLC (C18 Column) Partially_Purified->HPLC Mikamycin_A Purified Mikamycin A HPLC->Mikamycin_A Mikamycin_B Purified This compound HPLC->Mikamycin_B

Caption: Experimental workflow for the isolation and purification of Mikamycin A and B.

Biosynthetic Pathway of the Mikamycin Complex

The biosynthesis of streptogramin antibiotics like Mikamycin is a complex process involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways.

  • Mikamycin A (Streptogramin A): The macrolactone core of Mikamycin A is synthesized by a Type I PKS. The starter unit is derived from an amino acid, and the chain is extended by the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units. The final cyclization and subsequent modifications lead to the mature Mikamycin A molecule.

  • This compound (Streptogramin B): The depsipeptide structure of this compound is assembled by an NRPS. This enzymatic complex activates and links the constituent amino acids and hydroxy acids in a specific sequence, followed by cyclization to form the final product.

The genes encoding these biosynthetic enzymes are typically clustered together on the chromosome of the producing organism, Streptomyces mitakaensis. The co-localization and co-regulation of these gene clusters ensure the coordinated production of both components of the antibiotic complex.

Biosynthesis_Pathway cluster_A Mikamycin A Biosynthesis cluster_B This compound Biosynthesis PKS Polyketide Synthase (PKS) Macrolactone Macrolactone Core PKS->Macrolactone Precursors_A Amino Acid Starter + Malonyl/Methylmalonyl-CoA Precursors_A->PKS Modifications_A Post-PKS Modifications Macrolactone->Modifications_A Mikamycin_A Mikamycin A Modifications_A->Mikamycin_A NRPS Nonribosomal Peptide Synthetase (NRPS) Depsipeptide Linear Depsipeptide NRPS->Depsipeptide Precursors_B Amino Acids & Hydroxy Acids Precursors_B->NRPS Cyclization_B Cyclization Depsipeptide->Cyclization_B Mikamycin_B This compound Cyclization_B->Mikamycin_B

Caption: Simplified overview of the biosynthetic pathways for Mikamycin A and B.

References

The Synergistic Power of Mikamycins: A Technical Guide to the Action of Mikamycin A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin, a member of the streptogramin family of antibiotics, is a composite drug comprising two structurally distinct components: Mikamycin A and Mikamycin B. While individually these molecules exhibit modest, primarily bacteriostatic activity, their combination results in a potent, synergistic bactericidal effect. This synergy is of significant clinical interest, particularly in the context of combating multidrug-resistant bacterial infections. This technical guide provides an in-depth exploration of the core mechanisms underlying the synergistic action of Mikamycin A and B, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Mechanism of Synergistic Action

The synergistic bactericidal activity of Mikamycin A and B stems from their cooperative binding to the bacterial 50S ribosomal subunit, the site of protein synthesis. Both molecules target the peptidyl transferase center (PTC), a critical region for peptide bond formation.

  • Mikamycin A (Streptogramin A): This component binds to the PTC and induces a conformational change in the ribosome. This initial binding event is crucial as it significantly increases the affinity of the ribosome for this compound, with some studies reporting up to a 40-fold enhancement in binding affinity.[1] Mikamycin A's binding interferes with the attachment of aminoacyl-tRNA to the ribosomal A-site and hinders the formation of peptide bonds.[2]

  • This compound (Streptogramin B): Following the conformational change induced by Mikamycin A, this compound binds to an adjacent site within the PTC. This binding event obstructs the nascent polypeptide exit tunnel, leading to the premature release of incomplete peptide chains.[1][2]

The combined action of both molecules effectively locks the ribosome in a non-productive state, leading to a complete and irreversible shutdown of protein synthesis, resulting in bacterial cell death.[1] This synergistic interaction allows for effective bacterial killing at concentrations where the individual components are merely inhibitory.

Visualizing the Synergistic Mechanism

The following diagram illustrates the sequential binding and synergistic inhibition of the bacterial ribosome by Mikamycin A and B.

Synergy_Mechanism Synergistic Inhibition of Bacterial Ribosome by Mikamycin A and B cluster_ribosome Bacterial 50S Ribosome Ribosome Ribosome ConformationalChange Conformational Change (Increased Affinity for this compound) Ribosome->ConformationalChange Induces PTC Peptidyl Transferase Center ExitTunnel Polypeptide Exit Tunnel MikamycinA Mikamycin A MikamycinA->Ribosome Binds to PTC Inhibition Synergistic Inhibition MikamycinA->Inhibition MikamycinB This compound MikamycinB->Ribosome Binds to altered PTC MikamycinB->Inhibition ConformationalChange->MikamycinB Enhances Binding of ProteinSynthesis Protein Synthesis Inhibition->ProteinSynthesis Blocks Checkerboard_Workflow Checkerboard Assay Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Mikamycin A & B Start->PrepareDilutions SetupPlate Set up 96-well Plate with Combination Matrix PrepareDilutions->SetupPlate Inoculate Inoculate with Bacterial Suspension SetupPlate->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate ReadMIC Read MICs for Individual & Combined Drugs Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC Interpret Interpret Results (Synergy, Additive, Antagonism) CalculateFIC->Interpret End End Interpret->End Ribosome_Profiling_Workflow Ribosome Profiling Workflow Start Start CellCulture Bacterial Cell Culture Start->CellCulture AntibioticTreatment Treat with Mikamycin A/B CellCulture->AntibioticTreatment CellLysis Cell Lysis AntibioticTreatment->CellLysis NucleaseDigestion Nuclease Digestion of unprotected mRNA CellLysis->NucleaseDigestion MonosomeIsolation Isolate Monosomes NucleaseDigestion->MonosomeIsolation FootprintExtraction Extract Ribosome-Protected Footprints MonosomeIsolation->FootprintExtraction LibraryPrep Prepare cDNA Library FootprintExtraction->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Map Reads to Genome & Analyze Ribosome Occupancy Sequencing->DataAnalysis End End DataAnalysis->End

References

An In-depth Technical Guide to the Depsipeptide Structure of Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, also known as Pristinamycin IA or Streptogramin B, is a member of the streptogramin B family of antibiotics.[][2] It is a cyclic hexadepsipeptide produced by various Streptomyces species.[] This class of antibiotics is of significant clinical interest due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This compound acts synergistically with streptogramin A antibiotics to inhibit bacterial protein synthesis, leading to a bactericidal effect.[3][4] This technical guide provides a comprehensive overview of the core depsipeptide structure of this compound, including its physicochemical properties, structural elucidation, synthesis, and mechanism of action.

Physicochemical Properties of this compound

This compound is a complex depsipeptide with the molecular formula C45H54N8O10 and a molecular weight of approximately 867.0 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C45H54N8O10
Molecular Weight 867.0 g/mol
IUPAC Name N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.0⁶,¹⁰]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide
Synonyms Pristinamycin IA, Streptogramin B, Ostreogrycin B, Vernamycin Bα
Appearance (Data not available)
Solubility Sparingly soluble in aqueous solutions, readily soluble in DMSO.
UV max (in Methanol) 262, 304 nm

The Depsipeptide Core Structure

The defining feature of this compound is its cyclic depsipeptide structure. A depsipeptide is a peptide in which one or more of the amide bonds are replaced by ester bonds. The core of this compound is a cyclic hexadepsipeptide, meaning it contains six amino acid and hydroxy acid residues in a ring, with at least one ester linkage. The specific amino and hydroxy acid composition of this compound consists of 3-hydroxypicolinic acid, L-threonine, D-aminobutyric acid, L-proline, 4-N,N-(dimethylamino)-L-phenylalanine, and 4-oxo-L-pipecolic acid.

Structural Elucidation

The complex cyclic structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-resolution two-dimensional (2D) NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of complex organic molecules like this compound in solution. A general protocol for the 2D NMR analysis of a cyclic depsipeptide is outlined below.

Experimental Protocol: 2D NMR Analysis of a Cyclic Depsipeptide

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or CD3OD). The choice of solvent can influence the conformation of the molecule.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: Provides initial information on the proton chemical shifts and coupling constants.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the spin systems of individual amino acid and hydroxy acid residues.

    • 2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to identify all protons within a spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual residues and establishing the cyclic sequence.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the three-dimensional conformation of the molecule.

  • Data Processing and Structure Calculation:

    • Process the acquired NMR data using appropriate software.

    • Use the distance restraints from NOESY/ROESY data and dihedral angle restraints derived from coupling constants to perform molecular modeling and calculate the 3D structure of this compound.

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis. A general protocol for the analysis of streptogramins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described below.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

  • LC Separation:

    • Utilize a reversed-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

  • MS/MS Analysis:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan MS analysis to determine the m/z of the protonated molecule [M+H]⁺.

    • Conduct product ion scans (MS/MS) on the parent ion to generate a fragmentation pattern. The fragmentation of the cyclic depsipeptide provides information about the sequence of the amino and hydroxy acid residues.

Total Synthesis of this compound

Experimental Workflow: General Strategy for the Total Synthesis of a Cyclic Depsipeptide

Total_Synthesis_Workflow cluster_0 Building Block Synthesis cluster_1 Linear Precursor Assembly cluster_2 Cyclization and Deprotection A Protected Amino Acids C Sequential Peptide Coupling A->C B Protected Hydroxy Acids D Ester Bond Formation B->D C->D E Linear Depsipeptide D->E F Macrolactamization/ Macrolactonization E->F G Global Deprotection F->G H Purification G->H I This compound H->I Ribosome_Inhibition_Pathway cluster_ribosome Bacterial Ribosome (50S Subunit) ribosome Polypeptide Elongation stalled_ribosome Stalled Ribosome (Blocked Exit Tunnel) ribosome->stalled_ribosome mikamycin This compound mikamycin->ribosome Binds to 50S subunit protein_synthesis_inhibition Inhibition of Protein Synthesis stalled_ribosome->protein_synthesis_inhibition Leads to stress_response Cellular Stress Response Activation protein_synthesis_inhibition->stress_response Induces apoptosis Apoptosis / Cell Death protein_synthesis_inhibition->apoptosis Ultimately causes quality_control Ribosome Quality Control Pathways stress_response->quality_control Activates

References

The Comprehensive Biological Activity Spectrum of Mikamycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin B, a member of the streptogramin B family of antibiotics, also known as Pristinamycin IA, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its antibacterial, antifungal, antiviral, and anticancer properties. The document summarizes available quantitative data, outlines detailed experimental protocols for key biological assays, and visualizes the core mechanisms and workflows. This compound's synergistic relationship with Mikamycin A, its mechanism of action at the ribosomal level, and emerging areas of research into its potential as an anticancer agent are explored in depth. This guide serves as a critical resource for researchers and professionals involved in the discovery and development of novel antimicrobial and antineoplastic agents.

Introduction

This compound is a depsipeptide antibiotic produced by Streptomyces mitakaensis.[1] It is a crucial component of the mikamycin complex, which also includes the macrolactone, Mikamycin A.[1] These two components exhibit a remarkable synergistic effect, resulting in potent bactericidal activity.[1] this compound is structurally identical to other well-known antibiotics such as Pristinamycin IA, Ostreogrycin B, and Vernamycin Bα.[2][3] This guide focuses on the diverse biological activities of this compound, providing a technical foundation for its evaluation and potential therapeutic applications.

Antibacterial Activity

This compound demonstrates a significant antibacterial effect, primarily against Gram-positive bacteria. Its activity is markedly enhanced when used in combination with Mikamycin A. While this compound alone is generally bacteriostatic, the combination of Mikamycin A and B is bactericidal, inhibiting protein synthesis and leading to bacterial cell death.

Mechanism of Action

The primary molecular target of this compound is the 50S subunit of the bacterial ribosome. This compound binds to the P-binding site on the 23S rRNA of the 50S subunit, which prevents the elongation of polypeptide chains and leads to the release of incomplete peptides.

The synergistic action with Mikamycin A is a key feature of its potent antibacterial effect. Mikamycin A binds to the peptidyl transferase center on the 50S subunit, inducing a conformational change that increases the binding affinity for this compound by up to 100-fold. This cooperative binding effectively blocks the nascent polypeptide exit tunnel, leading to a complete cessation of protein synthesis.

cluster_ribosome Bacterial 50S Ribosomal Subunit 50S_Subunit 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Exit_Tunnel Nascent Polypeptide Exit Tunnel Conformational_Change Conformational Change Peptidyl_Transferase_Center->Conformational_Change Induces Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Leads to Mikamycin_A Mikamycin A (Streptogramin A) Mikamycin_A->Peptidyl_Transferase_Center Binds to Mikamycin_B This compound (Streptogramin B) Mikamycin_B->Exit_Tunnel Binds to & blocks Increased_Affinity Increased Affinity for this compound Conformational_Change->Increased_Affinity Increased_Affinity->Mikamycin_B Enhances binding of Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of This compound in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results by Observing Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Various Concentrations of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of Formazan Crystals) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Mikamycin B: An In-depth Technical Guide to a Potent Streptogramin B Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, also known as Pristinamycin IA and Virginiamycin S1, is a member of the streptogramin B family of antibiotics.[1] Produced by various Streptomyces species, including Streptomyces mitakaensis, this compound is a cyclic hexadepsipeptide that acts as a potent inhibitor of bacterial protein synthesis.[1][2] While bacteriostatic on its own, this compound exhibits powerful synergistic bactericidal activity when combined with streptogramin A antibiotics.[3][4] This synergy makes the streptogramin combination a formidable weapon against a range of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antibacterial spectrum, biosynthesis, and relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a complex cyclic depsipeptide with the chemical formula C45H54N8O10 and a molecular weight of 866.96 g/mol . Its structure is characterized by a macrocyclic lactone ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC45H54N8O10
Molecular Weight866.96 g/mol
AppearanceLight-yellow powder
SolubilityFreely soluble in chloroform; soluble in ethanol and methanol; very slightly soluble in water.
StabilityMost stable in neutral solutions; unstable in strongly acidic or basic solutions.

Mechanism of Action: Synergistic Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. Specifically, it binds within the nascent polypeptide exit tunnel (NPET), a crucial channel for the elongating protein chain. This binding event physically obstructs the path of the growing polypeptide, leading to the premature release of incomplete peptides and the cessation of protein synthesis.

The hallmark of streptogramin antibiotics is the profound synergy between the type A and type B components. Streptogramin A antibiotics also bind to the 50S ribosomal subunit, but at a site within the peptidyl transferase center (PTC), adjacent to the this compound binding site. The binding of a streptogramin A molecule induces a conformational change in the ribosome that increases the binding affinity for this compound by as much as 100-fold. This cooperative binding locks the ribosome in a non-productive state, effectively shutting down protein synthesis and leading to a bactericidal outcome.

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Protein Synthesis Protein Synthesis Peptidyl Transferase Center (PTC)->Protein Synthesis inhibits Conformational Change Conformational Change Peptidyl Transferase Center (PTC)->Conformational Change induces Nascent Polypeptide Exit Tunnel (NPET) Nascent Polypeptide Exit Tunnel (NPET) Nascent Polypeptide Exit Tunnel (NPET)->Protein Synthesis blocks Streptogramin A Streptogramin A Streptogramin A->Peptidyl Transferase Center (PTC) binds to Bactericidal Effect Synergistic Bactericidal Effect Streptogramin A->Bactericidal Effect This compound (Streptogramin B) This compound (Streptogramin B) This compound (Streptogramin B)->Nascent Polypeptide Exit Tunnel (NPET) binds to This compound (Streptogramin B)->Bactericidal Effect Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis->Bacteriostatic Effect leads to (alone) Conformational Change->this compound (Streptogramin B) increases affinity for 3-hydroxypicolinic acid 3-hydroxypicolinic acid SnbA SnbA 3-hydroxypicolinic acid->SnbA activated by L-threonine L-threonine SnbC SnbC L-threonine->SnbC activated by D-aminobutyric acid D-aminobutyric acid D-aminobutyric acid->SnbC activated by L-proline L-proline SnbDE SnbDE L-proline->SnbDE activated by 4-N,N-(dimethylamino)-L-phenylalanine 4-N,N-(dimethylamino)-L-phenylalanine 4-N,N-(dimethylamino)-L-phenylalanine->SnbDE activated by 4-oxo-L-pipecolic acid 4-oxo-L-pipecolic acid 4-oxo-L-pipecolic acid->SnbDE activated by Phenylglycine Phenylglycine Phenylglycine->SnbDE activated by NRPS Assembly Line NRPS Assembly Line SnbA->NRPS Assembly Line loads starter unit SnbC->NRPS Assembly Line incorporates SnbDE->NRPS Assembly Line incorporates This compound This compound NRPS Assembly Line->this compound cyclization & release This compound This compound Ribosome Ribosome This compound->Ribosome binds to Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis inhibits Ribosomal Stress Ribosomal Stress Protein Synthesis->Ribosomal Stress causes PI3K PI3K Ribosomal Stress->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT recruits & activates Activated AKT Activated AKT AKT->Activated AKT phosphorylates Downstream Targets Downstream Targets Activated AKT->Downstream Targets phosphorylates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, Growth, Proliferation regulates

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Mikamycin B, a potent streptogramin B antibiotic. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed interpretation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside experimental protocols and a visualization of its mechanism of action.

Introduction

This compound, also known as Pristinamycin IA or Virginiamycin S1, is a macrocyclic lactone antibiotic that belongs to the streptogramin B family.[1] It exhibits potent activity against a broad spectrum of Gram-positive bacteria by inhibiting protein synthesis.[1] A thorough understanding of its structure and physicochemical properties is paramount for further drug development and optimization. This guide delves into the spectroscopic techniques used to elucidate and confirm the complex structure of this compound.

Spectroscopic Data Presentation

The following sections present a summary of the key spectroscopic data for this compound. This information is crucial for the structural verification and analysis of this important antibiotic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Chemical Shifts (δ) and Assignments for this compound (Streptogramin B) in DMSO-d₆ [2]

AtomChemical Shift (ppm)MultiplicityJ (Hz)
3-Hydroxypicolinic acid moiety
H-4'7.55dd8.4, 1.4
H-5'7.42t8.4
H-6'8.16dd8.4, 1.4
Threonine moiety
NH-Thr8.52d8.8
Hα-Thr4.45m
Hβ-Thr5.35m
Hγ-Thr1.15d6.4
D-Aminobutyric acid moiety
NH-D-Abu8.12d8.1
Hα-D-Abu4.21m
Hβ-D-Abu1.75, 1.62m
Hγ-D-Abu0.85t7.4
Proline moiety
Hα-Pro4.35m
Hβ-Pro2.15, 1.85m
Hγ-Pro1.80m
Hδ-Pro3.65, 3.45m
N-methyl-L-phenylalanine moiety
N-CH₃2.78s
Hα-Phe5.25dd10.5, 4.2
Hβ-Phe3.15, 2.95m
H-arom-Phe7.2-7.3m
4-Oxo-pipecolic acid moiety
Hα-Pip4.95d4.9
Hβ-Pip2.55, 2.35m
Hγ-Pip2.90, 2.65m
Hε-Pip3.85, 3.25m
L-Phenylglycine moiety
NH-Phg9.15d8.4
Hα-Phg5.55d8.4
H-arom-Phg7.3-7.4m
4-(Dimethylamino)-N-methyl-L-phenylalanine moiety
N(CH₃)₂2.88s
N-CH₃2.35s
Hα-p-NMe₂-Phe4.75m
Hβ-p-NMe₂-Phe3.05, 2.85m
H-arom-p-NMe₂-Phe7.05 (d, 8.7), 6.65 (d, 8.7)

Table 2: ¹³C NMR Chemical Shifts (δ) and Assignments for this compound (Streptogramin B) in DMSO-d₆ [2]

AtomChemical Shift (ppm)
3-Hydroxypicolinic acid moiety
C-1' (C=O)168.1
C-2'148.5
C-3'160.9
C-4'125.4
C-5'128.9
C-6'139.2
Threonine moiety
Cα-Thr58.2
Cβ-Thr76.5
Cγ-Thr19.8
D-Aminobutyric acid moiety
C=O171.5
Cα-D-Abu54.3
Cβ-D-Abu24.7
Cγ-D-Abu10.1
Proline moiety
C=O170.8
Cα-Pro59.7
Cβ-Pro29.1
Cγ-Pro24.5
Cδ-Pro46.8
N-methyl-L-phenylalanine moiety
C=O170.1
N-CH₃31.5
Cα-Phe59.2
Cβ-Phe36.5
C-arom-Phe137.5 (ipso), 129.2, 128.4, 126.7
4-Oxo-pipecolic acid moiety
C=O170.5
Cα-Pip56.8
Cβ-Pip38.1
Cγ-Pip208.5 (C=O)
Cδ-Pip40.2
Cε-Pip53.7
L-Phenylglycine moiety
C=O169.5
Cα-Phg57.5
C-arom-Phg138.2 (ipso), 128.6, 128.1, 127.5
4-(Dimethylamino)-N-methyl-L-phenylalanine moiety
C=O172.3
N(CH₃)₂40.1
N-CH₃33.8
Cα-p-NMe₂-Phe61.5
Cβ-p-NMe₂-Phe35.8
C-arom-p-NMe₂-Phe149.8 (C-N), 129.8, 112.5, 124.5 (ipso)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₄₅H₅₄N₈O₁₀[1]
Molecular Weight866.96 g/mol
Monoisotopic Mass (calculated)866.3963 Da
Observed [M+H]⁺ (HRESIMS)867.4 Da
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule.

Table 4: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretching (amides)
~3060Aromatic C-H stretching
~2960Aliphatic C-H stretching
~1740C=O stretching (ester)
~1660C=O stretching (amide I)
~1530N-H bending, C-N stretching (amide II)
~1240C-O stretching (ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard pulse sequence (e.g., zg30) is used.

    • A spectral width of approximately 12 ppm is set.

    • The relaxation delay is set to 1-2 seconds.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • A spectral width of approximately 220 ppm is set.

    • A longer relaxation delay (e.g., 2-5 seconds) is used.

    • A larger number of scans (e.g., 1024 or more) are acquired due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or TMS.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is used.

  • Acquisition:

    • The instrument is operated in positive ion mode.

    • The mass range is set to cover the expected m/z of the protonated molecule (e.g., m/z 100-1000).

    • The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis: The accurate mass of the [M+H]⁺ ion is determined, and the elemental composition is calculated using the instrument's software.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition:

    • A background spectrum of the KBr pellet or the empty window is recorded.

    • The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit. It binds to the peptidyl transferase center, thereby inhibiting the elongation of the polypeptide chain. This ultimately leads to the cessation of protein synthesis and bacterial cell death.

MikamycinB_Mechanism cluster_bacterium Bacterial Cell cluster_50S 50S Subunit cluster_30S 30S Subunit Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation PTC Peptidyl Transferase Center PTC->Protein_Synthesis Inhibits mRNA mRNA MikamycinB This compound MikamycinB->PTC Binds to Cell_Death Bacterial Cell Death

Mechanism of action of this compound.

General Experimental Workflow for Spectroscopic Analysis

The structural characterization of this compound involves a systematic workflow employing various spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Extraction Extraction from Culture Purification Purification (e.g., HPLC) Extraction->Purification HRMS High-Resolution MS Purification->HRMS Molecular Formula NMR 1D & 2D NMR Purification->NMR Connectivity & Stereochemistry IR FT-IR Spectroscopy Purification->IR Functional Groups Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Structure_Confirmation Structure Confirmation Structure_Elucidation->Structure_Confirmation

General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed chemical fingerprint of this compound. The comprehensive NMR assignments, coupled with high-resolution mass spectrometry and infrared spectroscopy, offer a robust framework for the unequivocal identification and structural analysis of this potent antibiotic. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the study and development of this compound and related streptogramin antibiotics.

References

In Silico Modeling of Mikamycin B Ribosomal Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Mikamycin B's binding to the bacterial ribosome. This compound, a member of the streptogramin B class of antibiotics, is a potent inhibitor of protein synthesis. Its synergistic action with streptogramin A antibiotics makes it a compound of significant interest in the ongoing battle against antibiotic resistance. This document details the mechanism of action, binding site, and provides a framework for computational modeling and experimental validation of this compound's interaction with the 50S ribosomal subunit.

Introduction to this compound and its Mechanism of Action

This compound is a cyclic hexadepsipeptide antibiotic that inhibits bacterial protein synthesis. It functions by binding to the large (50S) ribosomal subunit, specifically within the nascent polypeptide exit tunnel (NPET). By physically obstructing this tunnel, this compound prevents the elongation of the newly synthesized polypeptide chain, leading to a premature halt in protein synthesis.[1]

A key characteristic of streptogramin B antibiotics like this compound is their synergistic activity with streptogramin A antibiotics (e.g., Mikamycin A). Streptogramin A compounds bind to the peptidyl transferase center (PTC) of the 50S subunit, adjacent to the NPET. The binding of streptogramin A induces a conformational change in the 23S rRNA, which in turn increases the binding affinity of streptogramin B, leading to a stable and potent inhibitory complex.[2][3][4] This synergistic relationship significantly enhances the antimicrobial efficacy of the combination compared to the individual components.

The Ribosomal Binding Site of this compound

High-resolution structural studies of streptogramin B antibiotics in complex with the 50S ribosomal subunit have elucidated the key interactions at the binding site. This compound, like other streptogramin B compounds, lodges itself in the NPET, a universal conduit for nascent polypeptide chains.

The binding pocket is primarily formed by segments of the 23S rRNA, with some contributions from ribosomal proteins. Key interactions include:

  • Hydrophobic interactions: The macrocyclic core of this compound establishes extensive hydrophobic contacts with the universally conserved hydrophobic residues lining the NPET.

  • Hydrogen bonds: Specific hydrogen bonds are formed between the antibiotic and nucleotides of the 23S rRNA, further stabilizing the complex. While the precise residues interacting with this compound are not extensively documented in readily available literature, studies on the closely related quinupristin (a derivative of Pristinamycin IA) show hydrogen bonds with nucleotides A2062 and C2586 (E. coli numbering).[5]

  • Stacking interactions: Aromatic moieties within the this compound structure can engage in stacking interactions with rRNA bases.

The synergistic binding with streptogramin A is mediated by their adjacent binding sites. The binding of streptogramin A in the PTC allosterically enhances the affinity of this compound for its site in the NPET.

Quantitative Binding Affinity Data

Precise quantitative data on the binding affinity of this compound to the ribosome is not abundantly available in public literature. However, data from related streptogramin B antibiotics can provide valuable insights. The dissociation constant (Kd) is a key parameter used to quantify binding affinity, with lower Kd values indicating tighter binding.

AntibioticConditionDissociation Constant (Kd)Reference(s)
Streptogramin BIn the absence of Streptogramin A59 nM
Streptogramin BIn the presence of Streptogramin A13.3 nM
Streptogramin BIn 50% ethanol, without Streptogramin A0.70 µM
Streptogramin BIn 50% ethanol, with Streptogramin A0.13 µM

Note: The binding affinities of streptogramin antibiotics can be significantly influenced by experimental conditions, including the presence of the synergistic partner, solvent composition, and the specific bacterial species from which the ribosomes are isolated. The data presented here is for comparative purposes.

In Silico Modeling of this compound Ribosomal Binding

Computational modeling plays a crucial role in understanding the molecular details of drug-target interactions and in the rational design of new antibiotics. The primary in silico techniques for studying this compound's ribosomal binding are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the 50S ribosomal subunit) to form a stable complex.

Experimental Protocol for Molecular Docking of this compound:

  • Preparation of the Receptor Structure:

    • Obtain a high-resolution crystal structure of the bacterial 50S ribosomal subunit from the Protein Data Bank (PDB). Structures complexed with other streptogramin B antibiotics (e.g., quinupristin) can serve as excellent starting points.

    • Prepare the ribosome structure using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to titratable residues.

    • Define the binding site (the NPET) based on the location of known streptogramin B binders or by using pocket detection algorithms.

  • Preparation of the Ligand Structure:

    • Obtain the 3D structure of this compound. This can be done by retrieving it from a chemical database (e.g., PubChem) or by building it using a molecular editor.

    • Prepare the ligand for docking by generating different possible conformations, assigning partial charges, and defining rotatable bonds.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide, DOCK) to dock the prepared this compound ligand into the defined binding site of the 50S ribosomal subunit.

    • The docking algorithm will generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the top-scoring poses to identify the most plausible binding mode.

    • Visualize the interactions between this compound and the ribosomal residues (hydrogen bonds, hydrophobic interactions, etc.) to understand the structural basis of binding.

    • Compare the predicted binding mode with available experimental data for validation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the antibiotic-ribosome complex, allowing for the study of its stability, conformational changes, and the energetics of binding over time.

Experimental Protocol for Molecular Dynamics Simulation of the this compound-Ribosome Complex:

  • System Setup:

    • Start with the best-docked pose of the this compound-ribosome complex obtained from molecular docking.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the desired simulation temperature (e.g., 300 K) while applying restraints to the protein and ligand heavy atoms. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

    • Slowly release the restraints to allow the system to equilibrate.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to capture the relevant dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to study various properties of the complex, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

      • Hydrogen bond analysis to monitor the stability of key interactions.

      • Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the binding affinity.

Experimental Validation of In Silico Models

Experimental validation is crucial to confirm the predictions made by in silico models. Several techniques can be employed to study the interaction between this compound and the ribosome.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Experimental Protocol for In Vitro Translation Inhibition Assay:

  • Assay Setup:

    • Use a commercially available in vitro transcription-translation (IVTT) kit (e.g., E. coli S30 extract system).

    • The reaction mixture typically contains the cell extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and energy sources.

  • Inhibition Measurement:

    • Add varying concentrations of this compound (and Mikamycin A for synergy studies) to the IVTT reactions.

    • Incubate the reactions at the optimal temperature (e.g., 37°C).

  • Data Analysis:

    • Measure the reporter protein activity (e.g., luminescence or fluorescence).

    • Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation:

    • Prepare purified and concentrated solutions of both the 50S ribosomal subunits and this compound in the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the ribosomal solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the ribosome solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Chemical Footprinting

Chemical footprinting is used to identify the binding site of a ligand on a nucleic acid by probing the accessibility of the RNA to chemical modification in the presence and absence of the ligand.

Experimental Protocol for Chemical Footprinting:

  • Complex Formation:

    • Incubate purified 50S ribosomal subunits with or without this compound.

  • Chemical Modification:

    • Treat the samples with a chemical probe (e.g., dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues).

  • Primer Extension:

    • Isolate the 23S rRNA and perform a primer extension reaction using a radiolabeled or fluorescently labeled primer that binds to a region downstream of the expected binding site.

  • Analysis:

    • Analyze the primer extension products on a sequencing gel. The sites where the antibiotic is bound will be protected from chemical modification, resulting in the absence of a stop in the primer extension reaction at those positions. This allows for the precise mapping of the binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful structural biology technique that can determine the three-dimensional structure of the this compound-ribosome complex at near-atomic resolution.

Experimental Protocol for Cryo-EM:

  • Sample Preparation:

    • Prepare a homogenous sample of the this compound-ribosome complex.

  • Grid Preparation:

    • Apply a small volume of the sample to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection:

    • Collect a large dataset of 2D projection images of the frozen particles using a transmission electron microscope.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to pick individual particle images, classify them into different orientations, and reconstruct a 3D density map of the complex.

  • Model Building and Refinement:

    • Fit an atomic model of the ribosome and this compound into the cryo-EM density map and refine the model to obtain a high-resolution structure of the complex.

Visualizations of Key Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This compound Mechanism of Action

MikamycinB_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S NPET Nascent Polypeptide Exit Tunnel 50S->NPET PTC Peptidyl Transferase Center 50S->PTC 30S 30S Polypeptide Nascent Polypeptide Chain NPET->Polypeptide Blocked exit Mikamycin_B This compound (Streptogramin B) Mikamycin_B->NPET Binds to Mikamycin_A Mikamycin A (Streptogramin A) Mikamycin_A->PTC Binds to Mikamycin_A->Mikamycin_B Enhances binding Inhibition Protein Synthesis Inhibition Polypeptide->Inhibition

Caption: Synergistic inhibition of protein synthesis by Mikamycin A and B.

In Silico Modeling Workflow

InSilico_Workflow PDB Retrieve 50S Ribosome Structure (PDB) Docking Molecular Docking PDB->Docking Ligand_Prep Prepare this compound 3D Structure Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Input best pose Analysis Analyze Binding Mode & Interactions MD_Sim->Analysis Validation Experimental Validation Analysis->Validation Compare with Experimental_Validation cluster_invitro In Vitro Assays cluster_structural Structural & Positional Analysis IVTT In Vitro Translation (IC50) ITC Isothermal Titration Calorimetry (Kd, ΔH, ΔS) Footprinting Chemical Footprinting (Binding Site) CryoEM Cryo-Electron Microscopy (3D Structure) Model In Silico Model (Docking/MD) Model->IVTT Predicts Inhibition Model->ITC Predicts Affinity Model->Footprinting Predicts Site Model->CryoEM Predicts Pose

References

Methodological & Application

Application Notes and Protocols for the Study of Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory techniques for studying Mikamycin B, a streptogramin B antibiotic produced by Streptomyces mitakaensis. The protocols detailed below cover methods for the extraction and purification, quantification, and assessment of the biological activity of this compound.

This compound is a potent inhibitor of bacterial protein synthesis, acting on the 50S ribosomal subunit. It is often used in combination with Mikamycin A (a streptogramin A antibiotic) to achieve a synergistic bactericidal effect. Understanding the laboratory methodologies to study this compound is crucial for its potential development as a therapeutic agent.

Data Presentation

The following tables summarize key quantitative data related to this compound and its analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₅H₅₄N₈O₁₀[1]
Molecular Weight866.96 g/mol [1]
AppearancePlatelets (from methanol)[1]
Melting Point160 °C (monohydrate)[1]
SolubilitySoluble in methanol, ethanol, acetone, butyl acetate, benzene, chloroform. Practically insoluble in water, petroleum ether, hexane.[1]

Table 2: Chromatographic Conditions for Analysis of Related Streptogramin Antibiotics

ParameterHPLC Method 1 (Virginiamycin M1)HPLC Method 2 (Kanamycin B)
Column Cosmosil 5C18-AR (10 x 250 mm)Agilent Technologies C18
Mobile Phase 50% Acetonitrile in waterWater-acetonitrile (65:35, v/v) with 11.6 mM heptafluorobutyric acid
Flow Rate 3 ml/min0.5 mL/min
Detection UV at 305 nmEvaporative Light Scattering Detector (ELSD)
Reference

Experimental Protocols

Fermentation and Production of this compound

Objective: To cultivate Streptomyces mitakaensis for the production of this compound.

Materials:

  • Streptomyces mitakaensis culture

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing starch, glucose, yeast extract, and mineral salts)

  • Shaker incubator

  • Fermenter (for large-scale production)

Protocol:

  • Inoculate a flask containing seed culture medium with Streptomyces mitakaensis from a stock culture.

  • Incubate the seed culture at 28-30°C with shaking (200-250 rpm) for 2-3 days until sufficient growth is achieved.

  • Transfer the seed culture to a larger volume of production medium in a shaker flask or a fermenter.

  • Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days.

  • Monitor the production of this compound periodically by taking samples and analyzing them via HPLC.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces mitakaensis.

Materials:

  • Fermentation broth from Streptomyces mitakaensis

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Separate the mycelial biomass from the fermentation broth by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a minimal amount of methanol and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

  • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by a gradient of methanol in dichloromethane).

  • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing this compound and concentrate them.

  • For final purification, subject the concentrated fractions to preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile in water).

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and confirm its identity using mass spectrometry and NMR.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound standard

  • Sample containing this compound

  • HPLC system with a UV or ELSD detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase solvents (e.g., acetonitrile and water, potentially with an ion-pairing agent like heptafluorobutyric acid for ELSD)

Protocol:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Set up the HPLC system with a C18 column and the appropriate mobile phase. Based on related compounds, a gradient of acetonitrile in water is a good starting point for UV detection. For ELSD, an isocratic mobile phase with an ion-pairing agent may be necessary.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample containing this compound.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound stock solution

  • Target bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol (Broth Microdilution Method):

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the concentration of this compound that inhibits protein synthesis by 50% (IC50).

Materials:

  • This compound stock solution

  • Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

  • mRNA template (e.g., encoding a reporter protein like luciferase or GFP)

  • Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine, or for a non-radioactive assay, a system that produces a fluorescent or luminescent protein)

  • Scintillation counter or fluorescence/luminescence plate reader

Protocol:

  • Set up the in vitro translation reactions according to the manufacturer's instructions for the cell-free system.

  • Add varying concentrations of this compound to the reactions. Include a control reaction with no inhibitor.

  • Initiate the translation reaction by adding the mRNA template and incubate at 37°C for a set time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of protein synthesized. For radioactive assays, this can be done by precipitating the protein, collecting it on a filter, and measuring radioactivity with a scintillation counter. For fluorescent/luminescent assays, measure the signal using a plate reader.

  • Plot the percentage of protein synthesis inhibition against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in protein synthesis.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis a Inoculation of S. mitakaensis b Seed Culture (2-3 days) a->b c Production Culture (5-7 days) b->c d Centrifugation c->d e Solvent Extraction (Ethyl Acetate) d->e f Crude Extract e->f g Silica Gel Chromatography f->g h Preparative HPLC g->h i Pure this compound h->i j HPLC Quantification i->j k MIC Determination i->k l In Vitro Protein Synthesis Assay i->l mechanism_of_action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Exit_Tunnel Polypeptide Exit Tunnel 30S_subunit 30S Subunit Mikamycin_B This compound Mikamycin_B->50S_subunit binds to Mikamycin_B->Exit_Tunnel blocks Protein_Synthesis_Inhibition Protein Synthesis Inhibition Exit_Tunnel->Protein_Synthesis_Inhibition Nascent_Polypeptide Nascent Polypeptide Chain Nascent_Polypeptide->Exit_Tunnel passage blocked signaling_pathway Mikamycin_B This compound Ribosome_Stalling Ribosome Stalling & Protein Synthesis Inhibition Mikamycin_B->Ribosome_Stalling Cellular_Stress Cellular Stress Response Ribosome_Stalling->Cellular_Stress Upregulation_Chaperones Upregulation of Protein Chaperones Cellular_Stress->Upregulation_Chaperones DNA_Repair Activation of DNA Repair Systems Cellular_Stress->DNA_Repair Efflux_Pumps Increased Expression of Drug Efflux Pumps Cellular_Stress->Efflux_Pumps Antibiotic_Tolerance Antibiotic Tolerance Upregulation_Chaperones->Antibiotic_Tolerance DNA_Repair->Antibiotic_Tolerance Efflux_Pumps->Antibiotic_Tolerance

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Mikamycin B, a streptogramin B antibiotic also known as Pristinamycin IA and Virginiamycin M1. The following sections outline the mechanism of action, in vitro activity, and standardized testing methodologies.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel (NPET).[3] This binding physically obstructs the passage of the elongating polypeptide chain, leading to a premature halt in protein synthesis.[3]

This compound is a component of the pristinamycin complex, which also includes a streptogramin A component (Pristinamycin IIA).[1] While this compound alone is primarily bacteriostatic, it acts synergistically with the streptogramin A component to produce a potent bactericidal effect. The binding of the streptogramin A component induces a conformational change in the ribosome that significantly increases the binding affinity of this compound.

Signaling Pathway of this compound Action

MikamycinB_Pathway cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site NPET Nascent Polypeptide Exit Tunnel P_site->NPET Induces Conformational Change A_site A-site Polypeptide Nascent Polypeptide Chain NPET->Polypeptide Blocks Elongation MikamycinB This compound (Pristinamycin IA) MikamycinB->NPET Binds with High Affinity StreptograminA Streptogramin A (Pristinamycin IIA) StreptograminA->P_site Binds to Peptidyl Transferase Center Inhibition Protein Synthesis Inhibition Polypeptide->Inhibition

Caption: Synergistic action of this compound and Streptogramin A on the bacterial ribosome.

In Vitro Antibacterial Activity of this compound

This compound, primarily as a component of the pristinamycin complex, has demonstrated significant in vitro activity against a range of Gram-positive bacteria. This includes clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and various other streptococci. Its activity against enterococci is generally lower.

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for pristinamycin (this compound in combination with Pristinamycin IIA) against key Gram-positive pathogens.

Table 1: MIC of Pristinamycin Complex Against Staphylococcus aureus

Strain TypeNo. of IsolatesMIC (mg/L)Reference
Methicillin-Resistant (MRSA)124≤ 0.5 (all isolates)
Methicillin-Sensitive (MSSA)-Comparable to MRSA

Table 2: MIC of Pristinamycin Complex Against Streptococcus pneumoniae

Strain TypeNo. of IsolatesMIC Range (mg/L)Reference
Penicillin-Resistant47Not specified, but all susceptible
Erythromycin-Resistant-0.25 - 2

Table 3: MIC of Pristinamycin Complex Against Other Streptococci

OrganismMIC Range (mg/L)MIC Mode (mg/L)Reference
Oral Streptococci0.03 - 10.25

Note: The data presented is for the pristinamycin complex (this compound/Pristinamycin IA and Pristinamycin IIA). The activity of this compound alone is primarily bacteriostatic.

Experimental Protocols for Antibacterial Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for determining the antibacterial susceptibility of this compound.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The following is a generalized protocol based on CLSI M07 and EUCAST guidelines.

Materials:

  • This compound (potency-adjusted powder)

  • Appropriate solvent (e.g., DMSO, as specified by the manufacturer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in the recommended solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • In a sterile 96-well plate, perform serial twofold dilutions of this compound in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 3-5 fresh colonies.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Experimental Workflow for Broth Microdilution

BrothMicrodilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_dilutions Prepare Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Disk Diffusion Method

The disk diffusion method is a qualitative test where the zone of inhibition around an antibiotic-impregnated disk is measured. The following is a generalized protocol based on CLSI M02 and EUCAST guidelines.

Materials:

  • This compound disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of complete inhibition in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (Note: Specific breakpoints for this compound are not yet established by CLSI or EUCAST).

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to assess the synergistic effect of this compound with a streptogramin A antibiotic.

Materials:

  • Stock solutions of this compound and a streptogramin A antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of this compound along the x-axis and the streptogramin A antibiotic along the y-axis in CAMHB. This creates a matrix of wells with varying concentrations of both antibiotics.

  • Controls:

    • Include a row with only dilutions of this compound to determine its individual MIC.

    • Include a column with only dilutions of the streptogramin A antibiotic to determine its individual MIC.

    • Include a growth control well.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension and incubate as described for the broth microdilution method.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the FIC for each antibiotic: FIC = (MIC of antibiotic in combination) / (MIC of antibiotic alone).

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of streptogramin A.

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Logical Flow for Synergy Testing Interpretation

Synergy_Interpretation start Calculate FIC Index (FICI) condition FICI ≤ 0.5 ? start->condition synergy Synergistic Effect condition->synergy Yes condition2 0.5 < FICI ≤ 4 ? condition->condition2 No additive Additive or Indifferent Effect condition2->additive Yes antagonism Antagonistic Effect condition2->antagonism No (FICI > 4)

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Quality Control

Adherence to quality control procedures is critical for accurate and reproducible susceptibility testing results.

  • QC Strains: Use well-characterized QC strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), for each batch of tests.

  • Acceptable Ranges: Ensure that the MIC values or zone diameters for the QC strains fall within the acceptable ranges established by CLSI or EUCAST for the specific testing method and antimicrobial agents.

  • Media and Reagents: Verify the performance of all media and reagents used in the assays.

Disclaimer: These protocols are intended for research and development purposes. For clinical diagnostic use, laboratories should follow the most current guidelines and standards established by relevant regulatory bodies.

References

Application Notes and Protocols: Checkerboard Assay for Mikamycin B Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, the simultaneous administration of two or more antimicrobial agents, is a promising strategy to combat resistance. Synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects, are particularly valuable as they can enhance efficacy, reduce required dosages, and minimize the development of further resistance.[1]

Mikamycin B is a streptogramin B antibiotic. Streptogramins are composed of two structurally distinct components: group A (e.g., dalfopristin) and group B (e.g., quinupristin, this compound).[2] While each component is often bacteriostatic (inhibits bacterial growth) on its own, their combination is typically bactericidal (kills bacteria).[1] This synergistic activity arises from their cooperative binding to the 50S ribosomal subunit, which ultimately leads to the inhibition of protein synthesis.

This application note provides a detailed protocol for performing a checkerboard assay to determine the synergistic potential of this compound with other antimicrobial agents. The checkerboard method is a widely used in vitro technique to systematically assess the interaction between two compounds.[1][3]

Principle of the Checkerboard Assay

The checkerboard assay involves testing a matrix of concentrations of two drugs, both individually and in combination, to determine their effect on microbial growth. By observing the minimum inhibitory concentration (MIC) of each drug alone and in combination, the nature of their interaction can be quantified using the Fractional Inhibitory Concentration (FIC) index.

Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay to evaluate the synergy between this compound and a second antimicrobial agent.

Materials:

  • This compound (potency-adjusted powder)

  • Second antimicrobial agent of interest (potency-adjusted powder)

  • Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.

    • Use the appropriate solvent for each antibiotic to ensure complete dissolution.

  • Preparation of Antibiotic Dilutions in a 96-Well Plate:

    • In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its MIC.

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should contain only broth and inoculum, serving as a growth control.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

    • Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).

Data Presentation and Analysis

The interaction between this compound and the second antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of the FIC Index:

The FIC index is calculated using the following formula:

FIC Index = FIC of this compound + FIC of Drug X

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)

The FIC index is calculated for each well that shows no bacterial growth. The lowest FIC index value determines the nature of the interaction.

Interpretation of the FIC Index:

The interaction is classified based on the calculated FIC index value as follows:

FIC Index (FICI)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index values.

Example Data Presentation:

The results of a checkerboard assay can be summarized in a table format.

This compound (µg/mL)Drug X (µg/mL)MIC of this compound in CombinationMIC of Drug X in CombinationFIC of this compoundFIC of Drug XFIC IndexInterpretation
2 (MIC alone)-------
-8 (MIC alone)------
0.520.520.250.250.5Synergy
11110.50.1250.625Additive
0.2540.2540.1250.50.625Additive

Table 2: Example data from a checkerboard assay showing synergistic and additive interactions.

Visualizations

Experimental Workflow Diagram:

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stocks Prepare Antibiotic Stock Solutions prep_dilutions Prepare Serial Dilutions in 96-Well Plate prep_stocks->prep_dilutions inoculate Inoculate Plate prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Caption: Workflow for performing a checkerboard assay.

Logical Relationship for FIC Index Interpretation:

FIC_Interpretation start Calculate FIC Index synergy Synergy (FICI ≤ 0.5) start->synergy ≤ 0.5 additive Additive/Indifference (0.5 < FICI ≤ 4.0) start->additive > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) start->antagonism > 4.0

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Conclusion

The checkerboard assay is a robust and widely accepted method for evaluating antimicrobial synergy. This protocol provides a detailed framework for assessing the synergistic potential of this compound with other antibiotics. The data generated from this assay can be instrumental in identifying novel combination therapies to combat multidrug-resistant pathogens, a critical step in the development of new treatment strategies. Further characterization of synergistic interactions can be performed using time-kill kinetic assays to understand the rate of bacterial killing.

References

Application Notes and Protocols for Utilizing Mikamycin B in Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Mikamycin B, a potent protein synthesis inhibitor, in various in vitro assay formats. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the study of its inhibitory effects, both alone and in synergy with Mikamycin A.

This compound is a member of the streptogramin B family of antibiotics. These antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The primary mechanism of action involves the blockage of peptide chain elongation, a critical step in the translation process.

This compound often exhibits a synergistic effect when used in combination with streptogramin A antibiotics, such as Mikamycin A. The binding of Mikamycin A to the ribosome induces a conformational change that increases the affinity of the ribosome for this compound, leading to a more potent inhibition of protein synthesis. This synergistic relationship is a key aspect of their antibacterial activity.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its inhibitory effect by targeting the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This interaction sterically hinders the progression of the nascent polypeptide chain through the ribosomal exit tunnel. While this compound alone is a potent inhibitor, its activity is significantly enhanced in the presence of a streptogramin A compound. The binding of Mikamycin A to a distinct site on the 50S subunit allosterically enhances the binding of this compound, leading to a stable ternary complex of ribosome, Mikamycin A, and this compound, which effectively shuts down protein synthesis.

Signaling Pathway of Streptogramin-Mediated Protein Synthesis Inhibition

Streptogramin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Mikamycin_B This compound (Streptogramin B) 50S_Subunit->Mikamycin_B Increased Affinity Peptide_Elongation Peptide Chain Elongation 50S_Subunit->Peptide_Elongation Blocks 30S_Subunit 30S Subunit Mikamycin_A Mikamycin A (Streptogramin A) Mikamycin_A->50S_Subunit Binds to PTC Mikamycin_B->50S_Subunit Binds to Exit Tunnel Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Elongation->Protein_Synthesis_Inhibition

Caption: Synergistic inhibition of protein synthesis by Mikamycin A and B.

Quantitative Analysis of Protein Synthesis Inhibition

CompoundAssay SystemTarget Organism/Cell LineIC50
Actinomycin DIn vitro translation (HepG2 cells)Human39 ± 7.4 nM
CycloheximideIn vitro translation (HepG2 cells)Human6600 ± 2500 nM
EmetineIn vitro translation (HepG2 cells)Human2200 ± 1400 nM
PuromycinIn vitro translation (HepG2 cells)Human1600 ± 1200 nM
SilvestrolIn vitro translation (AML cell lines)Human~4 to 10 nM

Note: The IC50 values presented are for comparative purposes and were obtained from various published studies. Experimental conditions can significantly influence these values.

Experimental Protocols

In Vitro Transcription/Translation (IVTT) Coupled Assay

This protocol describes a cell-free assay to determine the inhibitory effect of this compound on bacterial protein synthesis. The assay utilizes a commercially available E. coli S30 extract system and a reporter plasmid encoding a readily detectable enzyme, such as luciferase or β-galactosidase.

Experimental Workflow for IVTT Assay

IVTT_Workflow Start Start Prepare_Reagents Prepare Reagents (IVTT Mix, this compound, DNA) Start->Prepare_Reagents Set_Up_Reactions Set Up Reactions (Control & Test Samples) Prepare_Reagents->Set_Up_Reactions Incubate Incubate at 37°C Set_Up_Reactions->Incubate Measure_Signal Measure Reporter Signal (Luminescence/Absorbance) Incubate->Measure_Signal Analyze_Data Data Analysis (IC50 Calculation) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Materials:

  • E. coli S30 Extract System (commercially available)

  • Reporter Plasmid (e.g., pBEST-luc for luciferase)

  • This compound (and Mikamycin A for synergy studies)

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luciferase assay reagent or appropriate substrate for the reporter enzyme

  • 96-well microplates (opaque for luminescence)

  • Luminometer or spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare serial dilutions in DMSO to create a range of stock concentrations for the dose-response curve.

  • Assay Setup:

    • Thaw all components of the E. coli S30 extract system on ice.

    • Prepare a master mix containing the S30 extract, amino acid mixture, and energy source according to the manufacturer's instructions.

    • In a 96-well plate, add 1 µL of the appropriate this compound dilution (or DMSO for the vehicle control) to each well.

    • Add the reporter plasmid DNA to the master mix.

    • Dispense the master mix containing the DNA into each well of the 96-well plate.

  • Incubation:

    • Seal the plate and incubate at 37°C for 1-2 hours.

  • Signal Detection:

    • For a luciferase reporter, add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • For other reporters, follow the appropriate detection protocol.

  • Data Analysis:

    • Subtract the background signal (no DNA control).

    • Normalize the data to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Synergy Assay with Mikamycin A and this compound

To investigate the synergistic effect, a checkerboard titration assay can be performed.

Procedure:

  • Prepare serial dilutions of both Mikamycin A and this compound.

  • In a 96-well plate, create a matrix where each well contains a unique combination of Mikamycin A and this compound concentrations.

  • Perform the IVTT assay as described above.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy.

Logical Relationship for Synergy Determination

Synergy_Logic Start Perform Checkerboard IVTT Assay Calculate_FIC Calculate FIC Index (FIC_A + FIC_B) Start->Calculate_FIC Decision FIC Index Value? Calculate_FIC->Decision Synergy Synergy (FIC ≤ 0.5) Decision->Synergy ≤ 0.5 Additive Additive (0.5 < FIC ≤ 4) Decision->Additive > 0.5 and ≤ 4 Antagonism Antagonism (FIC > 4) Decision->Antagonism > 4

Caption: Decision tree for determining synergistic effects.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in DMSO before adding it to the aqueous assay mixture to avoid precipitation.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay below 1% to minimize its effect on the reaction.

  • Controls: Always include a no-drug control (vehicle), a no-DNA control (background), and a positive control inhibitor (e.g., chloramphenicol) to ensure the assay is performing correctly.

  • Data Quality: Run each concentration in triplicate to ensure the reliability of the results.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to study bacterial protein synthesis and to screen for novel antibacterial agents.

In Vitro Research Applications of Mikamycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, also known as Pristinamycin IA or Streptogramin B, is a macrolide antibiotic produced by Streptomyces pristinaespiralis. It is a key component of the pristinamycin antibiotic complex, which also includes Pristinamycin IIA (a streptogramin A). While individually exhibiting bacteriostatic activity, this compound acts synergistically with Pristinamycin IIA to produce a potent bactericidal effect against a broad spectrum of Gram-positive bacteria. This synergistic action involves the inhibition of bacterial protein synthesis. Recent research has also explored the potential anticancer activities of this compound, suggesting its role as a topoisomerase II inhibitor.

These application notes provide a comprehensive overview of the in vitro research applications of this compound, focusing on its antibacterial and anticancer properties. Detailed protocols for key experiments are provided to facilitate research and development.

I. Antibacterial Applications

The primary in vitro application of this compound is as an antibacterial agent, particularly in combination with Pristinamycin IIA. The combination is effective against a range of Gram-positive pathogens, including multidrug-resistant strains.

Mechanism of Action

This compound (Pristinamycin IA) and Pristinamycin IIA synergistically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Pristinamycin IIA binds first and induces a conformational change in the ribosome, which in turn increases the binding affinity of this compound. This dual binding blocks the elongation of the polypeptide chain, leading to the cessation of protein synthesis and bacterial cell death.

cluster_0 Synergistic Inhibition Bacterial Ribosome (50S) Bacterial Ribosome (50S) Protein Synthesis Protein Synthesis Bacterial Ribosome (50S)->Protein Synthesis Inhibits This compound (Pristinamycin IA) This compound (Pristinamycin IA) Bacterial Ribosome (50S)->this compound (Pristinamycin IA) 2. Conformational change increases affinity for this compound Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to Pristinamycin IIA Pristinamycin IIA Pristinamycin IIA->Bacterial Ribosome (50S) 1. Binds to 50S subunit This compound (Pristinamycin IA)->Bacterial Ribosome (50S) 3. Binds to altered 50S subunit

Caption: Synergistic mechanism of this compound and Pristinamycin IIA.

Data Presentation: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pristinamycin (the combination of this compound and Pristinamycin IIA) against various Gram-positive bacteria.

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Varies0.125 - 20.250.5
Staphylococcus aureus (MRSA)1500.125 - 0.750.50.5
Coagulase-Negative StaphylococciVaries≤0.06 - >40.251
Streptococcus pneumoniaeVaries≤0.03 - 10.250.5
Streptococcus pyogenesVaries≤0.03 - 0.50.1250.25
Enterococcus faecium (VRE)Varies0.5 - 412
Experimental Protocols: Antibacterial Activity

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (Pristinamycin IA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilution:

    • Add 50 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 100 µL of the this compound working solution (e.g., 12.8 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

A Prepare this compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate at 35°C for 16-20 hours D->E F Read MIC as Lowest Concentration with No Growth E->F This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits DNA Replication &\nChromosome Segregation DNA Replication & Chromosome Segregation Topoisomerase II->DNA Replication &\nChromosome Segregation Required for DNA Damage DNA Damage DNA Replication &\nChromosome Segregation->DNA Damage Inhibition leads to Apoptosis Apoptosis DNA Damage->Apoptosis Induces A Seed Cancer Cells in 96-well Plate B Treat Cells with Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate for 4 hours C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

Quantitative Kill Curve Analysis with Mikamycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B, a member of the streptogramin B group of antibiotics, is a potent inhibitor of bacterial protein synthesis.[1][2] It is a cyclic hexadepsipeptide that acts synergistically with streptogramin A antibiotics to produce a bactericidal effect.[3] Understanding the rate and extent of its bactericidal activity is crucial for preclinical assessment and dose-response modeling. This application note provides detailed protocols for conducting a quantitative kill curve analysis (also known as a time-kill assay) to evaluate the pharmacodynamics of this compound against a target bacterial strain.

Time-kill curve assays are essential for determining the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the decrease in a bacterial population over time in response to the antibiotic.[4][5] This data is critical for establishing effective dosing regimens and for understanding the concentration-dependent killing kinetics of the drug.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl transferase center on the 50S ribosomal subunit. This binding event interferes with the elongation of the nascent polypeptide chain, leading to the premature dissociation of incomplete and non-functional peptides from the ribosome.

The synergistic bactericidal activity with streptogramin A arises from a cooperative binding mechanism. The binding of a streptogramin A molecule to the ribosome induces a conformational change that increases the ribosome's affinity for this compound, enhancing its inhibitory effect.

MikamycinB_Signaling_Pathway cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site PTC Peptidyl Transferase Center Polypeptide Growing Polypeptide Chain Exit_Tunnel Nascent Peptide Exit Tunnel MikamycinB This compound MikamycinB->PTC Binds with high affinity Inhibition Inhibition of Protein Synthesis MikamycinB->Inhibition StreptograminA Streptogramin A (Synergistic Agent) StreptograminA->PTC Binds & induces conformational change tRNA Peptidyl-tRNA tRNA->P_site Polypeptide->Exit_Tunnel IncompletePeptide Prematurely Released Incomplete Peptide CellDeath Bacterial Cell Death IncompletePeptide->CellDeath Inhibition->Polypeptide Blocks Elongation Inhibition->IncompletePeptide Causes premature release

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following protocols outline the necessary steps for performing a quantitative kill curve analysis. These should be adapted based on the specific bacterial strain and laboratory conditions.

Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of this compound for the target bacterium must be determined. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Sterile phosphate-buffered saline (PBS)

  • Incubator

Protocol:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL.

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • After incubation, determine the MIC by visually identifying the lowest concentration of this compound that shows no turbidity.

Quantitative Kill Curve (Time-Kill) Assay

This assay measures the rate of bacterial killing at different concentrations of this compound over a 24-hour period.

Materials:

  • This compound stock solution

  • CAMHB

  • Sterile culture tubes

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Sterile PBS

  • Tryptic Soy Agar (TSA) plates

  • Incubator with shaking capabilities

  • Calibrated pipettes and spreaders

Protocol:

  • Prepare culture tubes with CAMHB containing this compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

  • Include a growth control tube without any antibiotic.

  • Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C with constant shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw a 100 µL aliquot from each tube.

  • Perform serial 10-fold dilutions of each aliquot in sterile PBS.

  • Plate 100 µL of appropriate dilutions onto TSA plates in triplicate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.

Kill_Curve_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis MIC Determine MIC of This compound Tubes Prepare Culture Tubes with Varying this compound Concentrations MIC->Tubes Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Incubate Inoculate and Incubate Tubes (37°C with shaking) Inoculum->Incubate Tubes->Incubate Sample Collect Aliquots at Time Points (0-24h) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Plates Dilute->Plate IncubatePlates Incubate Plates (18-24h) Plate->IncubatePlates Count Count Colonies (CFU) IncubatePlates->Count Calculate Calculate log10 CFU/mL Count->Calculate Plot Plot log10 CFU/mL vs. Time Calculate->Plot

Figure 2: Experimental workflow for the kill curve assay.

Data Presentation

The results of the time-kill assay should be presented in a clear and structured format to facilitate comparison and interpretation.

Data Calculation

Calculate the CFU/mL for each time point and concentration using the following formula:

CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

Transform the CFU/mL values to log10 CFU/mL for plotting and analysis.

Data Tables

The following tables provide a template for summarizing the quantitative data obtained from the time-kill assay.

Table 1: Raw Colony Counts (CFU) at Each Time Point

This compound Conc. (x MIC)Time 0hTime 2hTime 4hTime 6hTime 8hTime 12hTime 24h
Growth Control (0x)
0.5x
1x
2x
4x
8x

Table 2: Calculated log10 CFU/mL at Each Time Point

This compound Conc. (x MIC)Time 0hTime 2hTime 4hTime 6hTime 8hTime 12hTime 24h
Growth Control (0x)
0.5x
1x
2x
4x
8x

Interpretation of Results

The data from the time-kill assay can be used to classify the activity of this compound:

  • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

  • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL.

By plotting the log10 CFU/mL versus time, a visual representation of the killing kinetics can be obtained. This allows for the assessment of concentration-dependent killing and the potential for a post-antibiotic effect.

Conclusion

This application note provides a comprehensive guide for performing a quantitative kill curve analysis with this compound. The detailed protocols and data presentation templates are designed to assist researchers, scientists, and drug development professionals in accurately assessing the bactericidal activity of this important antibiotic. The insights gained from these studies are invaluable for the preclinical development and optimization of this compound-based therapies.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mikamycin B is a member of the streptogramin B family of antibiotics, which are potent inhibitors of bacterial protein synthesis. These antibiotics bind to the 50S ribosomal subunit, leading to the cessation of protein elongation. A key characteristic of streptogramin B antibiotics is their synergistic activity with streptogramin A antibiotics. This combination results in a bactericidal effect, whereas individual components are typically bacteriostatic. High-throughput screening (HTS) assays are crucial for the discovery and characterization of new antimicrobial agents and for understanding their mechanisms of action. This document provides detailed application notes and protocols for HTS assays involving this compound, focusing on its role as a protein synthesis inhibitor and its synergistic properties.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, a streptogramin B antibiotic, exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event physically obstructs the nascent polypeptide exit tunnel, leading to a halt in protein elongation, a phenomenon known as ribosome stalling. This inhibition of protein synthesis is a critical mechanism for its antimicrobial activity. The synergistic action with streptogramin A antibiotics enhances this effect, leading to a more potent bactericidal outcome.

Signaling Pathway of Ribosome Stalling and Downstream Effects

The binding of this compound to the ribosome triggers a cascade of cellular responses due to the stalled translation. While the direct signaling pathway is centered on the inhibition of protein synthesis, the downstream consequences are significant for bacterial viability.

cluster_0 Bacterial Cell Mikamycin_B This compound Ribosome 50S Ribosomal Subunit Mikamycin_B->Ribosome Binds to Stalled_Ribosome Stalled Ribosome Complex Mikamycin_B->Stalled_Ribosome Induces Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Cell_Death Bacterial Cell Death Downstream Downstream Cellular Stress Responses Stalled_Ribosome->Downstream Triggers Downstream->Cell_Death

Caption: Mechanism of this compound-induced ribosome stalling.

High-Throughput Screening (HTS) Assays

Several HTS assays can be employed to identify and characterize inhibitors of bacterial protein synthesis like this compound. These assays can be broadly categorized into in vitro and whole-cell assays.

In Vitro Transcription/Translation (IVTT) Coupled Assay

This cell-free assay is a powerful tool for directly measuring the inhibitory effect of compounds on protein synthesis.[1] It utilizes a bacterial cell extract containing all the necessary machinery for transcription and translation. A reporter gene, such as luciferase, is transcribed and translated, and the resulting signal is measured. Inhibition of this process by a compound like this compound leads to a decrease in the signal.

Experimental Workflow:

cluster_0 IVTT Assay Workflow Compound Compound Dispensing (e.g., this compound) Reagents Addition of IVTT Reagents & DNA Compound->Reagents Incubation Incubation Reagents->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for an in vitro transcription/translation assay.

Protocol: IVTT Assay for this compound

Materials:

  • E. coli S30 extract-based IVTT kit

  • Plasmid DNA encoding a reporter (e.g., firefly luciferase)

  • This compound stock solution (in DMSO)

  • Control inhibitors (e.g., chloramphenicol)

  • Nuclease-free water

  • Luciferase assay reagent

  • 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include positive (chloramphenicol) and negative (DMSO) controls.

  • Reagent Preparation: Prepare the IVTT reaction mix according to the manufacturer's instructions, including the E. coli S30 extract, reaction buffer, amino acid mix, and reporter plasmid DNA.

  • Reaction Initiation: Add 24 µL of the IVTT reaction mix to each well of the 384-well plate containing the compounds.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Add luciferase assay reagent to each well as per the manufacturer's protocol. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the data and determine the IC50 value using a suitable curve-fitting model.

Quantitative Data:

CompoundTargetAssay TypeIC50 (µM)Reference Strain
This compoundProtein SynthesisIVTTData not availableE. coli extract
Pristinamycin IAProtein SynthesisIVTTData not availableE. coli extract
ChloramphenicolProtein SynthesisIVTT~5E. coli extract
Whole-Cell Reporter Gene Assay for Ribosome Stalling

This assay utilizes a genetically engineered bacterial strain that expresses a reporter protein (e.g., β-galactosidase or a fluorescent protein) under the control of a promoter that is induced upon ribosome stalling. This provides a cell-based method to screen for compounds that inhibit protein synthesis.

Logical Relationship of the Assay:

cluster_0 Reporter Gene Assay Logic Compound This compound Ribosome_Stalling Ribosome Stalling Compound->Ribosome_Stalling Promoter_Activation Promoter Activation Ribosome_Stalling->Promoter_Activation Reporter_Expression Reporter Gene Expression Promoter_Activation->Reporter_Expression Signal Measurable Signal (e.g., Fluorescence) Reporter_Expression->Signal

Caption: Logic of a ribosome stalling reporter gene assay.

Protocol: Whole-Cell Reporter Assay

Materials:

  • Bacterial reporter strain (e.g., E. coli with a ribosome stalling-inducible reporter)

  • Growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution

  • Control compounds

  • 384-well clear-bottom microplates

  • Microplate reader (absorbance and fluorescence/luminescence)

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the reporter strain. Dilute the culture to a starting OD600 of ~0.05 in fresh medium.

  • Compound Plating: Dispense compounds into the microplate wells.

  • Cell Seeding: Add the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement: Measure both cell growth (OD600) and the reporter signal (fluorescence or luminescence).

  • Data Analysis: Normalize the reporter signal to cell density. Calculate percent activation relative to controls and determine EC50 values.

Synergistic Activity HTS Assay (Checkerboard Assay)

A key feature of this compound is its synergistic bactericidal activity with streptogramin A antibiotics. A checkerboard assay in a high-throughput format can be used to screen for and quantify this synergy.

Experimental Workflow:

cluster_0 Checkerboard Assay Workflow DrugA Serial Dilution of this compound Plating Orthogonal Dispensing into Microplate DrugA->Plating DrugB Serial Dilution of Streptogramin A DrugB->Plating Inoculation Addition of Bacterial Inoculum Plating->Inoculation Incubation Incubation Inoculation->Incubation Reading Growth Measurement (OD600) Incubation->Reading Analysis FIC Index Calculation Reading->Analysis

Caption: Workflow for a high-throughput checkerboard synergy assay.

Protocol: Checkerboard Synergy Assay

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Growth medium

  • This compound and a streptogramin A antibiotic

  • 384-well microplates

  • Automated liquid handler (recommended)

  • Microplate reader (absorbance)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the streptogramin A antibiotic in the growth medium.

  • Checkerboard Plating: Using an automated liquid handler, dispense the dilutions of this compound along the rows and the streptogramin A antibiotic along the columns of the microplates. This creates a matrix of different concentration combinations.

  • Inoculation: Prepare a bacterial inoculum at a standardized density and add it to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergy. A FIC index of ≤ 0.5 is generally considered synergistic.

Quantitative Data for Antibacterial Activity:

CompoundBacterial StrainAssay TypeMIC (µg/mL)IC50 (µM)
This compoundData not availableBroth microdilutionData not availableData not available
Pristinamycin IAData not availableBroth microdilutionData not availableData not available
Dalfopristin (Streptogramin A)S. aureusBroth microdilution1-4Data not available
Quinupristin (Streptogramin B)S. aureusBroth microdilution0.5-2Data not available
Quinupristin/DalfopristinS. aureusBroth microdilution0.25-1Data not available

Note: MIC and IC50 values are highly dependent on the bacterial strain and specific assay conditions.

Conclusion

The high-throughput screening assays described provide robust platforms for the investigation of this compound and other protein synthesis inhibitors. The in vitro translation assay offers a direct measure of inhibitory activity, while whole-cell reporter assays provide insights into the cellular response to ribosome stalling. Furthermore, the checkerboard synergy assay is essential for characterizing the hallmark synergistic interactions of streptogramin antibiotics. These detailed protocols and application notes serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.

References

Experimental Use of Mikamycin B Against Methicillin-Resistant Staphylococcus aureus (MRSA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mikamycin B, a member of the streptogramin B class of antibiotics, presents a potential therapeutic avenue against multidrug-resistant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). This document provides an overview of the experimental considerations for evaluating the efficacy of this compound against MRSA, including its mechanism of action, protocols for in vitro susceptibility and synergy testing, and a framework for in vivo evaluation. Due to a notable scarcity of recent, specific research on this compound, this document also draws upon data from the broader streptogramin B class and other ribosome-targeting antibiotics to provide comprehensive experimental guidance.

Introduction

Methicillin-Resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a significant burden of both hospital- and community-acquired infections. The emergence of MRSA strains with reduced susceptibility to last-resort antibiotics necessitates the exploration of alternative therapeutic agents. This compound, a streptogramin B antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Streptogramins are often used in combination, as group A and group B components exhibit a synergistic bactericidal effect. This application note outlines experimental protocols to investigate the potential of this compound as a viable anti-MRSA agent.

Mechanism of Action

This compound, like other streptogramin B antibiotics, targets the bacterial ribosome, a critical component of protein synthesis. The binding of this compound to the 50S ribosomal subunit sterically hinders the elongation of the polypeptide chain, leading to a bacteriostatic effect. When used in conjunction with a streptogramin A antibiotic, a conformational change is induced in the ribosome, which enhances the binding of the streptogramin B component, resulting in a potent bactericidal synergy.

Signaling Pathways Potentially Affected by Ribosome-Targeting Antibiotics in MRSA

While direct studies on this compound's impact on MRSA signaling are limited, ribosome-targeting antibiotics can trigger downstream effects on bacterial signaling pathways, including two-component systems (TCSs) that regulate virulence and antibiotic resistance. The diagram below illustrates a generalized model of how a ribosome-inhibiting antibiotic might influence key regulatory networks in S. aureus.

MRSA_Signaling_Pathway cluster_antibiotic Antibiotic Action cluster_cellular_processes Cellular Processes MikamycinB This compound Ribosome 50S Ribosome MikamycinB->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits TCS Two-Component Systems (e.g., Agr, SaeRS) ProteinSynthesis->TCS Modulates Virulence Virulence Factor Expression TCS->Virulence Regulates Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation MIC MIC Determination (Broth Microdilution) Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy TimeKill Time-Kill Kinetics Synergy->TimeKill Toxicity Toxicity Studies TimeKill->Toxicity Efficacy Efficacy in Animal Models (e.g., Murine Skin Infection) Toxicity->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling Efficacy->PKPD Conclusion Conclusion on Therapeutic Potential PKPD->Conclusion

Application Notes and Protocols for Assessing Mikamycin B Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a critical challenge in modern medicine. A promising strategy to combat antimicrobial resistance is the use of combination therapy, wherein two or more antibiotics are administered concurrently. Synergistic interactions, where the combined antimicrobial effect is greater than the sum of the individual effects, are of particular interest. Such combinations can enhance therapeutic efficacy, reduce the required dosages of individual agents, thereby minimizing toxicity, and potentially suppress the development of further resistance.

Mikamycin B, also known as Pristinamycin IA or Virginiamycin B, is a streptogramin B antibiotic. Streptogramins are composed of two structurally distinct groups: type A (e.g., Mikamycin A) and type B (e.g., this compound). While each component is individually bacteriostatic, their combination is often bactericidal.[1] This synergistic activity is a hallmark of the streptogramin class. The mechanism of this synergy involves the binding of the type A component to the bacterial 50S ribosomal subunit, which induces a conformational change that increases the binding affinity of the type B component by up to 100-fold.[2] This sequential binding effectively blocks protein synthesis at different stages, leading to a potent antimicrobial effect.

These application notes provide detailed methodologies for assessing the synergistic potential of this compound in combination with other classes of antibiotics. The primary in vitro methods for evaluating antibiotic synergy are the checkerboard assay and the time-kill curve analysis.

Data Presentation: this compound (and Streptogramin Analogs) Synergy with Other Antibiotics

Due to the limited availability of synergy data for this compound with non-streptogramin antibiotics, data for quinupristin-dalfopristin, a clinically used streptogramin A/B combination, is presented as a proxy. Quinupristin is a derivative of this compound (Pristinamycin IA). The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify synergy, and is interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Antibiotic CombinationOrganismFIC IndexInteraction
Quinupristin-dalfopristin + Ampicillin-sulbactamVancomycin-Resistant Enterococcus faecium (VREF)≤ 0.5Synergy[3]
Quinupristin-dalfopristin + DoxycyclineVancomycin-Resistant Enterococcus faecium (VREF)≤ 0.5Synergy[3][4]
Quinupristin-dalfopristin + SparfloxacinVancomycin-Resistant Enterococcus faecium (VREF)> 4.0Antagonism
Quinupristin-dalfopristin + VancomycinVancomycin-Resistant Enterococcus faecium (VREF)Additive/IndifferenceAdditive/Indifference
Quinupristin-dalfopristin + β-lactams (various)Staphylococcus aureus (MSSA & MRSA)≤ 1.0Synergy/Additive
Quinupristin-dalfopristin + TetracyclineStaphylococcus aureus (MSSA & MRSA)≤ 1.0Synergy/Additive

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay

This protocol details the steps for performing a checkerboard assay to determine the in vitro interaction between this compound and another antibiotic.

Materials:

  • This compound (potency-adjusted powder)

  • Second antibiotic of interest (potency-adjusted powder)

  • Appropriate solvents for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in their respective solvents at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should contain only broth and inoculum to serve as a growth control.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).

    • For each well showing no growth in the checkerboard, calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)

    • Calculate the FIC index for each combination well by summing the individual FICs:

      • FIC Index = FIC of this compound + FIC of Antibiotic X

    • The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.

Protocol 2: Time-Kill Curve Analysis

This protocol assesses the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Materials:

  • This compound and the second antibiotic

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Apparatus for serial dilutions and colony counting (e.g., spiral plater, manual plating supplies)

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh broth and incubate until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

  • Experimental Setup:

    • Prepare tubes or flasks containing the following:

      • Growth control (no antibiotic)

      • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Antibiotic X alone (at a relevant concentration)

      • This compound + Antibiotic X (at the same concentrations as the individual tubes)

    • Inoculate each tube with the logarithmic phase culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.

Visualizations

SynergyTestingWorkflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate Inoculum->Inoculate_Plate Inoculate_Tubes Inoculate Tubes Inoculum->Inoculate_Tubes Stock_A Prepare Stock Solution (this compound) Serial_Dilute Serial Dilutions in 96-well Plate Stock_A->Serial_Dilute Setup_Tubes Setup Culture Tubes (Single & Combo) Stock_A->Setup_Tubes Stock_B Prepare Stock Solution (Antibiotic X) Stock_B->Serial_Dilute Stock_B->Setup_Tubes Serial_Dilute->Inoculate_Plate Incubate_Plate Incubate (16-20h) Inoculate_Plate->Incubate_Plate Read_MIC Read MICs Incubate_Plate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Setup_Tubes->Inoculate_Tubes Incubate_Sample Incubate & Sample (0-24h) Inoculate_Tubes->Incubate_Sample Plate_Count Plate & Count CFUs Incubate_Sample->Plate_Count Plot_Curves Plot Time-Kill Curves Plate_Count->Plot_Curves

Caption: Experimental workflow for assessing antibiotic synergy.

StreptograminSynergy Ribosome 50S Ribosomal Subunit Ribosome->Ribosome 2. Induces conformational change StrepB Streptogramin B (this compound) Ribosome->StrepB 3. Increases affinity for Strep B ProteinSynth Protein Synthesis Inhibited Ribosome->ProteinSynth 5. Blocks peptide elongation StrepA Streptogramin A (e.g., Mikamycin A) StrepA->Ribosome 1. Binds to ribosome StrepB->Ribosome 4. Binds tightly

Caption: Mechanism of streptogramin A and B synergy.

References

Application Note: Quantitative Analysis of Mikamycin B in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mikamycin B in human plasma. The protocol utilizes a straightforward protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.

Introduction

This compound, a member of the streptogramin B antibiotics, is a potent inhibitor of bacterial protein synthesis. It acts by binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for newly synthesized peptides. Accurate determination of this compound concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of such potent compounds. This document provides a detailed protocol for sample preparation and LC-MS/MS analysis to reliably quantify this compound in human plasma.

Experimental Protocols

2.1. Materials and Reagents

  • Analytes and Standards: this compound reference standard (≥98% purity), appropriate internal standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog).

  • Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

  • Consumables: 1.5 mL polypropylene tubes, autosampler vials.

2.2. Stock and Working Solution Preparation

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a 1 mg/mL stock solution of the internal standard in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) Acetonitrile:Water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in 50:50 (v/v) Acetonitrile:Water.

2.3. Sample Preparation: Protein Precipitation

  • Thaw: Bring plasma samples and standards to room temperature.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to an autosampler vial.

  • Inject: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

3.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 min

3.2. Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

3.3. MRM Transitions (Hypothetical)

The following MRM transitions are hypothetical and should be optimized using the reference standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimize
Fragment 2Optimize
Internal Std.[M+H]+Fragment 1Optimize

Data Presentation

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.

mechanism_of_action ribosome_50S 50S Subunit exit_tunnel Peptide Exit Tunnel ribosome_30S 30S Subunit mikamycin_b This compound mikamycin_b->ribosome_50S Binds to blockage polypeptide Growing Polypeptide Chain polypeptide->exit_tunnel Passes through blockage->exit_tunnel Obstructs

Caption: Mechanism of action of this compound, inhibiting protein synthesis.

Discussion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The use of a simple protein precipitation method allows for high throughput and good recovery. The chromatographic conditions are optimized to provide a sharp peak shape and adequate retention for the analyte, separating it from endogenous plasma components. The provided parameters for chromatography and mass spectrometry serve as a starting point and should be optimized for the specific instrumentation used. Full method validation according to regulatory guidelines is recommended before application to clinical sample analysis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Mikamycin B Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mikamycin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vitro solubility of this compound, a streptogramin B antibiotic also known as Pristinamycin IA.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic molecule with poor solubility in water and aqueous buffers.[1][2] It is, however, soluble in several organic solvents.[1] Accurate and reproducible experimental results depend on the proper preparation of stock solutions.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.[1] For most in vitro applications, DMSO is the recommended solvent for preparing concentrated stock solutions.

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

A3: The maximum solubility of this compound in DMSO is approximately 30-33.33 mg/mL.[3] It is advisable to use sonication to facilitate dissolution.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 8.67 mg of this compound in 1 mL of DMSO. It is recommended to sonicate the solution in a water bath to ensure it is fully dissolved.

Q5: Can I use water or aqueous buffers like PBS to dissolve this compound?

A5: It is not recommended to use water or aqueous buffers as the primary solvent for this compound stock solutions due to its poor solubility. For experiments in aqueous environments, a concentrated stock solution in DMSO should be prepared first and then serially diluted to the final working concentration in the aqueous medium.

Q6: What is the maximum recommended concentration of DMSO for cell-based assays?

A6: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept at or below 0.5%. However, some cell lines can be sensitive to concentrations as low as 0.1%. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Q7: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A7: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.

  • Increase the co-solvent concentration: If your experimental system allows, you might be able to use a slightly higher final concentration of DMSO. However, be mindful of potential solvent toxicity.

  • Use a formulation with co-solvents: For certain applications, especially for in vivo studies, formulations with co-solvents like PEG300 and Tween 80 can improve solubility. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Data for aqueous buffers is limited due to the compound's poor solubility.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)~30-33.33 mg/mLSonication is recommended to aid dissolution.
Chloroform30 mg/mL
Dimethylformamide (DMF)30 mg/mL
WaterPoorly soluble/Insoluble
EthanolSoluble
MethanolSoluble
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 3 mg/mLThis is a common formulation for in vivo studies and may be adapted for some in vitro applications.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mLSBE-β-CD can be used as a solubilizing agent.
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sonicator water bath

Procedure:

  • Weigh out 8.67 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • Place the vial in a sonicator water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

General Protocol for Diluting this compound for Cell-Based Assays

Objective: To prepare working solutions of this compound in cell culture medium while minimizing precipitation and solvent toxicity.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create a range of intermediate stock concentrations. This helps to minimize the volume of DMSO added to the final culture.

  • Add a small volume of the appropriate intermediate stock solution to pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%).

  • Immediately vortex the diluted solution gently and add it to your cell culture plates.

  • Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Visual Troubleshooting Guides

TroubleshootingWorkflow Troubleshooting Poor this compound Solubility cluster_stock Stock Solution Issues cluster_dilution Working Solution Issues start Start: Poor Solubility Observed check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon dilution? check_stock->precip_dilution Yes stock_conc Is concentration too high? check_stock->stock_conc No inconsistent_results Inconsistent results? precip_dilution->inconsistent_results No final_conc Is final concentration too high? precip_dilution->final_conc Yes end_fail Action: Re-evaluate Experiment inconsistent_results->end_fail end_success Success: Soluble Compound stock_conc->end_success Yes, remake at lower conc. dissolution_method Used sonication/vortexing? stock_conc->dissolution_method No dissolution_method->end_success Yes, re-dissolve properly solvent_quality Is DMSO fresh and anhydrous? dissolution_method->solvent_quality No solvent_quality->end_success Yes, use fresh solvent solvent_quality->end_fail No final_conc->end_success Yes, lower final conc. dmso_conc Is final DMSO % too low? final_conc->dmso_conc No dmso_conc->end_success Yes, optimize DMSO % fresh_prep Was it prepared fresh? dmso_conc->fresh_prep No fresh_prep->end_success Yes, prepare fresh fresh_prep->end_fail No

Caption: Troubleshooting workflow for poor this compound solubility.

ExperimentalWorkflow General Experimental Workflow for this compound start Start prep_stock Prepare concentrated stock solution in anhydrous DMSO start->prep_stock serial_dilute Perform serial dilutions in DMSO (optional) prep_stock->serial_dilute final_dilution Dilute to final concentration in aqueous medium serial_dilute->final_dilution add_to_assay Immediately add to in vitro assay final_dilution->add_to_assay vehicle_control Include DMSO vehicle control add_to_assay->vehicle_control end End of Experiment vehicle_control->end

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Overcoming Mikamycin B Instability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mikamycin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the instability of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be losing activity in my culture medium. What are the primary causes of this instability?

A1: this compound instability in culture media can be attributed to two main factors:

  • Enzymatic Degradation: The primary cause of this compound degradation, particularly in microbial cultures, is the presence of enzymes called lactonases. One such enzyme, this compound lactonase, has been identified in Streptomyces species and is known to hydrolyze the lactone ring structure of the antibiotic, rendering it inactive.[1] The activity of these enzymes is influenced by pH and temperature.

  • Physicochemical Instability: Like many complex organic molecules, this compound can be susceptible to degradation under certain physicochemical conditions. Factors such as pH, temperature, and exposure to light can contribute to the hydrolysis of its ester and amide bonds over time, leading to a loss of biological activity.

Q2: How can I determine if this compound is degrading in my specific culture medium?

A2: You can assess the stability of this compound in your medium by monitoring its concentration and/or biological activity over time. This can be achieved through two primary methods:

  • Chemical Quantification: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the intact this compound molecule at different time points. A decrease in the peak corresponding to this compound indicates degradation.

  • Biological Activity Assay: Perform a bioassay, such as a Minimum Inhibitory Concentration (MIC) test or a disk diffusion assay, using a susceptible bacterial strain. A decrease in the inhibitory effect of the medium containing this compound over time suggests a loss of active compound.

Q3: What are the visible signs of this compound degradation or instability in my stock solutions or culture media?

A3: While chemical degradation may not always be visible, you might observe the following:

  • Precipitation: this compound has limited solubility in aqueous solutions. Improperly prepared stock solutions or changes in the pH of the culture medium can lead to the antibiotic precipitating out of the solution, thus reducing its effective concentration.

  • Reduced Efficacy: The most common sign is a decrease in the expected antibiotic effect, such as the incomplete killing of susceptible bacteria or the overgrowth of a resistant population in a selection experiment.

Q4: Are there any specific components in my culture medium that could be contributing to this compound instability?

A4: While specific interactions are not well-documented for this compound, general principles suggest that components in complex media, such as serum, could contain endogenous enzymes that may contribute to its degradation. Additionally, the overall pH of the buffered medium will significantly impact its stability.

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common issues with this compound instability.

Issue 1: Loss of Antibiotic Efficacy in Microbial Cultures
  • Symptom: Bacterial cultures that should be susceptible to this compound are showing unexpected growth.

  • Potential Cause: Enzymatic degradation by the cultured microorganism.

  • Troubleshooting Steps:

    • Confirm Susceptibility: Re-test the MIC of your bacterial strain with a freshly prepared solution of this compound to ensure it is still susceptible.

    • Control for Degradation: In a control experiment, incubate this compound in your culture medium without bacteria under the same conditions (temperature, pH). At various time points, test the activity of this pre-incubated medium against your susceptible strain. If the activity is stable without bacteria but decreases with bacteria, enzymatic degradation is likely.

    • Optimize Culture Conditions:

      • pH Control: The activity of this compound lactonase is pH-dependent. Experiment with buffering your culture medium to a slightly more acidic or alkaline pH (within the tolerable range for your microorganism) to see if it improves stability.

      • Temperature Optimization: If your experimental design allows, consider running your experiment at a slightly lower temperature to reduce the rate of enzymatic degradation.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: The effectiveness of this compound varies significantly from one experiment to another, even with the same concentration.

  • Potential Cause: Inconsistent preparation and storage of stock solutions, or degradation of the antibiotic in the prepared media before use.

  • Troubleshooting Steps:

    • Standardize Stock Solution Preparation: Follow a strict protocol for preparing your this compound stock solution. Use a consistent solvent and ensure the antibiotic is fully dissolved.

    • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or lower to prevent repeated freeze-thaw cycles. Protect from light by wrapping vials in aluminum foil.

    • Prepare Freshly: Add this compound to your culture medium immediately before use. Do not store media with the antibiotic for extended periods.

    • Quantify Concentration: If inconsistency persists, consider quantifying the concentration of your stock solution and freshly prepared media using HPLC to ensure you are starting with the correct concentration each time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a this compound stock solution. The exact solvent and concentration may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or absolute ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the tubes with the name of the antibiotic, concentration, date of preparation, and store them at -20°C, protected from light.

Protocol 2: Quantification of this compound in Culture Media using HPLC (General Method)

This protocol outlines a general approach for quantifying this compound. The specific parameters will need to be optimized for your HPLC system and column.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or another suitable mobile phase modifier

  • Culture medium samples containing this compound

  • This compound standard of known concentration

Procedure:

  • Sample Preparation:

    • Collect an aliquot of your culture medium at various time points.

    • Centrifuge the sample to pellet any cells or debris.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • HPLC Analysis:

    • Prepare a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known volume of your prepared sample onto the column.

    • Run the HPLC method, monitoring the absorbance at a wavelength appropriate for this compound (e.g., around 230-240 nm, to be determined by a UV scan of the standard).

    • Identify the peak corresponding to this compound by comparing the retention time to that of a pure standard.

  • Quantification:

    • Create a standard curve by injecting known concentrations of the this compound standard.

    • Plot the peak area against the concentration to generate a linear regression.

    • Use the equation from the standard curve to calculate the concentration of this compound in your samples based on their peak areas.

Protocol 3: Bioassay for this compound Activity (Broth Microdilution)

This protocol determines the biological activity of this compound by finding the Minimum Inhibitory Concentration (MIC).

Materials:

  • Susceptible bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plate

  • This compound solution to be tested

  • Bacterial inoculum adjusted to a 0.5 McFarland standard

Procedure:

  • Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the this compound solution (at twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will be the growth control with no antibiotic.

  • Add 50 µL of the prepared bacterial inoculum to all wells.

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. Compare the MIC of aged media to freshly prepared media to assess stability.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

Temperature (°C)pHCulture MediumHalf-life (hours)
377.4Tryptic Soy BrothData not available
376.5Tryptic Soy BrothData not available
378.0Tryptic Soy BrothData not available
257.4Tryptic Soy BrothData not available
47.4Phosphate-Buffered Saline> 1 week (expected)

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_media Add Stock to Culture Medium prep_stock->prep_media incubate Incubate under Experimental Conditions (e.g., 37°C, with/without cells) prep_media->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis (Chemical Stability) sampling->hplc bioassay Bioassay (MIC) (Biological Activity) sampling->bioassay concentration Concentration vs. Time hplc->concentration activity Activity vs. Time bioassay->activity

Caption: Workflow for determining this compound stability in culture media.

degradation_pathway cluster_factors Degradation Factors Mikamycin_B Active this compound (Cyclic Depsipeptide) Inactive_Product Inactive Product (Linearized Peptide) Mikamycin_B->Inactive_Product Lactone Ring Cleavage Lactonase Enzymatic Hydrolysis (e.g., this compound Lactonase) Lactonase->Mikamycin_B accelerates Physicochemical Physicochemical Stress (pH, Temperature) Physicochemical->Mikamycin_B accelerates

Caption: Factors contributing to this compound degradation.

References

Technical Support Center: Optimizing Aminoglycoside Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The information provided pertains to aminoglycoside antibiotics, such as Amikacin and Kanamycin. It is possible that the query for "Mikamycin B" was a typographical error, as Mikamycin belongs to the streptogramin class of antibiotics, which has a different mechanism of action. The principles and protocols outlined here are broadly applicable to aminoglycoside antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of an aminoglycoside antibiotic for my experiments?

A1: Determining the optimal concentration is a two-step process. First, you need to establish the antibiotic's efficacy against your target bacterium by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[1] Second, for applications involving host cells, you should assess its cytotoxicity to ensure a therapeutic window where the antibiotic is effective against bacteria with minimal harm to mammalian cells.[1]

Q2: What is the mechanism of action of aminoglycoside antibiotics like Amikacin?

A2: Amikacin and other aminoglycosides work by binding to the 30S subunit of the bacterial ribosome.[2][3] This binding interferes with the reading of the genetic code from mRNA, leading to the production of non-functional or toxic proteins and ultimately inhibiting protein synthesis.[3] This action is generally bactericidal, meaning it kills the bacteria.

Q3: What is a post-antibiotic effect (PAE)?

A3: The post-antibiotic effect is the persistent suppression of bacterial growth even after a short exposure to an antibiotic. Aminoglycosides like amikacin exhibit a PAE, which contributes to their therapeutic efficacy.

Q4: What are common solvents for preparing aminoglycoside stock solutions?

A4: Aminoglycoside antibiotics like amikacin and kanamycin are generally water-soluble. For preparing stock solutions, it is recommended to use deionized, sterile water. If solubility is an issue with a particular antibiotic, the least toxic solvent available, such as ethanol or methanol, can be used.

Troubleshooting Guide

Issue: I am observing inconsistent MIC results for the same bacterial strain.

  • Question: Could my inoculum preparation be the cause? Answer: Yes, the concentration of the bacterial inoculum is critical for reproducible MIC results. Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL for broth microdilution assays. Inconsistent inoculum density can lead to variability in the MIC values.

  • Question: How can I be sure my antibiotic dilutions are accurate? Answer: Use calibrated pipettes and perform serial dilutions carefully. It is also good practice to prepare a fresh stock solution of the antibiotic for each experiment to avoid degradation. Store stock solutions at 4°C, protected from light, for up to two weeks, or as recommended by the manufacturer.

Issue: My positive control (bacteria, no antibiotic) is not showing any growth.

  • Question: What could be the reason for no growth in my positive control? Answer: Several factors could lead to this issue. Check the viability of your bacterial culture, ensure the growth medium is correctly prepared and not expired, and verify that the incubation conditions (temperature, time, and atmosphere) are optimal for your bacterial strain.

Issue: The antibiotic appears to be less effective in my biofilm assay compared to my planktonic (free-floating bacteria) assay.

  • Question: Why is the antibiotic less effective against biofilms? Answer: Bacteria within a biofilm are embedded in a self-produced matrix that can act as a physical barrier, preventing the antibiotic from reaching the cells. This matrix can lead to significantly higher resistance compared to planktonic bacteria. For biofilm assays, you may need to test concentrations that are multiples of the MIC determined for planktonic cells.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Kanamycin and Gentamicin against Staphylococcus aureus as reported in the literature.

AntibioticBacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)Reference
KanamycinStaphylococcus aureus (bovine intramammary infections)Not specified0.78
GentamicinStaphylococcus aureus (bovine intramammary infections)Not specified0.2
KanamycinStaphylococcus aureus3.5 mg/L (planktonic)Not specified
KanamycinMRSA 8752048Not specified
KanamycinMRSA 1842048Not specified
GentamicinMRSA 87564Not specified
GentamicinMRSA 1844Not specified

MIC50 is the concentration of the antibiotic at which 50% of the tested isolates are inhibited.

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Aminoglycoside antibiotic stock solution

  • Overnight culture of the target bacterial strain

  • Sterile pipette tips and multichannel pipette

  • Microplate reader (optional, for absorbance readings)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterial strain overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a 2X working stock of the aminoglycoside antibiotic in MHB.

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2X antibiotic stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard the final 100 µL from well 10.

  • Controls:

    • Well 11 (Positive Control): Add 100 µL of sterile MHB. This well will contain bacteria but no antibiotic.

    • Well 12 (Negative Control): Add 100 µL of sterile MHB. This well will contain only the broth.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and will halve the concentration of the antibiotic in each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

Aminoglycoside Mechanism of Action Mechanism of Action of Aminoglycoside Antibiotics cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Leads to mRNA mRNA mRNA->30S_Ribosome Translates Nonfunctional_Proteins Non-functional or Toxic Proteins Protein_Synthesis->Nonfunctional_Proteins Produces Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Results in

Caption: Mechanism of action of aminoglycoside antibiotics.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Inoculum Prepare_Plate Prepare 96-Well Plate with Serial Dilutions of Antibiotic Prepare_Inoculum->Prepare_Plate Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Plate->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for a broth microdilution MIC assay.

References

Common experimental problems with streptogramin antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for streptogramin antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this important class of antibiotics.

Section 1: In Vitro Susceptibility Testing

This section addresses common issues encountered during the determination of the minimum inhibitory concentration (MIC) of streptogramin antibiotics against various bacterial strains.

Frequently Asked Questions (FAQs)

Q1: Why are my MIC values for streptogramins higher than expected for susceptible strains?

A1: Several factors can lead to unexpectedly high MIC values. Consider the following:

  • Inappropriate Testing Media: The composition of the culture medium can significantly impact the activity of streptogramins. For instance, some media may have low thymidine content, which is crucial for the accurate testing of certain antibiotics.[1] It is essential to use standardized media recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

  • Incorrect Inoculum Preparation: The bacterial inoculum density must be carefully controlled. An inoculum that is too dense can lead to artificially elevated MICs.

  • Degradation of Antibiotic: Ensure that your streptogramin stock solutions are properly stored and have not degraded. Prepare fresh working solutions for each experiment.

  • Synergy Requirement: Streptogramins consist of two components, group A and group B, which act synergistically.[2][3][4] If you are testing a single component, you will observe bacteriostatic activity at best, not the potent bactericidal effect of the combination.[2]

Q2: I am observing inconsistent MIC results between experimental replicates. What could be the cause?

A2: Inconsistent results often point to variability in experimental setup. Key areas to check include:

  • Pipetting Errors: Inaccurate pipetting of either the antibiotic dilutions or the bacterial inoculum can lead to significant variations.

  • Inhomogeneous Bacterial Suspension: Ensure the bacterial inoculum is well-mixed before aliquoting into the assay plate.

  • Incubation Conditions: Variations in incubation temperature or time can affect bacterial growth rates and, consequently, MIC readings.

  • Edge Effects in Microplates: In 96-well plate assays, wells on the outer edges can be prone to evaporation, leading to changes in antibiotic concentration. Using a plate sealer or filling the outer wells with sterile media can mitigate this.

Troubleshooting Workflow for Inconsistent MIC Results

start Inconsistent MIC Results check_pipetting Verify Pipetting Technique and Calibration start->check_pipetting check_inoculum Ensure Homogeneous Inoculum Suspension start->check_inoculum check_incubation Standardize Incubation Temperature and Time start->check_incubation check_plates Address Microplate Edge Effects start->check_plates re_run Re-run Experiment with Controls check_pipetting->re_run check_inoculum->re_run check_incubation->re_run check_plates->re_run

Caption: Troubleshooting workflow for inconsistent MIC results.

Section 2: Investigating Bacterial Resistance

This section provides guidance on how to approach experiments when bacterial resistance to streptogramins is suspected or observed.

Frequently Asked Questions (FAQs)

Q1: My bacterial strain is showing resistance to streptogramins. What are the common resistance mechanisms?

A1: Resistance to streptogramins can occur through several mechanisms:

  • Enzymatic Inactivation: The most common mechanism for group A streptogramin resistance is enzymatic modification by Virginiamycin Acetyltransferases (Vat). For group B streptogramins, Virginiamycin B Lyase (Vgb) can inactivate the antibiotic.

  • Target Site Modification: Methylation of the 23S rRNA at position A2503 by Cfr rRNA methylase can block the binding of group A streptogramins to the ribosome.

  • Efflux Pumps: ATP-binding cassette (ABC-F) proteins can actively pump streptogramins out of the bacterial cell, preventing them from reaching their ribosomal target.

Signaling Pathway of Streptogramin Action and Resistance

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibition cfr Cfr Methylase (Target Modification) ribosome->cfr Modification streptogramin_A Streptogramin A streptogramin_A->ribosome Binds PTC vat Vat Enzyme (Acetylation) streptogramin_A->vat Inactivation abc_f ABC-F Efflux Pump streptogramin_A->abc_f Efflux streptogramin_B Streptogramin B streptogramin_B->ribosome Blocks Exit Tunnel streptogramin_B->abc_f Efflux

Caption: Mechanism of action and resistance to streptogramins.

Q2: How can I experimentally determine the mechanism of resistance in my bacterial strain?

A2: A combination of phenotypic and genotypic methods can be used:

  • Phenotypic Assays:

    • Synergy Testing: Loss of synergy between group A and B components can indicate resistance to one of the components.

    • Enzyme Inhibitor Assays: If specific inhibitors for Vat or Vgb enzymes are available, their ability to restore susceptibility can be tested.

  • Genotypic Methods:

    • PCR: Use primers specific for known resistance genes like vat, vgb, and cfr to screen for their presence.

    • Whole-Genome Sequencing: This can identify known resistance genes and potentially discover novel resistance mutations in the ribosomal RNA or proteins.

Section 3: Synergy Testing

The synergistic interaction between group A and group B streptogramins is a hallmark of this antibiotic class. This section addresses how to properly assess this synergy.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected synergistic effect between my group A and group B streptogramins. What could be wrong?

A1: The lack of synergy can be due to several experimental factors:

  • Incorrect Ratio of Components: Streptogramins are typically used in a specific ratio (e.g., 70:30 for dalfopristin:quinupristin). An improper ratio can diminish the synergistic effect.

  • Resistance to One Component: If the test organism is resistant to either the group A or group B component, synergy will be lost.

  • Assay Method: The checkerboard assay is the standard method for evaluating synergy. Other methods may not be as sensitive or may produce misleading results.

Experimental Protocol: Checkerboard Synergy Assay
  • Preparation:

    • Prepare stock solutions of the group A and group B streptogramins.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serially dilute the group A component along the rows and the group B component along the columns.

    • Inoculate each well with the bacterial suspension. Include wells with no antibiotics as a positive control for growth.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results based on the FIC index.

Interpretation of FIC Index
FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifferent
> 4.0Antagonism
**

Workflow for Synergy Testing

start Start Synergy Experiment prepare_reagents Prepare Antibiotic Stocks and Inoculum start->prepare_reagents setup_checkerboard Set up 96-well Checkerboard Plate prepare_reagents->setup_checkerboard incubate Incubate Plate setup_checkerboard->incubate read_results Read MICs incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy calculate_fic->interpret synergy Synergy Observed interpret->synergy FIC <= 0.5 no_synergy No Synergy/Antagonism interpret->no_synergy FIC > 0.5

Caption: Experimental workflow for the checkerboard synergy assay.

Section 4: In Vivo Experiments

This section provides guidance for researchers transitioning from in vitro studies to in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What are some key considerations when designing an in vivo study for streptogramins?

A1: Several factors are critical for a successful in vivo experiment:

  • Animal Model: The choice of animal model and the site of infection are crucial. For example, a neutropenic mouse thigh infection model is commonly used for S. aureus.

  • Formulation and Dosing: Streptogramins, especially the natural compounds, have poor water solubility. It is essential to use a suitable vehicle for administration, such as a solution containing DMSO and cyclodextrin. The dose and dosing frequency should be based on pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Virulence of Bacterial Strain: The bacterial strain used for infection must be sufficiently virulent to establish a consistent infection in the chosen animal model.

Experimental Protocol: Mouse Thigh Infection Model
  • Animal Preparation:

    • Use an appropriate mouse strain (e.g., CD-1).

    • Induce neutropenia if required for the model, for example, by using cyclophosphamide.

  • Inoculum Preparation:

    • Grow the bacterial strain to the desired phase and adjust the concentration to the target inoculum size (e.g., ~10^6 CFU/mL).

  • Infection:

    • Inject a defined volume of the bacterial inoculum into the thigh muscle of the mice.

  • Treatment:

    • Administer the streptogramin formulation at the predetermined dose and schedule. Include a vehicle control group.

  • Evaluation:

    • At selected time points post-infection, euthanize the animals and harvest the infected thigh tissue.

    • Homogenize the tissue and perform serial dilutions for bacterial colony counting (CFU).

    • Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the antibiotic.

Section 5: Formulation and Stability

Proper handling and formulation of streptogramin antibiotics are essential for obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my streptogramin compound. What can I do?

A1: Natural streptogramins are known for their poor water solubility. To overcome this:

  • Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.

  • Semisynthetic Derivatives: If possible, use water-soluble semisynthetic derivatives like quinupristin/dalfopristin.

  • Formulation Aids: For in vivo studies, formulations containing agents like hydroxypropyl-β-cyclodextrin can improve solubility.

Q2: How should I store my streptogramin stock solutions?

A2: To ensure the stability of your streptogramin compounds:

  • Stock Solutions: Store stock solutions in a non-polar solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions in your experimental medium on the day of the experiment.

  • Protect from Light: Some compounds may be light-sensitive, so store them in amber vials or protected from light.

References

Strategies to prevent Mikamycin B degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Mikamycin B during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing reduced activity or unexpected peaks in my HPLC analysis. What could be the cause?

A1: this compound, also known as Pristinamycin IA or Virginiamycin M1, is susceptible to degradation under various experimental conditions.[1] The appearance of new peaks in your HPLC chromatogram and a decrease in the main analyte peak are common indicators of degradation.[1] The primary degradation pathways include enzymatic degradation, hydrolysis (both acid and base-catalyzed), oxidation, and photolysis.[1][2]

Q2: What is the main enzyme responsible for this compound degradation and how can I inhibit it?

A2: A key enzyme responsible for the degradation of this compound is this compound lactonase, which is produced by certain Streptomyces species.[3] This enzyme hydrolyzes the lactone ring of the molecule, inactivating it. To prevent this, it is crucial to control the pH of the experimental environment and consider the use of enzyme inhibitors. While specific inhibitors for this compound lactonase are not extensively documented in publicly available literature, general lactonase inhibitors could be explored. It is recommended to screen a panel of broad-spectrum enzyme inhibitors or source this compound from a production strain that does not produce the degrading enzyme.

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature are critical factors influencing the stability of this compound. It is known to be unstable in acidic and alkaline conditions, which can lead to the hydrolysis of its ester and amide bonds. It is advisable to maintain solutions at a pH close to neutral whenever possible. Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation. For short-term storage of solutions, refrigeration (2-8 °C) is recommended, and for long-term storage, this compound should be stored at -20°C.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products of this compound are expected to result from the hydrolysis of the macrocyclic lactone and ester bonds within its structure. This would lead to linearized, inactive forms of the molecule. The reduction of a carbonyl group can also lead to an inactivated form, 16-dihydrovirginiamycin M1. Definitive identification of degradation products in your specific experimental setup would require analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
  • Symptom: A significant decrease in the this compound peak area is observed in HPLC analysis shortly after preparing the solution.

  • Probable Cause: The solvent or buffer conditions are promoting rapid degradation. This could be due to an inappropriate pH, the presence of oxidizing agents, or exposure to light.

  • Solution:

    • Prepare solutions fresh before each experiment.

    • Use high-purity solvents and degassed buffers to minimize oxidation.

    • Work with solutions in amber vials or protect them from light to prevent photodegradation.

    • Ensure the pH of the solution is as close to neutral as possible, unless the experimental design requires acidic or basic conditions. In such cases, minimize the exposure time.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in the biological activity of this compound is observed between experiments or even within the same experiment.

  • Probable Cause: Inconsistent degradation of this compound in the assay medium or during incubation.

  • Solution:

    • Standardize the preparation and handling of this compound solutions for all assays.

    • Prepare aliquots of stock solutions to avoid multiple freeze-thaw cycles.

    • Evaluate the stability of this compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C) over the time course of the experiment.

Quantitative Data on this compound (Pristinamycin IA) Degradation

The following table summarizes the degradation of Pristinamycin IA, an analogue of this compound, under various forced degradation conditions. This data provides an indication of the potential stability of this compound under similar stressors.

Stress ConditionReagent/MethodDurationTemperature% Degradation
Acid Hydrolysis0.5 N HCl2 hoursRoom Temp15.2
Base Hydrolysis0.5 N NaOH2 hoursRoom Temp12.8
Oxidative Degradation3.0% H₂O₂24 hoursRoom Temp8.5
Photolytic DegradationUV light (254 nm)24 hoursRoom Temp5.3

Data adapted from a stability-indicating RP-HPLC method for Pristinamycin.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N HCl. Incubate at room temperature for 2 hours. Neutralize with 0.5 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.5 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 60°C) for a specified period. Dissolve in a suitable solvent for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to assess this compound stability.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.2% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) is often effective.

  • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 206 nm).

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The method must be able to separate the intact this compound from its degradation products.

Visualizations

MikamycinB_Troubleshooting cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_validation Validation Start Inconsistent Experimental Results or Unexpected HPLC Peaks Check_Preparation Review Solution Preparation and Storage Procedures Start->Check_Preparation Check_Conditions Evaluate Experimental Conditions (pH, Temp, Light Exposure) Start->Check_Conditions Prepare_Fresh Prepare Fresh Solutions Before Each Experiment Check_Preparation->Prepare_Fresh Optimize_pH Adjust pH to Neutral if Possible Check_Conditions->Optimize_pH Protect_Light Use Amber Vials or Protect from Light Check_Conditions->Protect_Light Control_Temp Control Temperature (Refrigerate or Freeze) Check_Conditions->Control_Temp Inhibitors Consider Enzyme Inhibitors if Enzymatic Degradation is Suspected Check_Conditions->Inhibitors Run_Stability_Study Perform Stability Study in Experimental Medium Prepare_Fresh->Run_Stability_Study Optimize_pH->Run_Stability_Study Protect_Light->Run_Stability_Study Control_Temp->Run_Stability_Study Inhibitors->Run_Stability_Study Analyze_HPLC Analyze by Stability-Indicating HPLC Method Run_Stability_Study->Analyze_HPLC Analyze_HPLC->Start Problem Persists Results_OK Results are Consistent and Degradation is Minimized Analyze_HPLC->Results_OK

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Pathway_Logic cluster_stressors Degradation Stressors MikamycinB Active this compound (Cyclic Lactone) Degradation_Products Inactive Degradation Products (e.g., Hydrolyzed, Linearized Forms) MikamycinB->Degradation_Products Hydrolysis MikamycinB->Degradation_Products Oxidation MikamycinB->Degradation_Products Photolysis Acid Acidic pH Acid->Degradation_Products Base Alkaline pH Base->Degradation_Products Enzyme This compound Lactonase Enzyme->Degradation_Products Oxidant Oxidizing Agents Oxidant->Degradation_Products Light UV/Visible Light Light->Degradation_Products

Caption: Logical pathways of this compound degradation.

References

Technical Support Center: Reproducible Mikamycin B MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reproducible Minimum Inhibitory Concentration (MIC) results for Mikamycin B.

Frequently Asked Questions (FAQs)

Q1: Are there specific CLSI or EUCAST guidelines for this compound MIC testing?

Currently, there are no specific CLSI or EUCAST guidelines dedicated to this compound. However, the protocols established for quinupristin-dalfopristin, a related streptogramin antibiotic, are often used as a surrogate.[1] This guide is based on those established methodologies.

Q2: What is the mechanism of action of this compound?

This compound is a streptogramin B antibiotic. Streptogramins act synergistically to inhibit protein synthesis in bacteria.[2][3] Group A streptogramins bind to the peptidyl transferase center of the 50S ribosomal subunit, which then enhances the binding of group B streptogramins to a nearby site.[3][4] This dual action effectively halts protein production, leading to bactericidal activity.

Q3: Why is the combination of Mikamycin A and B important for its activity?

The two components of streptogramin antibiotics, group A (like Mikamycin A) and group B (like this compound), work together synergistically. The presence of both components is crucial for potent bactericidal action. Resistance to the group A component can lead to high-level resistance to the combination.

Q4: What are the most critical factors affecting the reproducibility of this compound MIC results?

The most critical factors include the stability of the compound in the testing medium, the composition of the culture medium, the preparation and concentration of the bacterial inoculum, and the accurate preparation of the antibiotic stock solution. Streptogramins can be unstable in culture media, with their potency decreasing over time and at elevated temperatures.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC results between experiments 1. Degradation of this compound in stock solution or prepared microplates. 2. Variation in inoculum density. 3. Inconsistent incubation times. 4. Different batches or preparations of culture media.1. Prepare fresh this compound stock solutions for each experiment. If storing, do so in small aliquots at -20°C or lower for a limited time. Avoid repeated freeze-thaw cycles. Pre-warmed media can accelerate degradation. 2. Standardize the inoculum to a 0.5 McFarland standard and verify the final concentration. 3. Ensure a consistent incubation period (e.g., 16-20 hours) for all assays. 4. Use the same batch of Mueller-Hinton Broth (MHB) for a set of experiments. If changing batches, re-validate with quality control strains.
No bacterial growth in the positive control wells 1. Inoculum was not viable or at too low a concentration. 2. The culture medium does not support the growth of the test organism.1. Use a fresh bacterial culture to prepare the inoculum. Verify the inoculum density before adding to the microplate. 2. Ensure the correct medium is being used and that it is properly prepared. For fastidious organisms, supplementation may be necessary.
Contamination in negative control wells 1. Contamination of the culture medium. 2. Contamination during plate preparation.1. Use sterile technique throughout the procedure. Check the sterility of the medium before use. 2. Prepare microplates in a sterile environment (e.g., a biological safety cabinet).
Higher than expected MIC values 1. Degradation of this compound. 2. Inoculum density is too high. 3. The test organism has developed resistance.1. As mentioned above, ensure the stability and proper storage of this compound solutions. 2. A higher bacterial load may require a higher concentration of the antibiotic to inhibit growth. Standardize the inoculum carefully. 3. Confirm the identity and expected susceptibility profile of the test strain.
Precipitation of this compound in the stock solution or wells 1. Poor solubility of this compound in the chosen solvent or medium.1. Ensure the correct solvent is used for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the assay should not exceed 1%. Gentle warming or sonication may aid dissolution. If precipitation occurs in the medium, investigate the compatibility of the solvent with the medium components.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M07 guidelines for broth microdilution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain for testing

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in sterile CAMHB to create a working stock solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of each row in a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of this compound working solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.

    • Discard 50 µL from well 10.

    • Well 11 will serve as the positive growth control (no antibiotic).

    • Well 12 will serve as the negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

Table 1: Provisional MIC Breakpoints for Quinupristin-Dalfopristin (Surrogate for this compound)

InterpretationMIC (µg/mL)
Susceptible≤ 1.0
Intermediate2.0
Resistant≥ 4.0

Source: Adapted from provisional criteria for quinupristin/dalfopristin.

Table 2: Recommended Reagents and Conditions

ParameterRecommendation
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Density Final concentration of 5 x 10⁵ CFU/mL
Incubation Temperature 35°C ± 2°C
Incubation Time 16-20 hours
Stock Solution Solvent Dimethyl sulfoxide (DMSO)

Visualizations

Experimental_Workflow Experimental Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic interpret Interpret Results Using Breakpoints read_mic->interpret

Caption: Workflow for this compound Broth Microdilution MIC Assay.

Troubleshooting_Tree Troubleshooting Inconsistent this compound MIC Results start Inconsistent MIC Results check_reagents Check Reagents and Solutions start->check_reagents check_procedure Review Experimental Procedure start->check_procedure check_organism Verify Test Organism start->check_organism stock_solution This compound Stock Solution check_reagents->stock_solution Freshness? media Culture Medium check_reagents->media Consistency? inoculum Inoculum Density check_procedure->inoculum Standardized? incubation Incubation Time/Temp check_procedure->incubation Consistent? organism_id Organism Identity/Purity check_organism->organism_id Verified? fresh_stock Prepare Fresh Stock Solution stock_solution->fresh_stock No media_batch Use Consistent Media Batch media->media_batch No standardize_inoculum Re-standardize Inoculum (0.5 McFarland) inoculum->standardize_inoculum No verify_incubation Verify Incubator Settings (35°C, 16-20h) incubation->verify_incubation No confirm_id Confirm Identity and Purity of Strain organism_id->confirm_id No

Caption: Decision Tree for Troubleshooting Inconsistent MIC Results.

References

Addressing edge effects in Mikamycin B microplate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mikamycin B microplate assays. The following information is designed to help address common issues, with a particular focus on mitigating edge effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" in a 96-well microplate assay, and why is it a concern for this compound studies?

Q2: What are the primary causes of the edge effect?

A2: The two main contributors to the edge effect are:

  • Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a more rapid loss of liquid compared to the inner wells. This concentrates solutes such as salts, nutrients, and this compound itself, which can impact bacterial growth and viability.

  • Temperature Gradients: When a plate is moved between environments with different temperatures (e.g., from a lab bench to a 37°C incubator), the outer wells change temperature more quickly than the inner wells. This can lead to uneven cell distribution and growth.

Q3: How can I visually identify if the edge effect is impacting my this compound assay?

A3: A common indicator of the edge effect is a noticeable difference in turbidity (for bacterial growth) or signal intensity (for colorimetric or fluorometric assays) in the outer rows and columns of the plate compared to the central wells. You may observe lower or higher values in a "ring" pattern around the plate's perimeter. In some cases, this can lead to greater standard deviations in the data from the outer wells.

Q4: Besides the edge effect, what are other common sources of variability in a this compound microplate assay?

A4: Other potential sources of variability include inconsistent inoculum preparation, pipetting errors during serial dilutions, contamination, and improper incubation conditions (time and temperature). It is crucial to adhere to a standardized protocol to minimize these variables.

Troubleshooting Guide: Addressing Edge Effects

Issue: My MIC values for this compound are inconsistent, particularly in the outer wells of the 96-well plate.

This is a classic sign of the edge effect. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced techniques.

Mitigation Strategy 1: Avoiding Outer Wells
  • Description: The simplest approach is to avoid using the 36 outer wells of the 96-well plate for experimental samples. These wells can be left empty or filled with a sterile, inert liquid like sterile water or phosphate-buffered saline (PBS).

  • Advantages: Easy to implement and requires no special equipment.

  • Disadvantages: Reduces the number of usable wells by 37.5%, decreasing throughput and increasing costs per assay.

Mitigation Strategy 2: Using Plate Lids and Sealing Tapes
  • Description: Utilize low-evaporation lids, which often have condensation rings, or apply sealing tapes to the plate. For cell-based assays that require gas exchange, breathable sealing films are available.

  • Advantages: A cost-effective method to significantly reduce evaporation.

  • Disadvantages: Manual application of sealing tapes can be time-consuming for high-throughput workflows.

Mitigation Strategy 3: Pre-incubation at Room Temperature
  • Description: After plating the bacterial inoculum and this compound dilutions, allow the plate to sit at room temperature for a period (e.g., 1 hour) before transferring it to the incubator. This allows for a more uniform settling of bacteria and minimizes thermal gradients.

  • Advantages: A simple, no-cost step that can improve cell distribution.

  • Disadvantages: Requires an additional incubation step, which may not be ideal for all workflows.

Mitigation Strategy 4: Using Specialized Microplates
  • Description: Employ microplates specifically designed to combat the edge effect. These plates often feature a moat or reservoir around the perimeter that can be filled with sterile liquid to create a humidity barrier.

  • Advantages: Highly effective at minimizing evaporation and temperature gradients across the entire plate.

  • Disadvantages: These specialized plates are typically more expensive than standard microplates.

Data Presentation: Impact of Edge Effect Mitigation

The following tables summarize quantitative data on the impact of edge effects and the effectiveness of mitigation strategies.

Table 1: Evaporation Rate in a 96-Well Plate After 6 Hours

Well PositionAverage Evaporation (%)
All Wells7.99
Outer Wells>8.0
Inner Wells<8.0

Data adapted from a technical overview by Agilent, demonstrating higher evaporation in outer wells. The study notes that no single well exceeded 20% evaporation in their test runs with the XF Pro M plate.

Table 2: Effect of Plate Design on Metabolic Activity (72-hour incubation)

Plate BrandWell PositionReduction in Metabolic Activity Compared to Central Wells (%)
VWROuter Wells35
VWRRows 2 & 310-25
GreinerOuter Wells16
GreinerRows 2 & 31-7

Data from a study by Mansoury et al. (2022) highlighting that different plate brands have varying susceptibility to the edge effect.

Table 3: Impact of a Perimeter Moat on Plate Evaporation (7-day incubation)

Plate TypeOverall Plate Evaporation (%)
Standard 96-Well Plate>8
Nunc Edge Plate (with moat)<2

Data from Laboratory News (2011) showing a significant reduction in evaporation with the use of a specialized plate with a moat.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining the MIC of this compound

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Appropriate bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), suspend isolated colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in Microplate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly by pipetting up and down. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate with a lid or sealing film and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth. Results can also be read using a microplate reader to measure absorbance at 600 nm.

Protocol 2: Implementing Edge Effect Mitigation Strategies
  • For Avoiding Outer Wells: Follow Protocol 1, but only use the inner 60 wells for your serial dilutions and controls. Fill the outer 36 wells with 200 µL of sterile water or PBS.

  • For Using Sealing Tape: After completing the inoculation step in Protocol 1, carefully apply a sterile, breathable sealing film over the entire plate before incubation.

  • For Pre-incubation: After the inoculation step, let the covered plate sit at room temperature on a level surface for 60 minutes before placing it in the incubator.

  • For Specialized Plates: If using a plate with a perimeter moat, fill the moat with sterile water according to the manufacturer's instructions before starting the assay protocol.

Mandatory Visualizations

This compound Mechanism of Action

This compound, a streptogramin B antibiotic, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the elongation of the polypeptide chain and causing the premature release of incomplete peptides.

MikamycinB_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site (Peptidyl-tRNA) Polypeptide_Chain Growing Polypeptide Chain Protein_Synthesis_Inhibition Inhibition of Protein Synthesis P_site->Protein_Synthesis_Inhibition Prevents elongation A_site A Site (Aminoacyl-tRNA) E_site E Site (Exit) Mikamycin_B This compound Mikamycin_B->P_site Binds to P site Incomplete_Peptide Prematurely Released Incomplete Peptide Polypeptide_Chain->Incomplete_Peptide Causes premature release Incomplete_Peptide->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow: Mitigating Edge Effects

This workflow outlines the decision-making process for addressing potential edge effects in a this compound microplate assay.

Edge_Effect_Workflow Start Start this compound Microplate Assay Assess_Risk Assess Risk of Edge Effect Start->Assess_Risk High_Risk High Risk (Long incubation, high precision needed) Assess_Risk->High_Risk High Low_Risk Low Risk (Short incubation, screening assay) Assess_Risk->Low_Risk Low Mitigation_Strategy Select Mitigation Strategy High_Risk->Mitigation_Strategy Option_3 Standard Protocol with Pre-incubation Low_Risk->Option_3 Option_1 Use Specialized Plate (e.g., with moat) Mitigation_Strategy->Option_1 Optimal Option_2 Use Sealing Film and/or Avoid Outer Wells Mitigation_Strategy->Option_2 Cost-effective Run_Assay Perform Assay Option_1->Run_Assay Option_2->Run_Assay Option_3->Run_Assay Analyze_Data Analyze Data & Check for Edge Effect Run_Assay->Analyze_Data Analyze_Data->Mitigation_Strategy Effect observed End End Analyze_Data->End No significant effect

Caption: Decision workflow for addressing edge effects in microplate assays.

References

How to handle resistance development to Mikamycin B in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Mikamycin B resistance in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a streptogramin B antibiotic. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This compound acts synergistically with streptogramin A antibiotics, which also bind to the 50S subunit at a different site. The binding of the streptogramin A component induces a conformational change in the ribosome, which increases the binding affinity for the streptogramin B component, leading to a stable inhibition of protein synthesis.[1][2]

Q2: What are the primary mechanisms of resistance to this compound?

The main mechanisms of resistance to this compound and other streptogramin B antibiotics include:

  • Enzymatic Inactivation: The most common mechanism is the enzymatic inactivation of the antibiotic. The vgb gene encodes for a lyase that linearizes and inactivates streptogramin B antibiotics.[1][3]

  • Target Site Modification: Alterations in the ribosomal binding site can prevent this compound from binding effectively. This is often due to methylation of the 23S rRNA, commonly mediated by erm (erythromycin ribosomal methylase) genes, which can confer cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.[4]

  • Active Efflux: Bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target. The vga genes, for example, encode ATP-binding cassette (ABC) transporters that can efflux streptogramin A, and may play a role in overall streptogramin resistance.

Q3: How can I determine if my bacterial strain is resistant to this compound?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain using broth microdilution or agar dilution methods. A significant increase in the MIC compared to a known susceptible control strain indicates resistance.

Q4: I am observing inconsistent MIC results for this compound. What could be the cause?

Inconsistent MIC values can arise from several factors, including:

  • Inoculum size: An incorrect bacterial concentration can lead to variability. It is crucial to standardize the inoculum to a 0.5 McFarland standard.

  • Growth medium: The composition and pH of the medium can affect bacterial growth and antibiotic activity. Use of a standardized medium like Mueller-Hinton Broth is recommended.

  • Incubation time and temperature: Deviations from the recommended incubation conditions can alter results.

  • Antibiotic stock solution: Degradation of the this compound stock solution can result in falsely high MICs. Ensure proper storage and prepare fresh solutions as needed.

  • "Skipped wells": This phenomenon, where growth is observed at higher antibiotic concentrations but not at lower ones, can be due to technical errors in dilution or paradoxical drug effects. In such cases, the experiment should be repeated.

Troubleshooting Guides

Troubleshooting Unexpected this compound Resistance

If a previously susceptible strain shows resistance to this compound, follow these steps:

  • Confirm Purity of the Bacterial Culture: Streak the culture on an agar plate to check for contamination. A mixed culture can lead to misleading results.

  • Verify Antibiotic Potency: Prepare a fresh stock solution of this compound and repeat the MIC assay. Ensure the antibiotic is stored correctly, protected from light and at the recommended temperature.

  • Use a Quality Control (QC) Strain: Include a known susceptible strain (e.g., a standard ATCC strain) in your experiment to validate the assay conditions and antibiotic activity.

  • Investigate Potential Resistance Mechanisms: If resistance is confirmed, proceed to investigate the underlying mechanism using the experimental protocols outlined below.

Troubleshooting PCR for Resistance Gene Detection
IssuePossible CauseRecommended Solution
No PCR Product Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR.
Poor DNA template quality.Ensure the extracted DNA is of high purity (A260/280 ratio of ~1.8).
PCR inhibitors in the DNA sample.Re-purify the DNA template or use a PCR master mix with inhibitor tolerance.
Primer degradation.Use fresh primer aliquots.
Non-specific Bands Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Primer-dimer formation.Reduce the primer concentration in the PCR reaction.
High primer concentration.Redesign primers if necessary.
Faint Bands Insufficient DNA template.Increase the amount of template DNA.
Not enough PCR cycles.Increase the number of PCR cycles (up to 35-40).
Inefficient primers.Verify primer efficiency with a positive control.
False Positives Contamination with target DNA.Use aerosol-resistant pipette tips and prepare PCR master mixes in a separate, clean area. Include a no-template control (NTC) in every run.

This table is adapted from information on troubleshooting PCR experiments.

Quantitative Data Summary

The following table provides a template for summarizing your MIC data for this compound. Breakpoint values for this compound are not universally established and may need to be determined experimentally based on population distributions of MICs for wild-type and resistant strains.

Strain IDResistance Mechanism (if known)This compound MIC (µg/mL)Interpretation
S. aureus ATCC 29213 (Control)Susceptible[Enter experimental value]Susceptible
Clinical Isolate 1vgb positive[Enter experimental value]Resistant
Clinical Isolate 2Efflux pump overexpression[Enter experimental value]Intermediate/Resistant
Lab-evolved Mutant 1ermC positive[Enter experimental value]Resistant

Interpretation Key:

  • Susceptible (S): The MIC is below the determined breakpoint; treatment is likely to be effective.

  • Intermediate (I): The MIC is approaching the breakpoint; the antibiotic may be effective at higher doses.

  • Resistant (R): The MIC is above the determined breakpoint; the antibiotic is unlikely to be effective.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies and inoculate into a suitable broth.

    • Incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Perform a 1:100 dilution of the adjusted suspension in CAMHB to achieve a target inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Plate Preparation:

    • Prepare a two-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting for turbidity or by using a microplate reader.

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.

Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

This method is a qualitative assay to screen for efflux pump overexpression.

Materials:

  • Mueller-Hinton agar plates

  • Ethidium bromide (EtBr)

  • Bacterial cultures

  • UV transilluminator

Procedure:

  • Plate Preparation:

    • Prepare Mueller-Hinton agar plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 µg/mL). Protect plates from light.

  • Inoculum Preparation:

    • Grow bacterial strains in broth to an optical density (OD) of 0.6 at 600 nm.

    • Adjust the OD of the cultures with PBS to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Divide the EtBr-agar plates into sectors (like a cartwheel).

    • Inoculate each sector with a different bacterial strain by streaking from the center to the edge of the plate.

    • Include a known susceptible strain as a negative control for efflux activity.

    • Incubate the plates at 37°C for 16-24 hours.

  • Data Analysis:

    • Visualize the plates under a UV transilluminator.

    • Strains with overexpressed efflux pumps will show less fluorescence (as they pump out the EtBr) compared to the susceptible control. The minimum concentration of EtBr that produces fluorescence is recorded.

Protocol 3: PCR for Detection of Resistance Genes (vgb and erm)

This protocol provides a general framework for detecting the presence of vgb and erm genes.

Materials:

  • Bacterial DNA extract

  • PCR master mix

  • Gene-specific primers for vgb and erm

  • Thermocycler

  • Gel electrophoresis equipment

Procedure:

  • Primer Design:

    • Design or obtain specific primers for the target resistance genes (vgb, ermA, ermB, ermC, etc.).

  • PCR Reaction Setup:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and primers.

    • Add the template DNA to the master mix.

    • Include a positive control (DNA from a known resistant strain) and a negative control (no template DNA).

  • Thermocycling:

    • Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for your specific primers.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light after staining with a DNA-intercalating dye.

    • The presence of a band of the expected size indicates the presence of the resistance gene.

Visualizations

Mikamycin_B_Action_and_Resistance cluster_cell Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis leads to Efflux_Pump Efflux Pump Mikamycin_B_in This compound (extracellular) Efflux_Pump->Mikamycin_B_in expels rRNA_Methylase rRNA Methylase (erm) rRNA_Methylase->Ribosome methylates 23S rRNA Vgb_Lyase Vgb Lyase Inactive_Mikamycin_B Inactive This compound Vgb_Lyase->Inactive_Mikamycin_B inactivates Mikamycin_B_cell This compound (intracellular) Mikamycin_B_in->Mikamycin_B_cell enters cell Mikamycin_B_cell->Ribosome binds to 50S subunit Mikamycin_B_cell->Protein_Synthesis inhibits Mikamycin_B_cell->Efflux_Pump inhibits Mikamycin_B_cell->Vgb_Lyase inhibits

Caption: Mechanism of action and resistance pathways for this compound.

Resistance_Investigation_Workflow Start Suspected Resistance Purity_Check Confirm Culture Purity Start->Purity_Check MIC_Test Perform MIC Assay with QC Strain Purity_Check->MIC_Test Confirm_Resistance Resistance Confirmed? MIC_Test->Confirm_Resistance Efflux_Assay Screen for Efflux Pump Activity (e.g., Cartwheel Method) Confirm_Resistance->Efflux_Assay Yes Troubleshoot Troubleshoot Assay (See Guide) Confirm_Resistance->Troubleshoot No PCR_Screen PCR for Resistance Genes (vgb, erm) Efflux_Assay->PCR_Screen Sequencing Sequence Ribosomal Genes (23S rRNA) PCR_Screen->Sequencing Analyze_Results Analyze Data and Identify Mechanism Sequencing->Analyze_Results End Resistance Mechanism Characterized Analyze_Results->End

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Media Confirm Standard Medium (e.g., CAMHB) Check_Inoculum->Check_Media Check_Antibiotic Prepare Fresh Antibiotic Stock Check_Media->Check_Antibiotic Check_Incubation Verify Incubation Time and Temperature Check_Antibiotic->Check_Incubation Repeat_Assay Repeat Assay with QC Strain Check_Incubation->Repeat_Assay Consistent Results Consistent? Repeat_Assay->Consistent Proceed Proceed with Interpretation Consistent->Proceed Yes Re_evaluate Re-evaluate All Parameters Consider Contamination Consistent->Re_evaluate No Re_evaluate->Start

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

Optimizing fermentation conditions for Mikamycin B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation of Mikamycin B, a potent antibiotic produced by Streptomyces mitakaensis (also known as Streptomyces virginiae).

Frequently Asked Questions (FAQs)

Q1: What are the critical environmental factors influencing this compound yield?

A1: The production of this compound, a secondary metabolite, is highly sensitive to environmental conditions. The most critical parameters to control are pH, temperature, and dissolved oxygen (DO). The optimal pH for production is typically between 6.8 and 7.0.[1][2] Temperatures around 28°C are generally favorable for fermentation.[3] Maintaining a dissolved oxygen concentration above 50% is also crucial for maximizing yield.[1][2]

Q2: My Streptomyces culture shows excellent growth (high biomass), but this compound production is low. What are the potential causes?

A2: This common issue, where primary metabolism (growth) outpaces secondary metabolism (antibiotic production), can stem from several factors:

  • Suboptimal pH: A shift in pH outside the optimal range of 6.8-7.0 can significantly decrease production. One key reason is the presence of this compound lactonase, an enzyme that degrades the antibiotic. Controlling the pH can help eliminate this enzyme's activity, thereby increasing the net yield.

  • Nutrient Repression: The type and concentration of carbon and nitrogen sources are critical. High concentrations of readily metabolized sugars can sometimes repress the biosynthetic genes for secondary metabolites.

  • Inadequate Induction: The genetic pathways for antibiotic synthesis may not be fully induced. Ensure that all necessary precursor molecules are available in the medium.

Q3: I'm experiencing significant batch-to-batch variability in my fermentation yields. How can I improve consistency?

A3: Batch-to-batch variability is often a result of inconsistent inoculum or slight deviations in media preparation and fermentation conditions.

  • Inoculum Quality: Standardize your inoculum preparation protocol. Use a consistent spore concentration and ensure the seed cultures are in a healthy, active growth phase before inoculating the production fermenter.

  • Media Preparation: Precisely weigh all media components and ensure complete dissolution. Sterilization methods should also be consistent to avoid variations in nutrient availability.

  • Process Control: Implement strict control over pH, temperature, and agitation/aeration rates throughout the fermentation process. Automated bioreactor systems can greatly enhance reproducibility.

Q4: What is the recommended analytical method for quantifying this compound in a fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying this compound (as Virginiamycin S1) and its synergistic component, Mikamycin A (Virginiamycin M1). A reverse-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and water mixture. Detection is commonly performed using a UV detector at 220 nm.

Troubleshooting Guides

This section provides structured guidance for specific problems you might encounter during this compound fermentation.

Issue 1: Low or No this compound Production

If you observe low or no antibiotic yield, follow this troubleshooting workflow to diagnose the potential cause.

Low_Yield_Troubleshooting start Start: Low this compound Yield check_growth Is cell growth (biomass) normal? start->check_growth no_growth Problem: Poor Growth check_growth->no_growth No good_growth Problem: Good Growth, Poor Production check_growth->good_growth Yes check_inoculum Verify Inoculum Viability & Age no_growth->check_inoculum check_media_prep Check Media Composition & Sterilization check_inoculum->check_media_prep end_resolve Implement Corrective Actions check_media_prep->end_resolve check_ph Measure and Control pH (Target: 6.8-7.0) good_growth->check_ph check_do Verify Dissolved Oxygen (Target: >50%) check_ph->check_do check_nutrients Analyze Carbon/Nitrogen Source Ratio check_do->check_nutrients check_degradation Investigate Product Degradation (e.g., Lactonase Activity) check_nutrients->check_degradation check_degradation->end_resolve

Caption: Troubleshooting workflow for low this compound yield.

Data & Experimental Protocols

Media Composition Tables

The following tables provide example media compositions for the cultivation of Streptomyces virginiae for Virginiamycin (Mikamycin) production. Concentrations are in g/L unless otherwise specified.

Table 1: Seed Culture Medium

ComponentConcentration (g/L)Role
Glucose1.0Carbon Source
Soluble Starch10.0Carbon Source
Meat Extract3.0Nitrogen Source
Yeast Autolysate1.0 - 5.0Nitrogen/Growth Factor
Casein Hydrolyzate5.0Nitrogen Source
CaCO₃0.5pH Buffer
pH 6.8 - 7.2

Table 2: Production Fermentation Medium

ComponentConcentration (g/L)Role
Sucrose50.0Primary Carbon Source
Pea Flour10.0Complex Nitrogen Source
Corn Gluten5.0Complex Nitrogen Source
Fermentative Peptone2.5Nitrogen Source
Yeast Extract5.0Nitrogen/Growth Factor
Malt Extract10.0Carbon/Growth Factor
NaCl3.0Osmotic Balance
MgSO₄0.5Mineral Source
CaCO₃5.0pH Buffer
pH 6.8 - 7.0
Experimental Protocols

Protocol 1: Inoculum Preparation

This protocol describes the preparation of a seed culture for inoculating the main production fermenter.

Inoculum_Prep_Workflow cluster_0 Stage 1: Agar Plate Culture cluster_1 Stage 2: Seed Culture p1 Streak S. virginiae on Gauze's Agar Medium No. 1 p2 Incubate at 28°C for 7-10 days p1->p2 s1 Inoculate Seed Medium with spore material p2->s1 Transfer s2 Incubate at 28°C, 220-250 rpm for 24-48 hours s1->s2 end end s2->end Ready for Production Fermenter Inoculation

Caption: Workflow for preparing S. virginiae inoculum.

Methodology:

  • Streak a culture of Streptomyces virginiae on a suitable agar medium, such as Gauze's Agar Medium No. 1.

  • Incubate the plates at 28°C for 7-10 days until sufficient sporulation is observed.

  • Prepare a seed culture by inoculating a flask containing the Seed Culture Medium (see Table 1) with spore material from the agar plate.

  • Incubate the seed culture flask at 28°C on a rotary shaker at 220-250 rpm for 24-48 hours.

  • The resulting actively growing culture is used to inoculate the production fermentation medium, typically at a 5-10% (v/v) ratio.

Protocol 2: HPLC Analysis of this compound (Virginiamycin S1)

This protocol provides a general method for the extraction and quantification of this compound from a fermentation broth sample.

1. Sample Preparation and Extraction: a. Take a known volume of fermentation broth (e.g., 10 mL). b. Add an equal volume of ethyl acetate to the broth. c. Incubate for 2 hours under constant stirring to extract the antibiotic components into the organic phase. d. Separate the ethyl acetate layer and centrifuge at 12,000 rpm for 3 minutes to remove any solids. e. Take a measured aliquot of the supernatant (e.g., 200 µL), dry it completely (e.g., under a stream of nitrogen). f. Reconstitute the dried extract in a known volume (e.g., 400 µL) of the HPLC mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (55:45), acidified with a small amount of acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Quantification: a. Prepare standard solutions of Virginiamycin S1 of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. The retention time for Virginiamycin S1 is approximately 11.9 minutes under these conditions.

This compound Biosynthesis Overview

This compound (Virginiamycin S) is a cyclic hexadepsipeptide antibiotic. Its biosynthesis is a complex process directed by a set of genes organized in a biosynthetic gene cluster. The core structure is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex. The production is often regulated by signaling molecules, such as virginiae butanolides, which trigger the expression of the biosynthetic genes.

Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_regulation Regulation cluster_synthesis Synthesis AminoAcids Amino Acid Precursors (e.g., Phenylglycine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS PrimaryMetabolism Primary Metabolism (Carbon & Nitrogen Sources) PrimaryMetabolism->AminoAcids Regulator Signaling Molecule (e.g., Virginiae Butanolide) GeneCluster This compound Biosynthetic Gene Cluster Regulator->GeneCluster Induces Expression GeneCluster->NRPS Encodes MikamycinB This compound (Cyclic Peptide) NRPS->MikamycinB Assembly & Cyclization

Caption: Simplified overview of this compound biosynthesis regulation.

References

Technical Support Center: Enhancing Mikamycin B Production in Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Mikamycin B from Streptomyces mitakaensis (also known as Streptomyces virginiae) cultures.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Cell Growth

This is a common issue where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is lagging. This often points to suboptimal induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions.

Q1: My S. mitakaensis culture shows high biomass, but the this compound yield is significantly lower than expected. What are the likely causes?

A1: Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot:

  • Suboptimal Fermentation Parameters: The production of this compound is highly sensitive to environmental conditions.

    • pH: The optimal pH for virginiamycin (Mikamycin) production is between 6.8 and 7.0. A deviation from this range, especially an increase in pH to around 8.3 towards the end of fermentation, can lead to the degradation of the produced antibiotic.[1]

    • Dissolved Oxygen (DO): Maintaining a DO level of around 50% has been shown to improve virginiamycin titers.[1] Inadequate aeration can limit the biosynthetic process.

    • Temperature: Most Streptomyces species have an optimal temperature for secondary metabolite production, typically around 28-30°C.

  • Nutrient Limitation or Repression:

    • Carbon Source: While glucose is a common carbon source, high concentrations can cause carbon catabolite repression, inhibiting antibiotic production.[1] Using alternative carbon sources like sucrose or implementing a fed-batch strategy can alleviate this repression and improve yields.[1][2]

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources are often preferred over readily available ones like ammonium.

    • Phosphate: High concentrations of phosphate can repress the biosynthesis of many secondary metabolites in Streptomyces.

  • Genetic Instability of the Strain: Streptomyces are known for their genetic instability, which can lead to a loss of antibiotic production over successive generations. It is crucial to maintain well-characterized master and working cell banks.

  • Feedback Inhibition: The accumulation of this compound in the culture broth can inhibit its own biosynthesis.

Issue 2: Inconsistent this compound Yields Between Batches

Inconsistent production is a frequent challenge in fermentation processes.

Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

A2: To improve the consistency of your fermentations, consider the following:

  • Inoculum Quality: The age, size, and physiological state of the inoculum are critical. Standardize your inoculum preparation protocol, ensuring you use a consistent amount of a well-sporulated or vegetative culture at a specific growth phase.

  • Media Preparation: Ensure precise weighing and complete dissolution of all media components. Sterilization methods should be consistent to avoid degradation of sensitive components.

  • Raw Material Variability: The quality of complex media components like yeast extract, peptone, and soybean meal can vary between suppliers and even between different lots from the same supplier. If possible, test new batches of raw materials before use in large-scale fermentations.

  • Environmental Control: Tightly control all fermentation parameters (pH, temperature, agitation, aeration) throughout the process.

Frequently Asked Questions (FAQs)

Q3: What is the optimal ratio of this compound (Virginiamycin M1) to Mikamycin A (Virginiamycin S1) that I should aim for?

A3: this compound (factor M1) and Mikamycin A (factor S1) act synergistically. The maximum antimicrobial activity is observed when the ratio of M1 to S1 is approximately 70-75% to 25-30%.

Q4: Can I use precursor feeding to increase the yield of this compound?

A4: Yes, precursor-directed biosynthesis is a viable strategy. This compound is a hybrid polyketide-peptide antibiotic. Feeding the culture with precursors of the polyketide or peptide moieties can enhance the yield. For the peptide component, which contains non-proteinogenic amino acids like L-phenylglycine, feeding with this amino acid has been shown to be essential for the biosynthesis of the virginiamycin S component.

Q5: How can I overcome feedback inhibition of this compound production?

A5: One effective strategy is the in situ removal of the product from the fermentation broth using adsorbent resins like Diaion® HP21. This has been shown to increase the total virginiamycin titer significantly.

Q6: What are the key regulatory genes involved in this compound biosynthesis?

A6: The biosynthesis of virginiamycin (Mikamycin) is controlled by a hierarchical cascade of at least three pathway-specific regulatory genes: vmsR, vmsS, and vmsT. vmsR appears to be a master regulator that controls the expression of vmsS and vmsT. vmsS regulates the biosynthesis of both virginiamycin M and S, while vmsT seems to be specific for virginiamycin M biosynthesis.

Quantitative Data on Yield Improvement

Parameter Condition Yield Improvement Reference
pH Control Maintained at 6.8-7.011.4% increase in titer
Dissolved Oxygen Maintained at 50%20% increase in titer
Fed-batch Fermentation Continuous feeding of 50% sucrose solution40% increase in titer
Adsorbent Resin Addition of Diaion® HP21Increased total titer from 4.9 g/L to 5.6 g/L
Gene Overexpression Overexpression of the acyltransferase gene virI1.5-fold increase in Virginiamycin M production

Experimental Protocols

Protocol 1: Fermentation for this compound Production

This protocol describes a fed-batch fermentation process for enhanced this compound production.

Materials:

  • Streptomyces mitakaensis (or S. virginiae) high-yielding strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (containing sucrose, pea flour, corn extract, malt extract, NaCl, MgSO4, CaCO3)

  • 50% sterile sucrose solution for feeding

  • Fermentor with pH, DO, and temperature control

Methodology:

  • Prepare a seed culture by inoculating the seed medium with spores or a vegetative culture of S. mitakaensis. Incubate at 28-30°C with shaking until a healthy culture is obtained.

  • Inoculate the production medium in the fermentor with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at 28-30°C with agitation.

  • Control the pH at 6.8-7.0 using automated addition of acid/base.

  • Maintain the dissolved oxygen level at approximately 50% by adjusting the agitation and aeration rates.

  • After 48 hours of fermentation, start the continuous feeding of the 50% sterile sucrose solution at a rate of approximately 5 g/L/day.

  • Monitor the fermentation for key parameters such as biomass, substrate consumption, and this compound concentration at regular intervals.

  • Harvest the culture when the this compound titer reaches its maximum, typically after 96 hours or more.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of this compound (Virginiamycin M1) from fermentation broth.

Materials:

  • Fermentation broth sample

  • Methanol

  • 3% Phosphotungstic acid

  • Chloroform

  • Sep-Pak silica cartridge

  • Acetonitrile

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Kaseisorb LC-ODS-300-5)

  • Virginiamycin M1 standard

Methodology:

  • Sample Extraction:

    • Extract a known volume of the fermentation broth with a mixture of methanol and 3% phosphotungstic acid (7:3).

    • Perform a liquid-liquid partitioning of the extract with chloroform.

    • Further purify the chloroform extract using a Sep-Pak silica cartridge, eluting with a chloroform-methanol (97:3) solution.

    • Evaporate the eluate to dryness and redissolve the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile-water (35:65, v/v).

    • Column: Reversed-phase C18.

    • Detection: UV at 235 nm.

    • Flow Rate: 0.7-1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the virginiamycin M1 standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis spore_stock Spore Stock seed_culture Seed Culture spore_stock->seed_culture fermentor Fermentor seed_culture->fermentor production_medium Production Medium production_medium->fermentor fed_batch Fed-Batch (Sucrose Feeding) fermentor->fed_batch control Parameter Control (pH, DO, Temp) fermentor->control extraction Extraction fermentor->extraction hplc HPLC Analysis extraction->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound production and analysis.

signaling_pathway vmsR VmsR (SARP-family activator) vmsS VmsS (SARP-family regulator) vmsR->vmsS activates vmsT VmsT (Response regulator) vmsR->vmsT activates vm_genes Virginiamycin M Biosynthesis Genes vmsR->vm_genes activates vs_genes Virginiamycin S Biosynthesis Genes vmsR->vs_genes activates vmsS->vm_genes activates vmsS->vs_genes activates unknown_vm_genes Unidentified VM Biosynthesis Genes vmsT->unknown_vm_genes activates

References

Technical Support Center: Troubleshooting Inconsistent Results in Mikamycin B Synergy Tests

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mikamycin B synergy testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro synergy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is synergy testing important?

This compound is a streptogramin B antibiotic. On its own, it is typically bacteriostatic, meaning it inhibits bacterial growth but does not kill the bacteria. However, when combined with a streptogramin A antibiotic (like Mikamycin A), the combination often becomes bactericidal, capable of killing bacteria. This enhanced effect is known as synergy. Synergy testing is crucial to determine the optimal ratio of Mikamycin A and B and to evaluate its potential efficacy against various bacterial strains, including multidrug-resistant ones.

Q2: What are the common methods for testing this compound synergy?

The two most common methods for assessing antibiotic synergy in a laboratory setting are the checkerboard assay and the time-kill curve assay.[1][2] The checkerboard assay is a microdilution method that tests a wide range of concentrations of two drugs to determine the fractional inhibitory concentration (FIC) index.[1][3] The time-kill curve assay provides a dynamic picture of how the combination affects bacterial viability over time.[4]

Q3: How is synergy defined in these assays?

In a checkerboard assay, synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5. An FIC index between >0.5 and ≤4.0 is generally considered additive or indifferent, while an index >4.0 suggests antagonism. In a time-kill assay, synergy is usually defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point, often 24 hours.

Q4: Why am I seeing inconsistent results between my checkerboard and time-kill assays?

It is not uncommon to observe discrepancies between checkerboard and time-kill assay results. This can be due to several factors:

  • Different Endpoints: The checkerboard assay measures the inhibition of growth at a single time point (e.g., 24 hours), while the time-kill assay measures the rate of bacterial killing over time.

  • Inoculum Effect: The initial bacterial concentration can influence the outcome of synergy tests. Variations in the inoculum size between experiments can lead to inconsistent results.

  • Methodological Differences: Subtle differences in media, incubation time, and experimental setup can lead to variability. For example, the checkerboard assay is typically performed in a 96-well plate with static incubation, while time-kill assays are often performed in larger volumes with shaking.

Troubleshooting Guide

Problem 1: High variability in Fractional Inhibitory Concentration (FIC) Index values between replicate checkerboard experiments.

  • Possible Cause: Inconsistent pipetting, especially during serial dilutions.

    • Solution: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening to improve reproducibility.

  • Possible Cause: Variation in the preparation of the bacterial inoculum.

    • Solution: Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the microtiter plate for experimental samples, as these are more prone to evaporation. Fill the peripheral wells with sterile broth or water to maintain humidity.

Problem 2: Synergy is observed in the checkerboard assay, but not in the follow-up time-kill curve assay.

  • Possible Cause: The combination is inhibitory but not rapidly bactericidal.

    • Solution: The checkerboard assay only indicates growth inhibition. The time-kill assay provides a more detailed picture of bactericidal activity. It's possible the combination slows growth but doesn't achieve a significant kill rate within the time frame of the experiment. Extend the duration of the time-kill assay to 48 hours to observe potential delayed bactericidal effects.

  • Possible Cause: The concentrations showing synergy in the checkerboard assay are not the same as those tested in the time-kill assay.

    • Solution: Use the concentrations that demonstrated the strongest synergy (lowest FIC index) in the checkerboard assay as a starting point for your time-kill experiments.

Problem 3: No clear endpoint in the checkerboard assay (e.g., "trailing" or "skipped" wells).

  • Possible Cause: The bacterial strain may have some level of intrinsic resistance or may be developing resistance during the assay.

    • Solution: Ensure the purity of the bacterial culture. Consider testing a range of inoculum densities. If trailing growth is consistently observed, it may be a characteristic of the strain's interaction with the antibiotics.

  • Possible Cause: The antibiotics may not be fully soluble at the tested concentrations.

    • Solution: Check the solubility of this compound and the partner antibiotic in the test medium. If necessary, use a small amount of a suitable solvent like DMSO, ensuring the final concentration does not affect bacterial growth.

Experimental Protocols

Detailed Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and a partner antibiotic.

Materials:

  • This compound and partner antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at a concentration 100x the highest concentration to be tested.

  • Prepare Intermediate Dilutions: In separate tubes or a deep-well plate, prepare serial twofold dilutions of each antibiotic in CAMHB.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of this compound.

    • Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of the partner antibiotic.

    • Column 11 should contain only the dilutions of the partner antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should contain only broth and inoculum as a growth control.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to all wells except for a sterility control well (e.g., A12).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate FIC Index: Calculate the FIC index for each well showing no growth using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner antibiotic in combination / MIC of partner antibiotic alone)

Detailed Time-Kill Curve Assay Protocol

This protocol describes the steps for a time-kill curve assay to evaluate the bactericidal activity of this compound in combination with a partner antibiotic.

Materials:

  • This compound and partner antibiotic

  • CAMHB

  • Bacterial strain of interest

  • Sterile culture tubes and flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures: Inoculate the test organism into CAMHB and incubate overnight at 37°C. The next day, dilute the overnight culture into fresh CAMHB and grow to logarithmic phase (approximately 0.5 McFarland standard).

  • Prepare Test Tubes: Prepare tubes containing CAMHB with the following:

    • Growth control (no antibiotic)

    • This compound alone (at a specific concentration, e.g., MIC)

    • Partner antibiotic alone (at a specific concentration, e.g., MIC)

    • This compound and partner antibiotic in combination

  • Inoculation: Inoculate each tube with the logarithmic phase culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each condition.

Data Presentation

OrganismAntibiotic CombinationMean FIC IndexInterpretation
E. faecalisSynercid (Quinupristin/Dalfopristin)0.38Synergy
E. faecalisNXL 103 (Flopristin/Linopristin)0.25Synergy
S. aureusSynercid (Quinupristin/Dalfopristin)0.19Synergy
S. aureusNXL 103 (Flopristin/Linopristin)0.13Synergy

Visualizations

Experimental Workflow: Checkerboard Assay

checkerboard_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_stocks Prepare Antibiotic Stock Solutions prep_dilutions Create Serial Dilutions prep_stocks->prep_dilutions setup_plate Dispense Reagents into 96-well Plate prep_dilutions->setup_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the checkerboard synergy assay.

Signaling Pathway: Synergistic Action of Mikamycin A and B

mikamycin_synergy cluster_ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center ConformationalChange Conformational Change in Ribosome PTC->ConformationalChange ExitTunnel Peptide Exit Tunnel MikA Mikamycin A MikA->PTC Binds to PTC MikA->ConformationalChange ProteinSynthesisBlock Protein Synthesis Inhibition (Bactericidal) MikA->ProteinSynthesisBlock MikB This compound MikB->ExitTunnel Binds in Exit Tunnel MikB->ProteinSynthesisBlock EnhancedBinding Increased Affinity for this compound ConformationalChange->EnhancedBinding EnhancedBinding->MikB

Caption: Synergistic mechanism of Mikamycin A and B.

References

Technical Support Center: Optimizing Mikamycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mikamycin B production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fermentation experiments. The information presented here is compiled from established principles of antibiotic production by Streptomyces species and related actinomycetes, providing a strong foundation for troubleshooting and enhancing this compound activity.

Frequently Asked Questions (FAQs)

Q1: What are the key media components that influence this compound production?

A1: The critical media components influencing the production of many antibiotics, likely including this compound, are the carbon source, nitrogen source, phosphate concentration, and the presence of trace elements. The interplay between these components is crucial for optimal antibiotic synthesis.

Q2: How does the carbon source affect this compound activity?

A2: The type and concentration of the carbon source can significantly impact this compound production. Some rapidly metabolized sugars, like glucose, may support robust initial growth but can sometimes repress the biosynthesis of secondary metabolites such as antibiotics.[1] Slower-metabolized carbon sources or the use of mixed carbon sources might be more beneficial for sustained antibiotic production. It is essential to balance biomass production and antibiotic synthesis.

Q3: What is the role of the nitrogen source in this compound fermentation?

A3: Both organic and inorganic nitrogen sources are vital for cell growth and the biosynthesis of this compound. The choice of nitrogen source can influence the pH of the fermentation broth and the availability of precursors for antibiotic synthesis. For instance, in the production of other antibiotics, soyabean meal and potassium nitrate have been shown to be effective.[2][3] The carbon-to-nitrogen ratio is a critical parameter to optimize.

Q4: Can the pH of the culture medium affect this compound production?

A4: Yes, pH is a critical parameter. The optimal pH for growth of the producing organism may differ from the optimal pH for antibiotic production.[4][5] Maintaining the pH within a specific range is often necessary for maximizing yield. For many actinomycetes, a pH range of 6.5 to 7.5 is a good starting point for optimization.

Q5: Are there any specific precursors that can enhance this compound production?

A5: The biosynthesis of complex antibiotics like this compound often relies on specific precursor molecules. While the exact precursors for this compound are specific to its biosynthetic pathway, it is known that the availability of primary metabolites from pathways like the shikimate pathway can be rate-limiting for the production of other antibiotics. Supplementation with potential precursors or inducers, if known, can significantly boost production.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or No this compound Production - Inappropriate media composition (Carbon/Nitrogen source, C:N ratio).- Suboptimal pH of the fermentation medium.- Insufficient aeration and oxygen supply.- Presence of repressive substrates (e.g., high glucose concentration).- Incorrect incubation temperature.- Screen different carbon and nitrogen sources (see Tables 1 & 2).- Optimize the C:N ratio in the medium.- Monitor and control the pH of the culture throughout the fermentation.- Increase agitation speed or improve bioreactor design for better oxygen transfer.- Test fed-batch strategies to maintain low concentrations of repressive carbon sources.- Determine the optimal temperature for your specific producing strain.
High Biomass but Low Antibiotic Yield - Carbon source is being primarily directed towards cell growth rather than secondary metabolism.- "Carbon catabolite repression" by readily metabolizable sugars.- Nitrogen limitation in the later stages of fermentation.- Switch to a more slowly metabolized carbon source or a mixture of sources.- Implement a two-stage feeding strategy: an initial phase for growth followed by a production phase with a different feed.- Optimize the nitrogen source concentration and consider adding a supplementary nitrogen source during the production phase.
Inconsistent Production Between Batches - Variability in inoculum quality and age.- Inconsistent media preparation.- Fluctuations in fermentation parameters (pH, temperature, aeration).- Standardize inoculum preparation procedures (spore concentration, age of seed culture).- Ensure precise and consistent weighing and mixing of all media components.- Implement robust monitoring and control systems for all critical fermentation parameters.
Foaming in the Bioreactor - High concentration of proteins or other surface-active compounds in the medium (e.g., from yeast extract, peptone).- Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.- Optimize the concentration of protein-rich media components.

Quantitative Data Summary

Table 1: Effect of Different Carbon Sources on Antibiotic Production (Based on analogous antibiotic fermentations)

Carbon SourceRelative Production (%)Observations
Glucose100Often supports good growth but can cause catabolite repression.
Starch120A complex carbohydrate that is metabolized more slowly, often leading to better antibiotic yields.
Galactose110Can be an effective carbon source for some actinomycetes.
Fructose90Performance can vary depending on the strain.
Glycerol80May be a suitable carbon source, but optimization is required.

Table 2: Effect of Different Nitrogen Sources on Antibiotic Production (Based on analogous antibiotic fermentations)

Nitrogen SourceRelative Production (%)Observations
Soyabean Meal100A complex organic nitrogen source that often supports high antibiotic production.
Peptone85A good source of amino acids and peptides.
Yeast Extract90Provides a rich source of vitamins and growth factors.
Ammonium Sulfate75A readily available inorganic nitrogen source, but can cause a drop in pH.
Potassium Nitrate95An inorganic nitrogen source that can be beneficial for some fermentations.

Experimental Protocols

Protocol 1: Screening of Carbon Sources for this compound Production

  • Prepare a basal fermentation medium: This medium should contain all necessary components for growth and antibiotic production except for the carbon source. A typical basal medium might include (per liter): Nitrogen Source (e.g., 10 g Soyabean Meal), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and trace element solution (1 ml). Adjust the pH to 7.0.

  • Dispense the basal medium: Aliquot 50 ml of the basal medium into 250 ml Erlenmeyer flasks.

  • Add carbon sources: To each flask, add a different carbon source to be tested at a final concentration of 20 g/L. Include a control flask with your standard carbon source.

  • Inoculation: Inoculate each flask with a standardized amount of a fresh seed culture of the this compound-producing organism.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 200 rpm) at the optimal temperature for your strain (e.g., 28°C) for a predetermined period (e.g., 7-10 days).

  • Sampling and Analysis: At regular intervals, withdraw samples from each flask. Measure the biomass (e.g., by dry cell weight) and the concentration of this compound using a suitable analytical method (e.g., HPLC).

  • Data Evaluation: Compare the this compound titers and productivities obtained with each carbon source to identify the most effective one.

Protocol 2: Optimization of Nitrogen Source Concentration

  • Prepare fermentation medium: Use the optimized carbon source from the previous experiment. Prepare several batches of the fermentation medium, each with a different concentration of the chosen nitrogen source (e.g., 5, 10, 15, 20, 25 g/L of Soyabean Meal).

  • Fermentation: Conduct the fermentation in shake flasks or a bioreactor as described in Protocol 1.

  • Analysis: Monitor biomass and this compound production over time.

  • Determine Optimum Concentration: Identify the nitrogen source concentration that results in the highest this compound yield.

Visualizations

Experimental_Workflow Experimental Workflow for Media Optimization cluster_0 Phase 1: Component Screening cluster_1 Phase 2: Concentration Optimization cluster_2 Phase 3: Parameter Optimization A Prepare Basal Medium B Screen Carbon Sources A->B C Screen Nitrogen Sources A->C D Optimize Best Carbon Source Concentration B->D E Optimize Best Nitrogen Source Concentration C->E F Optimize pH D->F E->F G Optimize Temperature F->G H Optimize Aeration/Agitation G->H I Optimized this compound Production H->I Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Q1 Is biomass production also low? Start->Q1 A1_Yes Optimize Growth Conditions: - Inoculum Quality - Basal Media Components - Temperature/pH Q1->A1_Yes Yes A1_No High Biomass, Low Product Q1->A1_No No Q2 Is a repressive carbon source used (e.g., high glucose)? A1_No->Q2 A2_Yes Address Catabolite Repression: - Switch to slower-metabolized carbon source - Implement fed-batch strategy Q2->A2_Yes Yes A2_No Investigate other factors: - Suboptimal pH for production - Nutrient limitation in production phase - Inadequate aeration Q2->A2_No No

References

How to prepare stable stock solutions of Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mikamycin B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents. For general laboratory use, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in Chloroform and DMF (Dimethylformamide), with a solubility of up to 30 mg/mL.[1] For in vivo studies, more complex solvent systems may be required.

Q2: How should I store the powdered form of this compound?

A2: The solid, powdered form of this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1]

Q3: What are the recommended storage conditions and stability for this compound stock solutions?

A3: Aliquoted stock solutions of this compound should be stored frozen to prevent degradation from repeated freeze-thaw cycles.[2] The stability of the stock solution depends on the storage temperature:

  • -80°C: Stable for up to 2 years.[2]

  • -20°C: Stable for up to 1 year.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a streptogramin B antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically to the peptidyl-transferase domain. This binding can stimulate the dissociation of peptidyl-tRNA from the ribosome and may interfere with the passage of the newly synthesized polypeptide chain.

Q5: Does this compound work synergistically with other antibiotics?

A5: Yes, this compound (a group B streptogramin) acts synergistically with group A streptogramins. The binding of a group A molecule to the ribosome alters the ribosome's conformation, which in turn increases its affinity for the group B molecule, like this compound. This synergistic action is often bactericidal, whereas each component alone may only be bacteriostatic.

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be slow.

  • Solution:

    • Ensure you are using an appropriate solvent such as DMSO, chloroform, or DMF.

    • Try gently warming the solution.

    • Use sonication to aid dissolution.

    • If the issue persists, consider preparing a more dilute stock solution.

Issue 2: The stock solution appears cloudy or has precipitated after thawing.

  • Possible Cause: The compound may have come out of solution at low temperatures. This can happen, especially with highly concentrated stocks.

  • Solution:

    • Gently warm the vial to room temperature.

    • Vortex the solution to help redissolve the precipitate.

    • If necessary, brief sonication can be used.

    • To avoid this, ensure the stock solution is fully dissolved before the initial freezing and consider preparing a slightly less concentrated stock.

Issue 3: Loss of antibacterial activity in my experiments.

  • Possible Cause: The this compound may have degraded.

  • Solution:

    • Check Storage: Confirm that the stock solution has been stored at the correct temperature (-20°C or -80°C) and for a duration within its stability period.

    • Avoid Freeze-Thaw Cycles: Ensure the stock solution is aliquoted into smaller, single-use volumes to prevent degradation from repeated freezing and thawing.

    • Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily. For in vitro assays, prepare working dilutions fresh from a frozen stock for each experiment.

    • Light Exposure: While not explicitly stated for this compound, many antibiotics are light-sensitive. Store stock solutions in amber vials or wrap them in foil to minimize light exposure.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
Chloroform30 mg/mL
DMF30 mg/mL
DMSO30 mg/mL
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL

Table 2: Stock Solution Stability

Storage TemperatureStability DurationReference
-20°C≥ 4 years (solid)
-20°C1 year (in solution)
-80°C2 years (in solution)

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of the powder.

    • Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used if necessary to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Visualizations

MikamycinB_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent Step 1 dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve Step 2 aliquot Aliquot into Single-Use Tubes dissolve->aliquot Step 3 store Store at -20°C or -80°C aliquot->store Step 4 use Dilute for Working Solution store->use For Experiments

Caption: Workflow for preparing a stable stock solution of this compound.

MikamycinB_MoA Mechanism of Action of Streptogramins A and B cluster_ribosome Bacterial 50S Ribosome ribosome 50S Ribosomal Subunit mikB This compound (Streptogramin B) ribosome->mikB 2. Increases Affinity For ptc Peptidyl Transferase Center inhibition Inhibition of Protein Synthesis ptc->inhibition 4. Blocks Polypeptide Exit strepA Streptogramin A strepA->ribosome 1. Binds mikB->ptc 3. Binds

Caption: Synergistic inhibition of bacterial protein synthesis by Streptogramins.

References

Avoiding common pitfalls in Mikamycin B research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments with Mikamycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Pristinamycin IA or Virginiamycin S1, is a streptogramin B antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking the elongation of the polypeptide chain.[3] this compound often acts synergistically with a streptogramin A component, like Mikamycin A (Pristinamycin IIA), to produce a bactericidal effect.[4][5]

Q2: I am observing lower than expected antibacterial activity in my in vitro assays. What could be the cause?

A2: Several factors could contribute to lower than expected activity:

  • Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in culture media. Precipitation of the compound will significantly reduce its effective concentration.

  • Stability: The stability of this compound in solution can be affected by pH and temperature. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Inoculum Effect: A high bacterial inoculum can lead to higher Minimum Inhibitory Concentration (MIC) values. Ensure you are using a standardized inoculum as per established protocols (e.g., 0.5 McFarland standard).

  • Assay Medium: The composition of the culture medium can influence the activity of antibiotics. Use a recommended medium such as Mueller-Hinton Broth for susceptibility testing.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: To improve reproducibility:

  • Standardize Protocols: Strictly adhere to standardized protocols for inoculum preparation, serial dilutions, and incubation times.

  • Quality Control: Use reference bacterial strains with known MIC values for this compound (or a related streptogramin) as a quality control measure in each experiment.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay does not exceed a level that affects bacterial growth (typically <1%).

Q4: Are there known mechanisms of resistance to this compound that I should be aware of?

A4: Yes, common resistance mechanisms to streptogramin B antibiotics include:

  • Target Site Modification: Methylation of the 23S rRNA binding site can reduce the affinity of this compound to the ribosome.

  • Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate the antibiotic.

  • Efflux Pumps: Active efflux of the drug from the bacterial cell can lower its intracellular concentration. This compound (as Pristinamycin IA) has been identified as a substrate for the P-glycoprotein efflux pump, which can have implications for its activity and pharmacokinetics.

Q5: Can this compound be used in eukaryotic cell-based assays? What are the potential issues?

A5: While the primary target of this compound is the bacterial ribosome, it can exhibit off-target effects and toxicity in eukaryotic cells, especially at higher concentrations. When using this compound in cancer cell line studies, for example, it is crucial to:

  • Determine Cytotoxicity: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Use Appropriate Controls: Include vehicle-treated controls to account for any effects of the solvent.

  • Consider Off-Target Effects: Be aware that at high concentrations, the observed effects may not be solely due to the intended mechanism of action.

Troubleshooting Guides

Problem 1: Difficulty in Determining the Minimum Inhibitory Concentration (MIC)
Symptom Possible Cause Suggested Solution
No clear endpoint; trailing growth observed.The inoculum was too high or not in the logarithmic growth phase.Prepare a fresh inoculum standardized to a 0.5 McFarland turbidity.
Inconsistent MIC values across replicates.Inaccurate serial dilutions or pipetting errors.Use calibrated pipettes and perform serial dilutions carefully. Include a positive control with a known MIC.
No inhibition of growth even at high concentrations.The bacterial strain may be resistant.Test a known susceptible strain to confirm the activity of your this compound stock. Sequence the 23S rRNA gene of the resistant strain to check for target site mutations.
Precipitation of the compound in the wells.Poor solubility of this compound in the assay medium.Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells.
Problem 2: High Variability in IC50 Values in Cancer Cell Line Experiments
Symptom Possible Cause Suggested Solution
IC50 values fluctuate significantly between experiments.Variations in cell seeding density or cell health.Ensure consistent cell seeding density and that cells are in the exponential growth phase when treated. Regularly check for mycoplasma contamination.
High background signal in viability assays.Interference of this compound with the assay reagents.Run a control plate with this compound in cell-free media to check for any direct interaction with the viability dye (e.g., MTT, resazurin).
Cell death observed in vehicle control wells.Toxicity of the solvent at the concentration used.Perform a dose-response curve for the solvent alone to determine its non-toxic concentration range.

Data Presentation

Table 1: Antibacterial Activity of Pristinamycin (containing this compound) against Gram-Positive Bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)Varies0.125 - 20.250.5
Staphylococcus aureus (MRSA)1500.125 - 0.750.50.5
Coagulase-Negative StaphylococciVaries≤0.06 - >40.251
Streptococcus pneumoniaeVaries0.12 - 10.250.5
Streptococcus pyogenesVaries≤0.06 - 0.50.120.25
Enterococcus faecium (VRE)9Not specifiedNot specifiedNot specified

Table 2: Template for Recording IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)Standard Deviation
Example: MCF-7Breast Adenocarcinoma48Data to be determined experimentallyData to be determined experimentally
Example: A549Lung Carcinoma48Data to be determined experimentallyData to be determined experimentally
Example: HCT116Colon Carcinoma48Data to be determined experimentallyData to be determined experimentally

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a growth control well (bacteria without antibiotic) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

Protocol 2: Determination of IC50 in Cancer Cell Lines using MTT Assay

This is a general protocol that should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria inoculum->inoculate dilutions->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read Read Results (Visual Inspection for Turbidity) incubate->read mic Determine MIC read->mic

Workflow for Broth Microdilution MIC Testing.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_50s 50S Subunit protein_synthesis Protein Synthesis Elongation ribosome_50s->protein_synthesis ribosome_30s 30S Subunit ribosome_30s->protein_synthesis mikamycin_b This compound mikamycin_b->ribosome_50s Binds to inhibition Inhibition mikamycin_b->inhibition cell_death Bacterial Cell Death protein_synthesis->cell_death is blocked, leading to inhibition->protein_synthesis

Mechanism of Action of this compound.

resistance_mechanisms cluster_resistance Resistance Mechanisms mikamycin_b This compound reduced_activity Reduced Antibacterial Activity mikamycin_b->reduced_activity intended action target_mod Target Site Modification (rRNA methylation) target_mod->reduced_activity prevents binding inactivation Enzymatic Inactivation inactivation->reduced_activity degrades drug efflux Active Efflux (e.g., P-glycoprotein) efflux->reduced_activity removes drug

Common Resistance Mechanisms to this compound.

References

Quality control measures for Mikamycin B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mikamycin B Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Pristinamycin IA or Streptogramin B, is a macrolide antibiotic. It belongs to the streptogramin B class of antibiotics.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. This compound achieves this by binding to the 50S subunit of the bacterial ribosome, which physically obstructs the nascent polypeptide exit tunnel and halts protein chain elongation.[1]

Q2: How should this compound be stored to ensure its stability?

A2: For long-term stability, this compound should be stored as a powder at -20°C. Under these conditions, it is stable for at least four years. It is important to protect the compound from light and moisture to prevent degradation.

Q3: What are the best practices for preparing a this compound stock solution?

A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. It is recommended to prepare fresh solutions for each experiment to avoid degradation. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Q4: What are the key quality control checkpoints for this compound before starting an experiment?

A4: Before use, it is crucial to verify the purity and integrity of this compound. This can be achieved through High-Performance Liquid Chromatography (HPLC) to confirm the presence of a single major peak corresponding to this compound and the absence of significant impurities or degradation products. Additionally, confirming the identity of the compound using techniques like mass spectrometry is recommended.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during this compound experiments, categorized by the type of assay.

Purity and Stability Analysis (HPLC)

Q: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A: Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation Products: this compound can degrade under improper storage conditions (e.g., exposure to light, elevated temperatures, or non-optimal pH). Review the storage and handling of your sample.

  • Contamination: The sample may be contaminated with other compounds. Ensure that all glassware and solvents are clean.

  • Solvent Impurities: The solvents used for the mobile phase or sample preparation may contain impurities. Use HPLC-grade solvents and freshly prepared mobile phases.

  • Ghost Peaks: These can appear due to carryover from a previous injection or from contaminants in the injection system. Run a blank gradient to check for ghost peaks.

Q: My this compound peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue in HPLC and can be addressed by:

  • Adjusting Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. A lower pH (around 2.5-3.5) can often improve peak shape for similar compounds by suppressing the ionization of residual silanol groups on the column.

  • Using a Different Column: The choice of HPLC column is critical. A highly end-capped C18 column is often recommended for macrolide antibiotics to minimize secondary interactions.

  • Checking for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Ensuring Proper Column Equilibration: Make sure the column is thoroughly equilibrated with the mobile phase before injecting the sample.

Activity Assays (Minimum Inhibitory Concentration - MIC)

Q: My MIC results for this compound are inconsistent between replicates and experiments. What are the possible reasons?

A: Inconsistent MIC values are a frequent challenge and can be caused by several factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure that the inoculum is standardized to the correct McFarland standard (typically 0.5) for each experiment. An inconsistent inoculum size can lead to significant variability in MIC results.

  • Compound Solubility: this compound has poor water solubility.[1] Ensure that the compound is fully dissolved in the initial stock solution (e.g., in DMSO) and is not precipitating when diluted in the culture medium. Precipitation will lead to an inaccurate concentration in the wells.

  • Well-to-Well Variation: In a 96-well plate, evaporation from the outer wells can concentrate the antibiotic and affect results. It is good practice to fill the outer wells with sterile media or water to minimize this "edge effect."

  • Incubation Time and Temperature: Adhere to a consistent incubation time and temperature as specified in your protocol. Variations can affect bacterial growth and, consequently, the observed MIC.

  • Media Composition: The composition of the culture medium can influence the activity of the antibiotic. Use the recommended and consistent type and batch of media for all experiments.

Q: I am observing "skipped wells" in my microdilution plate (growth in a well with a higher concentration of this compound than a well with a lower concentration). How should I interpret this?

A: "Skipped wells" can be due to:

  • Pipetting Errors: Inaccurate serial dilutions can lead to incorrect concentrations in the wells.

  • Contamination: Cross-contamination between wells can result in unexpected growth.

  • Paradoxical Effect: Some antibiotics can exhibit a paradoxical effect where they are less effective at higher concentrations.

  • Incomplete Dissolution: If the antibiotic precipitates at higher concentrations, its effective concentration may be lower than intended.

If skipped wells are observed, it is recommended to repeat the experiment, paying close attention to pipetting technique and ensuring complete dissolution of the compound.

Quantitative Data Summary

The following tables provide representative quantitative data for this compound (Pristinamycin IA) experiments.

Table 1: Typical Minimum Inhibitory Concentration (MIC) Values for Pristinamycin against Staphylococcus aureus

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)1.01.5[2]
Methicillin-Sensitive S. aureus (MSSA)≤ 0.5≤ 0.5[3]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. All 124 clinical isolates of MRSA were inhibited by ≤ 0.5 mg/l of pristinamycin.

Table 2: Representative HPLC Parameters for this compound (Pristinamycin IA) Analysis

ParameterValue
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.05 M potassium phosphate buffer (pH 3.5) (40:60, v/v)
Flow Rate1.0 mL/min
Detection Wavelength215 nm
Approximate Retention Time8-10 minutes

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a this compound sample and detect the presence of any impurities or degradation products.

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a 0.05 M potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. The mobile phase consists of a 40:60 (v/v) mixture of acetonitrile and the phosphate buffer. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to 215 nm.

    • Maintain the column temperature at 25°C.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated based on the peak area of this compound relative to the total area of all peaks.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound

  • DMSO

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Antibiotic Prepare this compound Serial Dilutions Antibiotic->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read Results (Visual/Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC MikamycinB_Mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit E_Site E Site (Exit Tunnel) 50S_Subunit->E_Site Blocks 30S_Subunit 30S Subunit P_Site P Site A_Site A Site Inhibition Inhibition E_Site->Inhibition MikamycinB This compound MikamycinB->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

References

Validation & Comparative

A Comparative Guide to Mikamycin B and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mikamycin B, a streptogramin B antibiotic, with other prominent protein synthesis inhibitors. The following sections will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used in these assessments.

Mechanism of Action: A Tale of Two Ribosomal Subunits

Protein synthesis, a fundamental process for bacterial survival, is a primary target for many antibiotics. These inhibitors selectively target the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart, ensuring minimal off-target effects in humans. The bacterial ribosome is composed of two subunits: the large 50S subunit and the small 30S subunit. The inhibitors discussed in this guide exert their effects by binding to one of these subunits, thereby disrupting different stages of protein synthesis.

This compound, a member of the streptogramin B class, binds to the 50S ribosomal subunit. Its primary mode of action is to inhibit the elongation of the polypeptide chain by blocking the exit tunnel through which the nascent protein emerges. A key characteristic of streptogramins is their synergistic activity. This compound acts in concert with a streptogramin A component, such as Mikamycin A. The binding of the streptogramin A component to the peptidyl transferase center on the 50S subunit induces a conformational change in the ribosome, which in turn increases the binding affinity of this compound, leading to a potent bactericidal effect.

Other protein synthesis inhibitors also target the 50S or 30S ribosomal subunits through various mechanisms:

  • Macrolides (e.g., Erythromycin): These agents also bind to the 50S subunit and block the polypeptide exit tunnel, thereby inhibiting protein elongation.[1][2]

  • Lincosamides (e.g., Lincomycin, Clindamycin): Similar to macrolides and streptogramin B, lincosamides bind to the 50S subunit and interfere with peptide bond formation and translocation.[3][4]

  • Chloramphenicol: This inhibitor binds to the 50S subunit and inhibits the peptidyl transferase step, preventing the formation of peptide bonds.[5]

  • Tetracyclines (e.g., Tetracycline): In contrast to the others, tetracyclines bind to the 30S ribosomal subunit. They block the A-site, preventing the binding of aminoacyl-tRNA and thus halting the addition of new amino acids to the growing peptide chain.

The following diagram illustrates the different binding sites and inhibitory actions of these protein synthesis inhibitors on the bacterial ribosome.

Protein_Synthesis_Inhibitors Mechanism of Action of Various Protein Synthesis Inhibitors cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Erythromycin Erythromycin (Macrolide) Erythromycin->50S_Subunit Blocks Exit Tunnel Lincomycin_Clindamycin Lincomycin/Clindamycin (Lincosamide) Lincomycin_Clindamycin->50S_Subunit Inhibits Translocation Chloramphenicol Chloramphenicol Chloramphenicol->50S_Subunit Inhibits Peptidyl Transferase Tetracycline Tetracycline Tetracycline->30S_Subunit Blocks A-Site Mikamycin_B Mikamycin_B

Figure 1. Binding sites and mechanisms of various protein synthesis inhibitors.

Comparative Efficacy: A Quantitative Look

The in vitro efficacy of antibiotics is commonly determined by their Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50). MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while IC50 in the context of protein synthesis inhibition represents the concentration of an inhibitor that reduces the rate of protein synthesis by 50%.

The following tables summarize the available MIC and IC50 data for this compound and other protein synthesis inhibitors. It is important to note that direct comparative studies across all these antibiotics are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)

AntibioticStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalis
Mikamycin (M) 20.06-0.251-2
Erythromycin (E) 0.250.0160.5
Lincomycin Data not availableData not availableData not available
Clindamycin Data not availableData not availableData not available
Chloramphenicol 4 - 50Data not availableData not available
Tetracycline 2 - 15Data not availableData not available

Note: Data for Mikamycin and Erythromycin is derived from a comparative study against 81 bacterial strains. Data for Chloramphenicol and Tetracycline is from a study on Listeria monocytogenes and may not be directly comparable.

Table 2: IC50 Values for Protein Synthesis Inhibition in Staphylococcus aureus (µg/mL)

AntibioticIC50 (µg/mL)
This compound Data not available
Erythromycin 0.36
Lincomycin Data not available
Clindamycin Data not available
Chloramphenicol Data not available
Tetracycline Data not available
Linezolid 0.3

Note: IC50 values are from different studies and may not be directly comparable.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental procedures: Minimum Inhibitory Concentration (MIC) determination and in vitro protein synthesis inhibition assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Broth Microdilution MIC Assay Workflow Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antibiotic in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL), is prepared from a fresh culture of the test organism. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

In vitro transcription-translation (IVTT) systems are powerful tools for studying the direct effects of antibiotics on protein synthesis. These cell-free systems contain all the necessary components for transcription and translation. A common approach involves the use of a reporter gene, such as luciferase, whose expression can be easily quantified.

IVTT_Workflow In Vitro Protein Synthesis Inhibition Assay Workflow Prepare_IVTT Prepare IVTT Reaction Mix (Cell Extract, DNA/RNA Template) Add_Inhibitor Add Serial Dilutions of Protein Synthesis Inhibitor Prepare_IVTT->Add_Inhibitor Incubate Incubate at 30-37°C for 1-2 hours Add_Inhibitor->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence for Luciferase) Incubate->Measure_Signal Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

References

Mikamycin B vs. Macrolide Antibiotics: A Comparative Analysis for Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antibacterial research, the quest for effective agents against resilient Gram-positive bacteria remains a paramount challenge. This guide provides a detailed comparison between Mikamycin B, a member of the streptogramin B family, and the widely utilized macrolide antibiotics. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, and the experimental protocols that underpin these findings.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and macrolide antibiotics target the bacterial ribosome to inhibit protein synthesis, a critical process for bacterial survival. However, their specific binding sites and the consequences of this binding differ significantly.

Macrolide Antibiotics: This class of antibiotics, which includes well-known agents like erythromycin, clarithromycin, and azithromycin, binds to the 50S ribosomal subunit.[1] This interaction physically obstructs the exit tunnel through which newly synthesized polypeptide chains emerge, leading to a bacteriostatic effect—inhibiting bacterial growth without directly killing the cells.[2][3] At high concentrations, some macrolides may exhibit bactericidal properties.

This compound (Streptogramin B): As a streptogramin B antibiotic, this compound also targets the 50S ribosomal subunit. A key characteristic of streptogramins is their composition of two distinct components, A and B, which act synergistically. This compound, the B component, binds to the ribosome, and this binding is significantly enhanced by the presence of a streptogramin A component (like Mikamycin A). This synergistic action leads to a conformational change in the ribosome, irreversibly blocking protein synthesis and resulting in a potent bactericidal effect.

Diagram of Ribosomal Inhibition

Ribosomal_Inhibition cluster_macrolide Macrolide Action cluster_mikamycin This compound (Streptogramin) Action Macrolide Macrolide Antibiotic Ribosome_M 50S Ribosomal Subunit Macrolide->Ribosome_M Binds to Exit_Tunnel Polypeptide Exit Tunnel Ribosome_M->Exit_Tunnel Blocks Protein_Synthesis_M Protein Synthesis (Inhibited) Exit_Tunnel->Protein_Synthesis_M Prevents Elongation Mikamycin_B This compound (Streptogramin B) Ribosome_S 50S Ribosomal Subunit Mikamycin_B->Ribosome_S Binds synergistically Streptogramin_A Streptogramin A Streptogramin_A->Ribosome_S Binds first Conformational_Change Conformational Change Ribosome_S->Conformational_Change Induces Protein_Synthesis_S Protein Synthesis (Irreversibly Blocked) Conformational_Change->Protein_Synthesis_S Permanently Inhibits

Caption: Comparative mechanisms of macrolides and this compound.

In Vitro Activity Against Gram-Positive Bacteria

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and various macrolides against a range of Gram-positive pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC (µg/mL) of Miokamycin (a type of Mikamycin) and Macrolides against MLS-Sensitive Gram-Positive Cocci

OrganismMiokamycin (M)Erythromycin (E)Josamycin (J)
Staphylococci20.251
Streptococci & Pneumococci0.06-0.250.0160.03-0.12
Enterococci1-20.50.5-1

MLS: Macrolide-Lincosamide-Streptogramin

Table 2: Comparative MIC90 (µg/mL) of Macrolides against Mycoplasma pneumoniae

AntibioticMIC90 (µg/mL)
Rokitamycin (a 16-membered macrolide)0.007
Erythromycin0.03
Josamycin0.03
Kitasamycin≥0.06

Note: Lower MIC values indicate greater potency.

From the available data, erythromycin generally exhibits lower MIC values against susceptible strains of Staphylococci, Streptococci, and Enterococci compared to Miokamycin. However, a significant advantage of streptogramins like this compound is their activity against certain macrolide-resistant strains. For instance, Miokamycin, similar to Josamycin, is effective against coagulase-negative Staphylococci resistant to erythromycin by inactivation and against MLSB-inducible resistant Staphylococci.

Experimental Protocols

The determination of in vitro antibiotic efficacy relies on standardized experimental procedures. Below are the methodologies for key experiments cited in the comparison.

1. Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is a standard procedure for assessing the antimicrobial susceptibility of bacteria.

  • Bacterial Strains: A diverse panel of clinical isolates of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) are selected.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted.

  • Antibiotic Preparation: Stock solutions of the antibiotics are prepared and serially diluted to obtain a range of concentrations.

  • Agar Plate Preparation: A specific volume of each antibiotic dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes.

  • Inoculation: A standardized inoculum of each bacterial strain is applied to the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Diagram of MIC Determination by Agar Dilution

MIC_Agar_Dilution cluster_workflow Experimental Workflow A Prepare Bacterial Inoculum D Inoculate Plates with Bacteria A->D B Prepare Serial Dilutions of Antibiotics C Incorporate Antibiotics into Agar Plates B->C C->D E Incubate Plates D->E F Read and Record MIC E->F

Caption: Workflow for MIC determination via agar dilution.

2. Broth Microdilution Method

This is another common method for determining MIC values and is particularly suited for high-throughput screening.

  • Procedure: Similar to the agar dilution method, serial dilutions of the antibiotics are prepared. However, instead of agar plates, the dilutions are made in a liquid growth medium in 96-well microtiter plates.

  • Inoculation and Incubation: A standardized bacterial inoculum is added to each well, and the plates are incubated.

  • MIC Reading: The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.

Conclusion

The choice between this compound and macrolide antibiotics for treating Gram-positive infections is nuanced and depends on the specific pathogen and its resistance profile. While macrolides like erythromycin may show superior potency against susceptible strains, the synergistic and bactericidal nature of streptogramins, including this compound, offers a crucial advantage, particularly against certain resistant phenotypes. The experimental data underscores the importance of continued surveillance of antimicrobial resistance patterns to guide appropriate therapeutic selections. Researchers are encouraged to consider the distinct mechanisms and resistance profiles of these antibiotic classes in the development of new therapeutic strategies.

References

A Comparative Analysis of Mikamycin B and Linezolid Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic development, the relentless emergence of multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous evaluation of novel and existing antimicrobial agents. This guide provides a detailed comparison of the efficacy of Mikamycin B, a member of the streptogramin B class of antibiotics, and linezolid, the first clinically approved oxazolidinone, against MRSA. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and linezolid exert their antibacterial effects by inhibiting protein synthesis, a critical process for bacterial viability. However, they target the bacterial 50S ribosomal subunit in distinct ways.

Linezolid binds to the 23S rRNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential step in the initiation of protein synthesis.[1][2][3][][5] Its unique binding site means that cross-resistance with other protein synthesis inhibitors is uncommon. Linezolid is generally considered bacteriostatic against staphylococci but can be bactericidal against certain streptococci.

This compound , as a streptogramin B antibiotic, also binds to the 50S ribosomal subunit. Streptogramins are unique in that they typically consist of two synergistic components: group A (e.g., Mikamycin A or Pristinamycin IIA) and group B (e.g., this compound or Pristinamycin IA). While each component alone is bacteriostatic, their combination is often bactericidal. This compound obstructs the exit tunnel of the ribosome, thereby inhibiting the elongation of the polypeptide chain. The synergistic action with a streptogramin A component, which binds to the peptidyl transferase center, leads to a conformational change in the ribosome, further enhancing the binding of this compound and effectively shutting down protein synthesis.

In Vitro Efficacy: A Head-to-Head Look

Direct comparative studies of this compound and linezolid are limited. However, data from studies on pristinamycin, a streptogramin antibiotic composed of components structurally similar to Mikamycin A and B, provide valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for pristinamycin and linezolid against MRSA isolates.

Antimicrobial AgentMIC Range (µg/mL)MIC90 (µg/mL)
Pristinamycin0.125 - 0.750.5
Linezolid0.125 - 0.50.5

MIC90: The concentration at which 90% of the isolates were inhibited. Data sourced from a study comparing the in vitro activity of several antimicrobial agents against 150 MRSA isolates.

These in vitro findings suggest that both pristinamycin and linezolid demonstrate potent and comparable activity against MRSA.

In Vivo Efficacy: Performance in Preclinical Models

Linezolid has been extensively studied in various animal models of infection. For instance, in a rabbit endocarditis model, linezolid monotherapy significantly reduced bacterial counts but did not always achieve bactericidal activity. However, when combined with other agents like imipenem, it exhibited synergistic and bactericidal effects against MRSA. In murine models of bacteremia and skin infections, linezolid has shown efficacy, although resistance can be a concern, particularly with cfr-positive MRSA strains.

Streptogramins , such as etamycin (a streptogramin B class antibiotic), have demonstrated significant protection from mortality in a murine model of systemic lethal MRSA infection and have shown favorable time-kill kinetics compared to vancomycin. The synergistic nature of streptogramin combinations is a key factor in their in vivo success.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method:

  • Bacterial Isolate Preparation: MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) and incubated for 18-24 hours.

  • Inoculum Preparation: A suspension of the bacterial culture is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of this compound and linezolid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Murine Systemic Infection Model
  • Animal Model: Female BALB/c mice (or a similar strain) aged 6-8 weeks are used.

  • Bacterial Challenge: MRSA strains are grown to a logarithmic phase, washed, and resuspended in sterile saline. Mice are infected via intraperitoneal or intravenous injection with a lethal dose of the bacterial suspension.

  • Treatment Regimen: At a specified time post-infection (e.g., 1 hour), treatment is initiated. This compound, linezolid, or a control vehicle is administered to different groups of mice via a clinically relevant route (e.g., subcutaneous or oral). Dosing schedules can vary depending on the pharmacokinetic properties of the drugs.

  • Monitoring and Endpoint: Mice are monitored for a defined period (e.g., 7 days) for survival. The primary endpoint is the percentage of survival in each treatment group.

  • Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method and compared using the log-rank test.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Linezolid Linezolid Mechanism of Action cluster_MikamycinB This compound (Streptogramin) Mechanism of Action L_Ribosome Bacterial 50S Ribosome L_Initiation 70S Initiation Complex Formation L_Protein Protein Synthesis L_Initiation->L_Protein Linezolid Linezolid Linezolid->L_Ribosome Binds to 23S rRNA Linezolid->L_Initiation Prevents Formation M_Ribosome Bacterial 50S Ribosome M_Elongation Polypeptide Chain Elongation M_Protein Protein Synthesis M_Elongation->M_Protein MikamycinB This compound (Streptogramin B) MikamycinB->M_Ribosome Binds to Exit Tunnel MikamycinB->M_Elongation Inhibits MikamycinA Streptogramin A MikamycinA->M_Ribosome Binds to Peptidyl Transferase Center MikamycinA->MikamycinB Synergistic Binding

Caption: Mechanisms of action for Linezolid and this compound on the bacterial ribosome.

cluster_Workflow Experimental Workflow: In Vitro and In Vivo Efficacy Comparison Start Start: MRSA Strain Selection Inoculum Inoculum Preparation Start->Inoculum AnimalModel Animal Model of Infection (e.g., Murine Sepsis) Start->AnimalModel MIC MIC Determination (Broth Microdilution) Inoculum->MIC TimeKill Time-Kill Assays Inoculum->TimeKill DataAnalysis Data Analysis and Comparison MIC->DataAnalysis TimeKill->DataAnalysis Treatment Treatment with this compound vs. Linezolid AnimalModel->Treatment Outcome Assessment of Outcomes (e.g., Survival, Bacterial Load) Treatment->Outcome Outcome->DataAnalysis

Caption: A generalized experimental workflow for comparing antimicrobial efficacy.

Conclusion

Both this compound and linezolid are potent inhibitors of protein synthesis in MRSA, targeting the 50S ribosomal subunit. While linezolid acts by preventing the formation of the initiation complex, this compound, often in synergy with a streptogramin A component, inhibits polypeptide chain elongation. In vitro data for the closely related streptogramin, pristinamycin, suggests that its efficacy is comparable to that of linezolid against MRSA.

The choice between these antibiotics in a clinical or developmental context would depend on a variety of factors, including the specific MRSA strain and its resistance profile, the site of infection, and the potential for synergistic combinations. Further direct comparative in vivo studies are warranted to more definitively delineate the relative therapeutic potential of this compound and linezolid in the treatment of severe MRSA infections.

References

A Comparative Guide to the Reproducibility of Mikamycin B Minimum Inhibitory Concentration (MIC) Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available Minimum Inhibitory Concentration (MIC) data for Mikamycin B and related streptogramin antibiotics against clinically relevant Gram-positive bacteria. Ensuring the reproducibility of MIC data is paramount for the accurate assessment of antimicrobial potency and for making informed decisions in drug development and clinical application. This document outlines standardized experimental protocols to promote consistency in MIC testing and presents available data to aid in the comparison of this compound's activity.

Understanding this compound and its Mechanism of Action

This compound is a member of the streptogramin B family of antibiotics. Streptogramins are composed of two distinct groups of molecules, Group A (e.g., dalfopristin) and Group B (e.g., quinupristin, this compound), which act synergistically to inhibit bacterial protein synthesis. This compound, like other Group B streptogramins, binds to the 50S ribosomal subunit, leading to the premature release of incomplete peptide chains. The synergistic action with Group A streptogramins, which bind to a nearby site on the 50S ribosome, results in a stable antibiotic-ribosome complex that effectively halts protein synthesis, leading to a bactericidal effect.

Data on Minimum Inhibitory Concentration (MIC)

The reproducibility of MIC data is influenced by strict adherence to standardized testing methodologies. Below is a summary of available MIC data for this compound and other closely related streptogramin antibiotics against key Gram-positive pathogens. It is important to note that specific MIC data for this compound is limited in publicly accessible literature; therefore, data for virginiamycin and pristinamycin are included for comparative purposes.

AntibioticBacterial SpeciesStrain InformationMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Pristinamycin Staphylococcus aureus (Methicillin-Resistant)124 clinical isolates--≤0.5[1]
Virginiamycin Staphylococcus aureus51 isolates from bovine intramammary infections--No resistance observed[2]
Masarimycin Streptococcus pneumoniaeStrains 6305, R6, and TIGR4--8 µM[3]
Pristinamycin Streptococcus pneumoniae (Penicillin-Resistant)47 clinical isolates--No resistance observed
Quinupristin/Dalfopristin Enterococcus faeciumMultiple strains-2-
Virginiamycin Enterococcus faecium---Resistance observed after exposure[4]

Experimental Protocols for MIC Determination

To ensure the reproducibility of this compound MIC data, it is crucial to follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for broth microdilution assays.

Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)

This method determines the MIC of an antimicrobial agent by testing increasing concentrations of the agent against a standardized bacterial inoculum in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound of known concentration.

  • Bacterial Strains: Use well-characterized, pure cultures of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. Include appropriate quality control strains (e.g., S. aureus ATCC® 29213™, S. pneumoniae ATCC® 49619™, E. faecium ATCC® 51559™).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2.5% to 5% lysed horse blood.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select several morphologically similar colonies.

  • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plates to achieve the desired final concentration range.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform (typically 100 µL).

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

5. Reading and Interpreting Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • The results for the quality control strains should fall within their established acceptable ranges.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for MIC determination.

MikamycinB_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P Site Premature_Release Premature Release of Incomplete Peptide P_site->Premature_Release Causes A_site A Site Mikamycin_B This compound (Streptogramin B) Mikamycin_B->P_site Binds to P site Peptidyl_tRNA Growing Peptide Chain (Peptidyl-tRNA) Peptidyl_tRNA->P_site Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Premature_Release->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound on the bacterial ribosome.

MIC_Workflow cluster_prep Preparation cluster_plate Microtiter Plate Setup Start Bacterial Culture (e.g., S. aureus) Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Dilution Dilute to final concentration (~5x10^5 CFU/mL) Inoculum->Dilution Inoculation Inoculate Microtiter Plate Dilution->Inoculation Antibiotic_Dilutions Serial Dilution of This compound Antibiotic_Dilutions->Inoculation Controls Prepare Growth and Sterility Controls Controls->Inoculation Incubation Incubate at 35°C (16-20 hours) Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading Result MIC Value (µg/mL) Reading->Result

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

References

A Comparative Analysis of Streptogramin Combinations: Efficacy, Synergy, and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Streptogramin antibiotics represent a critical class of antimicrobials, particularly for their efficacy against multi-drug resistant Gram-positive bacteria. These antibiotics are unique in that they are combinations of two structurally distinct compounds, group A and group B streptogramins, which work synergistically to inhibit bacterial protein synthesis. This guide provides a detailed comparative analysis of different streptogramin combinations, focusing on the well-established quinupristin/dalfopristin and the investigational combination flopristin/linopristin, with supporting experimental data and methodologies.

Mechanism of Action: A Synergistic Inhibition of Protein Synthesis

Streptogramins exert their bactericidal effect by binding to the 50S ribosomal subunit, ultimately leading to the cessation of protein synthesis and bacterial cell death.[1][2][3] The two components of a streptogramin combination, group A and group B, bind to different sites on the ribosome, creating a synergistic effect that is more potent than the individual components alone.[4][5]

  • Group A Streptogramins (e.g., Dalfopristin, Flopristin): These compounds bind to the peptidyl transferase center (PTC) on the 23S portion of the 50S ribosomal subunit. This binding event induces a conformational change in the ribosome that significantly increases its affinity for the group B component, by a factor of about 100. Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transfer.

  • Group B Streptogramins (e.g., Quinupristin, Linopristin): These compounds bind to a nearby site on the 50S ribosomal subunit and block the nascent polypeptide exit tunnel (NPET). This action prevents the elongation of the polypeptide chain and can cause the release of incomplete chains, thus inhibiting the late phase of protein synthesis.

The combination of a group A and a group B streptogramin results in a stable ternary complex with the ribosome, which effectively halts protein synthesis. While each component is typically bacteriostatic on its own, their combination is bactericidal.

Mechanism of Action of Streptogramin Combinations cluster_ribosome Bacterial 50S Ribosome 50S_Subunit 50S Ribosomal Subunit Streptogramin_B Streptogramin B (Quinupristin/Linopristin) 50S_Subunit->Streptogramin_B Increases Affinity for PTC Peptidyl Transferase Center (PTC) PTC->50S_Subunit Conformational Change Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PTC->Protein_Synthesis_Inhibition Inhibits early phase NPET Nascent Peptide Exit Tunnel (NPET) NPET->Protein_Synthesis_Inhibition Inhibits late phase Streptogramin_A Streptogramin A (Dalfopristin/Flopristin) Streptogramin_A->PTC Binds to Streptogramin_B->NPET Binds to and blocks Bactericidal_Effect Bactericidal Effect Protein_Synthesis_Inhibition->Bactericidal_Effect

Fig 1. Synergistic mechanism of streptogramin combinations.

Comparative In Vitro Activity

The in vitro activity of streptogramin combinations is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Streptogramin CombinationOrganismMIC Range (μg/mL)Reference
Quinupristin/Dalfopristin Streptococcus pneumoniae0.20 - 1
Staphylococcus aureus0.25 - 2
Methicillin-resistant Staphylococcus aureus (MRSA)0.12 - 0.5
Enterococcus faecium0.50 - 4
NXL 103 (Flopristin/Linopristin) Streptococcus pneumoniae0.12 - 0.5
Haemophilus influenzae0.03 - 1
Moraxella catarrhalis0.03 - 1
Methicillin-resistant Staphylococcus aureus (MRSA)0.06 - 0.5

Note: MIC values can vary depending on the specific strain and testing methodology.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time. These studies have demonstrated the rapid bactericidal activity of streptogramin combinations against susceptible organisms.

For example, a study on the investigational streptogramin NXL 103 showed that at twice the MIC, it was bactericidal (defined as a ≥3-log10 reduction in CFU/mL) against all tested strains of Streptococcus pneumoniae within 12 hours. Against Haemophilus influenzae, bactericidal activity was achieved within 24 hours at twice the MIC. However, against five strains of methicillin-resistant Staphylococcus aureus (MRSA), NXL 103 was mainly bacteriostatic.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. Streptogramins exhibit a significant PAE, which allows for less frequent dosing intervals.

A study on RP 59500 (quinupristin/dalfopristin) demonstrated a prolonged PAE against various Gram-positive cocci. For Staphylococcus aureus, a 30-minute exposure to 5 µg/mL of RP 59500 resulted in a PAE of 1.9 to 6.9 hours. For Streptococcus pneumoniae, the PAE was 7.5 to 9.5 hours under similar conditions, and for Streptococcus pyogenes, it was greater than 18 hours. This extended PAE suggests that the drug's efficacy may be maintained even when concentrations fall below the MIC between doses.

Mechanisms of Resistance

Resistance to streptogramins can occur through several mechanisms:

  • Target Modification: The most common mechanism is the modification of the ribosomal target site. The erm genes encode for enzymes that methylate an adenine residue in the 23S rRNA, which reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance).

  • Enzymatic Inactivation: Group A streptogramins can be inactivated by acetyltransferases encoded by vat genes. Group B streptogramins can be inactivated by lyases encoded by vgb genes.

  • Active Efflux: ATP-binding cassette (ABC) transporters can actively pump the antibiotic out of the bacterial cell, reducing its intracellular concentration.

Mechanisms of Resistance to Streptogramins cluster_resistance Resistance Mechanisms Streptogramin_Combination Streptogramin Combination Bacterial_Cell Bacterial Cell Streptogramin_Combination->Bacterial_Cell Enters Target_Modification Target Modification (e.g., erm genes) Target_Modification->Bacterial_Cell Alters Ribosome Enzymatic_Inactivation Enzymatic Inactivation (e.g., vat, vgb genes) Enzymatic_Inactivation->Streptogramin_Combination Inactivates Active_Efflux Active Efflux (e.g., ABC transporters) Active_Efflux->Streptogramin_Combination Pumps out

Fig 2. Overview of streptogramin resistance mechanisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the streptogramin combination. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Curve Analysis

Time-kill assays assess the rate of bacterial killing by an antimicrobial agent.

Experimental Workflow for Time-Kill Curve Analysis Start Start Inoculum_Prep Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Inoculum_Prep Antibiotic_Addition Add Streptogramin Combination (at various MIC multiples) Inoculum_Prep->Antibiotic_Addition Incubation Incubate at 37°C with Shaking Antibiotic_Addition->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate onto Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (18-24h) Plating->Incubate_Plates CFU_Count Count Colonies (CFU/mL) Incubate_Plates->CFU_Count Plot_Data Plot log10 CFU/mL vs. Time CFU_Count->Plot_Data End End Plot_Data->End

Fig 3. Workflow for a typical time-kill curve experiment.

Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Antibiotic Exposure: Add the streptogramin combination at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is determined by measuring the time it takes for a bacterial culture to recover and resume logarithmic growth after a brief exposure to an antibiotic.

Protocol: PAE Assay

  • Antibiotic Exposure: Expose a bacterial culture in the logarithmic phase of growth (approximately 10^6 CFU/mL) to a specific concentration of the streptogramin combination (e.g., 5x or 10x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is not exposed to the antibiotic.

  • Antibiotic Removal: After the exposure period, rapidly remove the antibiotic. This can be achieved by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth.

  • Viable Count Monitoring: At regular intervals, determine the viable cell counts (CFU/mL) of both the antibiotic-exposed and the control cultures by plating serial dilutions.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

References

Cross-Resistance Between Mikamycin B and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Mikamycin B, a member of the streptogramin B family of antibiotics, against various bacterial strains with defined resistance mechanisms to other antibiotic classes. The information is supported by experimental data on minimum inhibitory concentrations (MICs) and detailed methodologies for key assays, offering valuable insights for antimicrobial research and development.

Understanding the Landscape of Cross-Resistance

This compound, like other streptogramin B antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its efficacy can be compromised by cross-resistance mechanisms that affect other antibiotics targeting the same cellular machinery. The most significant of these is the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.

The primary mechanism behind MLSB resistance is the modification of the ribosomal target site by erythromycin ribosome methylase (erm) enzymes, encoded by various erm genes (ermA, ermB, ermC, etc.).[1][2] This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to broad cross-resistance among these classes.[1][2]

Performance of this compound Against Resistant Strains

While comprehensive studies directly comparing this compound to a wide array of antibiotics are limited, research on similar streptogramins and derivatives like Miokamycin provides critical data.

One study demonstrated that most erythromycin-resistant Staphylococcus aureus strains remained sensitive to Miokamycin, a derivative of Mikamycin, exhibiting a Minimum Inhibitory Concentration (MIC) of approximately 0.8 mg/L.[3] This suggests that this compound may retain activity against some macrolide-resistant strains.

The effectiveness of this compound is, however, significantly influenced by the specific erm gene present. Strains harboring erm genes that confer high-level, constitutive MLSB resistance are likely to exhibit cross-resistance to this compound. In contrast, strains with inducible MLSB resistance may show initial susceptibility, but resistance can be induced upon exposure to a macrolide antibiotic.

Below is a summary of expected cross-resistance patterns based on the known mechanisms of action.

Antibiotic ClassKey Resistance Mechanism(s)Expected Cross-Resistance with this compoundRationale
Macrolides (e.g., Erythromycin, Azithromycin)Target site modification (erm genes)High Shared binding site on the 23S rRNA of the 50S ribosomal subunit. Methylation by erm enzymes prevents binding of both antibiotic classes.
Lincosamides (e.g., Clindamycin, Lincomycin)Target site modification (erm genes)High Overlapping binding site with macrolides and streptogramin B on the 50S ribosome. erm-mediated methylation confers resistance.
Other Streptogramins (e.g., Quinupristin)Target site modification (erm genes)High As a streptogramin B, this compound shares the same target and is affected by the same resistance mechanisms as other members of its class.
Oxazolidinones (e.g., Linezolid)Mutations in the 23S rRNA, cfr gene (ribosomal methylation)Variable While both target the 50S ribosome, the binding sites are distinct. Cross-resistance is not the primary expectation, but certain ribosomal alterations could potentially affect both.
Phenicols (e.g., Chloramphenicol)Enzymatic inactivation (cat genes), efflux pumpsLow Different binding site on the 50S ribosome and distinct resistance mechanisms.
Tetracyclines (e.g., Tetracycline, Doxycycline)Efflux pumps, ribosomal protection proteinsLow Targets the 30S ribosomal subunit, a different target from this compound.
Aminoglycosides (e.g., Gentamicin, Kanamycin)Enzymatic modification, target site mutation (16S rRNA)Low Targets the 30S ribosomal subunit.
β-Lactams (e.g., Penicillin, Methicillin)Alteration of penicillin-binding proteins (PBPs)None Targets cell wall synthesis, a completely different mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental quantitative measure of antibiotic susceptibility.

Broth Microdilution Method (According to CLSI Guidelines):

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic to be tested.

    • Perform serial two-fold dilutions of each antibiotic in sterile broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Disk Diffusion Test (Kirby-Bauer Method) for Phenotypic Characterization

This method is used to qualitatively assess the susceptibility of a bacterial isolate to an antibiotic and to detect certain resistance phenotypes, such as inducible MLSB resistance (D-test).

D-Test for Inducible Clindamycin Resistance:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement:

    • Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface.

    • The distance between the edges of the two disks should be 15-26 mm.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Negative D-test: A circular zone of inhibition around the clindamycin disk indicates susceptibility.

    • Positive D-test: A flattening of the inhibition zone around the clindamycin disk adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.

Visualization of Key Concepts

Signaling Pathway of MLSB Resistance

MLSB_Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Antibiotic Macrolide / Lincosamide / Streptogramin B (this compound) Ribosome 50S Ribosomal Subunit (Target Site) Antibiotic->Ribosome Binds to & Inhibits Methylated_Ribosome Methylated 50S Ribosome (Altered Target) Antibiotic->Methylated_Ribosome Binding Prevented Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables erm_Gene erm Gene (e.g., ermA, ermB, ermC) Methyltransferase Ribosomal Methyltransferase (Enzyme) erm_Gene->Methyltransferase Encodes Methyltransferase->Ribosome Methylates Methylated_Ribosome->Protein_Synthesis Continues Cross_Resistance_Workflow cluster_workflow Cross-Resistance Study Workflow cluster_characterization Resistance Characterization Start Start: Isolate Bacterial Strains Phenotypic Phenotypic Testing (e.g., D-test) Start->Phenotypic Genotypic Genotypic Analysis (PCR for resistance genes) Start->Genotypic MIC_Testing Determine MICs for a Panel of Antibiotics (including this compound) Phenotypic->MIC_Testing Genotypic->MIC_Testing Data_Analysis Data Analysis and Comparison MIC_Testing->Data_Analysis Conclusion Draw Conclusions on Cross-Resistance Patterns Data_Analysis->Conclusion

References

In Vitro Validation of Streptogramin and β-Lactam Synergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the synergistic potential between streptogramin antibiotics, such as Mikamycin B, and the β-lactam class, supported by experimental data.

The rise of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including combination therapies designed to enhance efficacy and overcome resistance. This guide explores the in vitro interaction between streptogramin antibiotics (e.g., this compound, Pristinamycin, Quinupristin-Dalfopristin) and β-lactams. Streptogramins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, while β-lactams inhibit cell wall synthesis. The combination of these distinct mechanisms presents a compelling rationale for potential synergistic activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Synergy Data

The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration Index (FICI), derived from checkerboard assays. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).[1][2][3] The interaction is typically interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[1][4]

Below are summaries of in vitro studies evaluating the combination of streptogramins and β-lactams against S. aureus.

Study 1: Quinupristin-Dalfopristin with Various β-Lactams

This study investigated the interaction of the streptogramin combination Quinupristin-Dalfopristin (Q-D) with several β-lactams against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) isolates. The results demonstrated a clear synergistic or additive effect.

Combination (Q-D + β-Lactam)Bacterial TypeInteraction Profile (FICI Range)Outcome
Quinupristin-Dalfopristin + CefamandoleMSSA & MRSA≤ 0.5 to ≤ 1.0Synergy / Additive
Quinupristin-Dalfopristin + FlucloxacillinMSSA & MRSA≤ 0.5 to ≤ 1.0Synergy / Additive
Quinupristin-Dalfopristin + Penicillin GMSSA & MRSA≤ 0.5 to ≤ 1.0Synergy / Additive
Data derived from checkerboard assays performed on 8 MSSA and 10 MRSA isolates.

The study found that the positive interaction (synergy or additivity) was independent of methicillin resistance status. For MRSA, the addition of Q-D at just one-quarter of its standalone Minimum Inhibitory Concentration (MIC) was able to decrease the MIC of flucloxacillin from a resistant level (500-1,000 mg/liter) to a susceptible level (30-60 mg/liter).

Study 2: Pristinamycin with Cefoxitin

In a separate investigation against 67 multidrug-resistant (MDR) S. aureus isolates, the combination of Pristinamycin (a streptogramin closely related to this compound) and the β-lactam cefoxitin was evaluated. In contrast to the Q-D study, this combination predominantly resulted in indifference.

CombinationBacterial TypePredominant InteractionPercentage of Isolates
Pristinamycin + CefoxitinMDR S. aureusIndifference71.6%
Data derived from checkerboard assays against 67 MDR S. aureus isolates.

This highlights that synergistic outcomes are not universal and depend on the specific combination of drugs and the resistance profile of the bacterial strains tested.

Mechanism of Synergistic Action

The synergistic effect between a streptogramin and a β-lactam antibiotic is rooted in their complementary mechanisms of action. β-lactams weaken the bacterial cell wall, which can, in turn, facilitate the entry or enhance the activity of the streptogramin at its intracellular target, the ribosome.

G cluster_cell Bacterial Cell cluster_drugs PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan) PBP->CellWall Catalyzes CellLysis Cell Lysis & Bactericidal Effect CombinedEffect Synergistic Outcome Ribosome 50S Ribosome (Protein Synthesis) BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits MikamycinB This compound (Streptogramin) MikamycinB->Ribosome Inhibits CombinedEffect->CellLysis Enhanced

Caption: Dual inhibition pathway of β-lactams and this compound.

Streptogramin antibiotics consist of two components, A and B (this compound is a type B streptogramin), which are bacteriostatic alone but bactericidal when combined. The synergy between the two streptogramin components arises because the binding of type A induces a conformational change in the ribosome, increasing its affinity for the type B component. A similar principle may apply to the synergy with β-lactams, where damage to the cell envelope could potentiate the action of the streptogramin at the ribosome.

Experimental Protocols

The primary method for evaluating antibiotic synergy in vitro is the checkerboard assay.

Checkerboard Assay Protocol

1. Preparation of Materials:

  • Antimicrobials: Stock solutions of this compound (or other streptogramin) and the selected β-lactam are prepared at a concentration at least 10 times higher than the highest concentration to be tested.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Hardware: Sterile 96-well microtiter plates are used.

2. Plate Setup:

  • Twofold serial dilutions of the β-lactam are prepared horizontally across the plate (e.g., columns 1-10).

  • Twofold serial dilutions of this compound are prepared vertically down the plate (e.g., rows A-G).

  • This creates a matrix of wells containing unique concentration combinations of both drugs.

  • Control wells are included: a row with only this compound dilutions, a column with only β-lactam dilutions, and a well with only broth and inoculum (growth control).

3. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to all wells containing antibiotic dilutions and the growth control well.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours.

4. Reading Results:

  • After incubation, the plates are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of an antibiotic, alone or in combination, that completely inhibits visible growth.

  • The FICI is then calculated for each well that shows no growth to determine the nature of the interaction.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions B Prepare Bacterial Inoculum (0.5 McFarland) C Create 2D Serial Dilutions of Drugs in 96-Well Plate A->C D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Read MICs for Each Drug Alone & in Combination E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Determine Interaction (Synergy, Additive, Indifference) G->H

Caption: Standard workflow for the checkerboard synergy assay.

References

Benchmarking Mikamycin B: A Comparative Analysis of In Vitro Activity Against Critical Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of rising antibiotic resistance, the evaluation of novel and existing antimicrobial agents against clinically significant pathogens is paramount. This guide provides a comparative analysis of the in vitro activity of Mikamycin B, a streptogramin antibiotic, against two of the most challenging clinical isolates: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

Due to the limited availability of extensive clinical isolate data for this compound, this guide utilizes data for the closely related and structurally similar streptogramin antibiotic, pristinamycin, as a proxy. The performance of pristinamycin is benchmarked against commonly used antibiotics for MRSA and VRE infections, including linezolid, daptomycin, and vancomycin. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable reference for the potential therapeutic application of this compound and other streptogramins.

Comparative In Vitro Activity: A Snapshot

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for pristinamycin and key comparator antibiotics against MRSA and VRE. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a critical measure of an antibiotic's potency.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pristinamycin MRSA0.50.5[1]
LinezolidMRSA12
DaptomycinMRSA0.250.5
VancomycinMRSA12
Pristinamycin VRE (E. faecium)12
LinezolidVRE (E. faecium)12
DaptomycinVRE (E. faecium)24

Note: Data for pristinamycin is used as a proxy for this compound. MIC values for comparator drugs are compiled from various sources and may vary based on geographic location and specific strains tested.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro susceptibility of bacteria to antimicrobial agents. The data presented in this guide is primarily based on the broth microdilution method, a standardized and widely used protocol.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the assay.

  • Bacterial Culture: A pure culture of the clinical isolate (e.g., MRSA, VRE) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL concentration (e.g., 0.5 McFarland standard).

  • Antimicrobial Agents: Stock solutions of the antibiotics (this compound/pristinamycin, linezolid, daptomycin, vancomycin) are prepared at known concentrations.

  • Broth Medium: A cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria like S. aureus and Enterococcus spp.

2. Serial Dilution of Antibiotics:

  • A two-fold serial dilution of each antibiotic is prepared directly in the wells of the microtiter plate using the broth medium. This creates a gradient of decreasing antibiotic concentrations across the rows of the plate.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.

3. Inoculation:

  • The standardized bacterial suspension is further diluted in the broth medium.

  • Each well of the microtiter plate (except the sterility control) is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Wells with Standardized Bacterial Suspension prep_bacteria->inoculation prep_antibiotics Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Dilution of Antibiotics in 96-well Plate prep_antibiotics->serial_dilution prep_media Prepare Broth Medium prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Mechanism of Action: The Streptogramin Advantage

This compound, as a streptogramin B antibiotic, acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, leading to the cessation of peptide chain elongation and ultimately, bacterial cell death. Streptogramins are often comprised of two synergistic components, group A and group B, which bind to different sites on the ribosome. This dual mechanism of action can result in bactericidal activity and a lower likelihood of resistance development.

Signaling_Pathway Mechanism of Action of Streptogramin B Antibiotics cluster_ribosome Bacterial Ribosome (50S Subunit) P_site P-site A_site A-site E_site E-site (Exit) streptogramin_B This compound (Streptogramin B) peptidyl_transferase Peptidyl Transferase Center streptogramin_B->peptidyl_transferase Binds to protein_synthesis_inhibition Inhibition of Protein Synthesis peptidyl_transferase->protein_synthesis_inhibition Blocks peptide bond formation bacteriostatic_cidal Bacteriostatic/Bactericidal Effect protein_synthesis_inhibition->bacteriostatic_cidal

Action of Streptogramin B on the Bacterial Ribosome.

Concluding Remarks

The in vitro data for pristinamycin suggests that this compound holds significant promise as a potent agent against MRSA.[1][2] Its activity against VRE, particularly E. faecium, is also noteworthy, although enterococci generally exhibit higher resistance to streptogramins.[3] The unique mechanism of action of streptogramins offers a potential advantage in overcoming resistance to other classes of antibiotics.

Further in vitro studies with a broader range of contemporary clinical isolates are warranted to fully elucidate the activity spectrum of this compound. Moreover, in vivo studies are essential to translate these in vitro findings into potential clinical efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a therapeutic option in the fight against multidrug-resistant bacteria.

References

Validating Mikamycin B: A Comparative Guide to Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the potential of Mikamycin B, a member of the streptogramin B class of antibiotics, rigorous validation of its activity is paramount. This guide provides a comprehensive overview of peer-reviewed methods for characterizing this compound, also known under synonyms such as Pristinamycin IA and Virginiamycin S1. We present a comparative analysis of its performance alongside other clinically relevant antibiotics, supported by experimental data and detailed protocols.

This compound, in synergy with a streptogramin A component (like Mikamycin A or Virginiamycin M1), acts as a potent inhibitor of bacterial protein synthesis. This combination therapy results in bactericidal activity, particularly against a spectrum of Gram-positive pathogens, including drug-resistant strains.

Comparative Antibacterial Activity

The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize MIC values for streptogramin antibiotics (representing this compound's class) and comparator drugs against key Gram-positive bacteria. It is important to note that this data is compiled from multiple peer-reviewed sources, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Comparative MIC Values (μg/mL) Against Staphylococcus aureus

Antibiotic/CombinationMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)
Quinupristin/Dalfopristin (Synercid®)0.5 - 1.01.0 - 2.0
Vancomycin1.01.0 - 2.0
Linezolid2.02.0
Daptomycin0.250.5

Data compiled from multiple sources.

Table 2: Comparative MIC Values (μg/mL) Against Other Gram-Positive Pathogens

Antibiotic/CombinationStreptococcus pneumoniae (Penicillin-Susceptible)Streptococcus pneumoniae (Penicillin-Resistant)Enterococcus faecium (Vancomycin-Resistant)
Quinupristin/Dalfopristin (Synercid®)0.50.52.0
Vancomycin≤0.51.0Resistant
Linezolid1.01.02.0

Data compiled from multiple sources.

Mechanism of Action: Synergistic Inhibition of Protein Synthesis

This compound (Streptogramin B) and its partner, Mikamycin A (Streptogramin A), synergistically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] The binding of Mikamycin A induces a conformational change in the ribosome that increases the binding affinity of this compound by approximately 100-fold.[2] This cooperative binding physically obstructs the nascent polypeptide exit tunnel, halting protein elongation and leading to bacterial cell death.[3] While each component individually is bacteriostatic (inhibits growth), their combination is bactericidal (kills bacteria).[3]

Mikamycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosome P_site Peptidyl Transferase Center (P-site) E_tunnel Nascent Polypeptide Exit Tunnel P_site->E_tunnel 2. Induces Conformational Change Protein_Syn Protein Synthesis E_tunnel->Protein_Syn 4. Blocks Elongation MikA Mikamycin A (Streptogramin A) MikA->P_site 1. Binds MikB This compound (Streptogramin B) MikB->E_tunnel 3. Binds with ~100x higher affinity Cell_Death Bacterial Cell Death Protein_Syn->Cell_Death Leads to

Synergistic action of Mikamycin A and B on the bacterial ribosome.

Experimental Protocols

Accurate and reproducible data are the foundation of robust research. The following are standardized, peer-reviewed protocols for key in vitro assays used to validate the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL

  • Stock solution of this compound (and comparator antibiotics) of known concentration

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculate Plates: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye.

MIC_Workflow Start Start: Prepare Standardized Bacterial Inoculum Prep_Plates Prepare Serial Dilutions of Antibiotic in 96-well Plate Start->Prep_Plates Inoculate Inoculate Wells with Bacterial Suspension Prep_Plates->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Read Results: Determine Lowest Concentration with No Visible Growth Incubate->Read End End: MIC Value Read->End

Workflow for MIC determination via broth microdilution.

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Dilute this compound (Drug A) horizontally and Mikamycin A (Drug B) vertically.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the MIC assay.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

FIC_Interpretation FIC_Index Calculate FIC Index (FICA + FICB) Synergy Synergy (FIC ≤ 0.5) FIC_Index->Synergy is Additive Additive / Indifference (0.5 < FIC ≤ 4.0) FIC_Index->Additive is Antagonism Antagonism (FIC > 4.0) FIC_Index->Antagonism is

Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Conclusion

The validation of this compound's therapeutic potential relies on standardized and well-documented experimental methods. The data presented in this guide, derived from peer-reviewed literature, confirms the potent antibacterial activity of the streptogramin class against challenging Gram-positive pathogens. By employing rigorous methodologies such as broth microdilution for MIC determination and checkerboard assays for synergy analysis, researchers can generate the high-quality, reproducible data necessary for advancing drug development efforts. The provided protocols offer a solid foundation for these critical validation studies.

References

A Comparative Analysis of the Post-Antibiotic Effect of Mikamycin B and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial research, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing dosing regimens and combating the rise of drug-resistant pathogens. One of the key pharmacodynamic parameters is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. This guide provides a comparative overview of the PAE of Mikamycin B, a streptogramin antibiotic, and other prominent antimicrobial agents: daptomycin (a cyclic lipopeptide), linezolid (an oxazolidinone), and amikacin (an aminoglycoside). This analysis is intended for researchers, scientists, and drug development professionals.

Executive Summary

This guide presents a detailed comparison of the in vitro post-antibiotic effect of this compound (represented by the closely related streptogramin, quinupristin-dalfopristin) against daptomycin, linezolid, and amikacin. The data, summarized from multiple studies, indicates that streptogramins and aminoglycosides generally exhibit a more prolonged PAE against susceptible Gram-positive organisms compared to linezolid. Daptomycin also demonstrates a significant PAE. These findings have important implications for dosing strategies, potentially allowing for less frequent administration of drugs with a longer PAE, which can enhance patient compliance and reduce the risk of toxicity.

Comparative Post-Antibiotic Effect (PAE) Data

The following tables summarize the in vitro PAE of the selected antimicrobial agents against common Gram-positive pathogens. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

Antibiotic AgentBacterial StrainExposure Concentration (x MIC)Exposure Duration (hours)PAE (hours)
Quinupristin-Dalfopristin Methicillin-Susceptible S. aureus (MSSA)1012.0 - 6.2
Methicillin-Resistant S. aureus (MRSA)1011.1 - 7.6
Daptomycin MSSA1012.4 - 6.3
MRSA1012.0 - 6.2
Linezolid MSSA410.5 - 1.7
MRSA410.6 - 1.5
Amikacin S. aureus4-8 mg/L15.0 - 10.0

Table 2: Post-Antibiotic Effect (PAE) against Other Gram-Positive Bacteria

Antibiotic AgentBacterial StrainExposure Concentration (x MIC)Exposure Duration (hours)PAE (hours)
Quinupristin-Dalfopristin Streptococcus pneumoniae21>9.0
Daptomycin Streptococcus pneumoniae1011.0 - 2.5
Linezolid Enterococcus faecalis41~2.4
Amikacin Mycobacterium avium4214.7

Mechanisms of Action

The duration of the PAE is often linked to the antibiotic's mechanism of action. The following diagrams illustrate the distinct pathways through which these agents inhibit bacterial growth.

cluster_streptogramin This compound (Streptogramin B) & A This compound This compound 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Binding enhanced by Mikamycin A Mikamycin A Mikamycin A Mikamycin A->50S Ribosomal Subunit Binds & induces conformational change Peptidyl Transferase Center Peptidyl Transferase Center 50S Ribosomal Subunit->Peptidyl Transferase Center Blocks peptide exit tunnel Protein Synthesis Inhibition Protein Synthesis Inhibition Peptidyl Transferase Center->Protein Synthesis Inhibition Prevents elongation

Mechanism of Action: this compound

cluster_daptomycin Daptomycin Daptomycin Daptomycin Bacterial Cell Membrane Bacterial Cell Membrane Daptomycin->Bacterial Cell Membrane Ca2+-dependent insertion Ca2+ Ca2+ Membrane Depolarization Membrane Depolarization Bacterial Cell Membrane->Membrane Depolarization Oligomerization & K+ efflux Inhibition of Macromolecule Synthesis Inhibition of Macromolecule Synthesis Membrane Depolarization->Inhibition of Macromolecule Synthesis Disruption of DNA, RNA, protein synthesis

Mechanism of Action: Daptomycin

cluster_linezolid Linezolid Linezolid Linezolid 50S Ribosomal Subunit 50S Ribosomal Subunit Linezolid->50S Ribosomal Subunit Binds to 23S rRNA Formation of 70S Initiation Complex Formation of 70S Initiation Complex 50S Ribosomal Subunit->Formation of 70S Initiation Complex Prevents Protein Synthesis Inhibition Protein Synthesis Inhibition Formation of 70S Initiation Complex->Protein Synthesis Inhibition

Mechanism of Action: Linezolid

cluster_amikacin Amikacin Amikacin Amikacin 30S Ribosomal Subunit 30S Ribosomal Subunit Amikacin->30S Ribosomal Subunit Binds to 16S rRNA mRNA Misreading mRNA Misreading 30S Ribosomal Subunit->mRNA Misreading Causes Protein Synthesis Inhibition Protein Synthesis Inhibition mRNA Misreading->Protein Synthesis Inhibition Leads to

Mechanism of Action: Amikacin

Experimental Protocols

The determination of the in vitro post-antibiotic effect is critical for evaluating the pharmacodynamic properties of an antimicrobial agent. The following is a detailed methodology for the viable count method, a commonly used technique.

Protocol for In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • The culture is incubated at 37°C with shaking until it reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 to 5 x 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control tubes.

  • The antimicrobial agent is added to the test tube at a specified multiple of its minimum inhibitory concentration (MIC) (e.g., 10x MIC).

  • The control tube receives no antibiotic.

  • Both tubes are incubated at 37°C for a defined period (e.g., 1 or 2 hours).

3. Antibiotic Removal:

  • To remove the antibiotic, the test culture is centrifuged at a low speed (e.g., 5000 x g for 10 minutes).

  • The supernatant containing the antibiotic is discarded, and the bacterial pellet is resuspended in pre-warmed, antibiotic-free broth.

  • This washing step is typically repeated two to three times to ensure complete removal of the drug.

  • An alternative method for antibiotic removal is a 1:1000 dilution of the culture in pre-warmed, antibiotic-free broth.

4. Regrowth Monitoring:

  • Immediately after antibiotic removal (time zero) and at regular intervals (e.g., every hour for up to 8-24 hours), samples are taken from both the test and control cultures.

  • Serial dilutions of the samples are performed in a sterile buffer (e.g., phosphate-buffered saline).

  • Aliquots of the dilutions are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • The plates are incubated at 37°C for 18-24 hours, and the colonies are counted to determine the CFU/mL at each time point.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the CFU/mL in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after antibiotic removal.

    • C is the time required for the CFU/mL in the untreated control culture to increase by 1 log10 from the initial count at time zero.

cluster_workflow Experimental Workflow for PAE Determination A Prepare Bacterial Inoculum (Logarithmic Growth Phase) B Divide into Test & Control Cultures A->B C Add Antibiotic to Test Culture (e.g., 10x MIC) B->C D Incubate (e.g., 1-2 hours at 37°C) C->D E Remove Antibiotic from Test Culture (Centrifugation/Washing or Dilution) D->E F Monitor Regrowth of Both Cultures (Viable Counts at Regular Intervals) E->F G Calculate PAE (PAE = T - C) F->G

Workflow for PAE Determination

Conclusion

The post-antibiotic effect is a critical parameter in understanding the efficacy of antimicrobial agents. The data presented in this guide suggests that this compound, as represented by other streptogramins, exhibits a significant PAE against Gram-positive bacteria, comparable to that of daptomycin and amikacin, and generally longer than that of linezolid. This prolonged bacterial growth suppression, even after the antibiotic concentration falls below the MIC, supports the potential for less frequent dosing intervals. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the PAE of these important antimicrobial agents. Researchers are encouraged to utilize the detailed experimental protocol provided to ensure consistency and comparability of future PAE studies.

Independent Verification of Mikamycin B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Mikamycin B, a streptogramin B antibiotic, with other protein synthesis inhibitors. The performance of this compound is contrasted with representative macrolide (Erythromycin), lincosamide (Clindamycin), and aminoglycoside (Amikacin) antibiotics, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate independent verification.

Executive Summary

This compound, a member of the streptogramin B class of antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action leads to the premature termination of translation and the release of incomplete polypeptide chains. Its mechanism is functionally similar to that of macrolides and lincosamides, which also target the 50S ribosomal subunit, but distinct from aminoglycosides that act on the 30S subunit. This guide presents a comparative analysis of these antibiotics based on their inhibitory concentrations, ribosome binding affinity, and impact on nascent polypeptide chains.

Mechanism of Action: A Comparative Overview

This compound and the comparative antibiotics all function by inhibiting protein synthesis, a fundamental process for bacterial survival. However, they achieve this through different interactions with the bacterial ribosome.

This compound (Streptogramin B): this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, obstructing the path of the nascent polypeptide chain. This interference causes the premature dissociation of peptidyl-tRNA from the ribosome.[1][2][3] Streptogramin B antibiotics are often used in combination with streptogramin A antibiotics, which bind to a nearby site and induce a conformational change in the ribosome, enhancing the binding of the streptogramin B component and leading to a synergistic bactericidal effect.[1][2]

Erythromycin (Macrolide): As a macrolide, erythromycin also binds to the 50S ribosomal subunit, in close proximity to the PTC. It blocks the elongation of the polypeptide chain by physically obstructing the exit tunnel.

Clindamycin (Lincosamide): Clindamycin, a lincosamide antibiotic, shares an overlapping binding site with macrolides and streptogramin B antibiotics on the 50S ribosomal subunit. Its mechanism also involves the inhibition of peptide bond formation.

Amikacin (Aminoglycoside): In contrast to the other three, amikacin binds to the 16S rRNA of the 30S ribosomal subunit. This binding interferes with the decoding process, causing misreading of the mRNA codon and leading to the production of non-functional proteins.

Quantitative Comparison of Inhibitory Action

The efficacy of these antibiotics can be quantitatively compared using several key parameters obtained from in vitro experiments.

Table 1: Peptidyl-tRNA Dissociation Length

A critical aspect of the mechanism for antibiotics targeting the 50S subunit is the length of the nascent polypeptide chain at which they induce its release from the ribosome. This reflects how deeply the antibiotic obstructs the peptide exit tunnel.

Antibiotic ClassRepresentative AntibioticLength of Peptidyl-tRNA Causing Dissociation (amino acid residues)
Streptogramin BPristinamycin IA (for this compound)6
MacrolideErythromycin6-8
LincosamideClindamycin2-4

Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table provides a representative range of MIC values against Staphylococcus aureus, a common Gram-positive pathogen.

AntibioticMIC Range (µg/mL)MIC90 (µg/mL)
Erythromycin≤0.12 - >6416
Clindamycin≤0.12 - >64≤0.12
Amikacin0.5 - >256-

Note: MIC values can vary significantly depending on the specific strain and the testing methodology. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols for Verification

To facilitate independent verification of these mechanisms, detailed protocols for key experiments are provided below.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of an antibiotic, which is the concentration required to inhibit protein synthesis by 50%.

Principle: A cell-free extract containing all the necessary components for transcription and translation is used to express a reporter gene (e.g., luciferase). The amount of protein produced is quantified, and the reduction in protein synthesis in the presence of an antibiotic is measured.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract, a DNA template encoding a reporter gene, amino acids, and energy sources.

  • Antibiotic Addition: Add varying concentrations of the antibiotic to be tested to the reaction mixtures. A control reaction without any antibiotic is also prepared.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Quantification: Measure the amount of reporter protein synthesized. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence.

  • Data Analysis: Plot the percentage of inhibition of protein synthesis against the antibiotic concentration to determine the IC50 value.

Ribosome Binding Assay (Filter Binding)

This assay measures the affinity of an antibiotic for the ribosome.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound small molecules (like radiolabeled antibiotics) to pass through.

Protocol:

  • Radiolabeling: Prepare a radiolabeled version of the antibiotic of interest.

  • Binding Reaction: Incubate purified ribosomes (70S or 50S subunits) with increasing concentrations of the radiolabeled antibiotic in a suitable binding buffer.

  • Filtration: Pass the binding reaction mixture through a nitrocellulose filter. The ribosomes and any bound antibiotic will be retained on the filter.

  • Washing: Wash the filter with a cold binding buffer to remove any unbound antibiotic.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound antibiotic against the concentration of the antibiotic to determine the dissociation constant (Kd), a measure of binding affinity.

Toeprinting Assay

This assay is used to identify the specific site on the mRNA where a ribosome stalls due to the action of an antibiotic.

Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template that is being translated by a ribosome. When the reverse transcriptase encounters a stalled ribosome, it stops, generating a truncated cDNA product. The length of this "toeprint" reveals the exact position of the ribosome on the mRNA.

Protocol:

  • In Vitro Translation: Set up an in vitro translation reaction with a specific mRNA template, ribosomes, and the antibiotic of interest.

  • Primer Annealing: Add a radiolabeled or fluorescently-labeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA.

  • Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA strand until it is blocked by the stalled ribosome.

  • Gel Electrophoresis: Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The size of the truncated cDNA product, or "toeprint," indicates the precise location of the 3' edge of the stalled ribosome on the mRNA. This allows for the identification of the specific codon at which the antibiotic causes translation to halt.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key concepts discussed in this guide.

Mikamycin_B_Mechanism_of_Action cluster_Ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Inhibition Inhibits Protein Synthesis 50S->Inhibition Blocks Peptide Elongation mRNA mRNA Peptide Growing Peptide MikamycinB This compound MikamycinB->50S Binds to Peptidyl Transferase Center

Mechanism of this compound Action

Antibiotic_Target_Comparison cluster_50S 50S Ribosomal Subunit cluster_30S 30S Ribosomal Subunit MikamycinB This compound (Streptogramin B) ProteinSynthesis Bacterial Protein Synthesis MikamycinB->ProteinSynthesis Inhibits Erythromycin Erythromycin (Macrolide) Erythromycin->ProteinSynthesis Inhibits Clindamycin Clindamycin (Lincosamide) Clindamycin->ProteinSynthesis Inhibits Amikacin Amikacin (Aminoglycoside) Amikacin->ProteinSynthesis Inhibits Experimental_Workflow Start Select Antibiotics for Comparison IVTT In Vitro Translation Assay (Determine IC50) Start->IVTT Binding Ribosome Binding Assay (Determine Kd) Start->Binding Toeprinting Toeprinting Assay (Identify Stalling Site) Start->Toeprinting MIC MIC Determination Start->MIC DataAnalysis Comparative Data Analysis IVTT->DataAnalysis Binding->DataAnalysis Toeprinting->DataAnalysis MIC->DataAnalysis Conclusion Draw Conclusions on Mechanism of Action DataAnalysis->Conclusion

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. Mikamycin B, a member of the streptogramin group of antibiotics, requires careful handling and specific disposal protocols to mitigate potential environmental impact and prevent the development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize the risk of exposure. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] An accessible safety shower and eyewash station are mandatory in the vicinity of the handling area.[1][3]

Personal Protective Equipment (PPE) Specifications:

Protection TypeSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Chemically resistant, disposable gloves (e.g., nitrile).
Body Protection A lab coat or other impervious clothing.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.

Step-by-Step Disposal Protocol

The primary method for rendering this compound inactive before final disposal is through chemical degradation. This process involves the cleavage of the cyclic ester bond characteristic of streptogramin B antibiotics, which linearizes the molecule and leads to its inactivation. Studies have shown that pristinamycin, the group to which this compound belongs, undergoes significant degradation under both acidic and alkaline conditions.

Experimental Protocol for Chemical Inactivation:

  • Solubilization (if necessary): If the this compound waste is in solid form, dissolve it in a suitable solvent like Dimethyl Sulfoxide (DMSO) before proceeding with hydrolysis.

  • Acid or Base Hydrolysis:

    • For Acid Hydrolysis: In a suitable container, slowly add 1 M HCl to the this compound waste solution until the pH is ≤ 2.

    • For Base Hydrolysis: Alternatively, slowly add 1 M NaOH to the this compound waste solution until the pH is ≥ 12.

  • Reaction Time: Seal the container and allow the solution to stand at room temperature for at least 24 hours to ensure complete hydrolysis and inactivation of the antibiotic.

  • Neutralization: After the inactivation period, carefully neutralize the solution by adding a base (if acidified) or an acid (if basified) until the pH is between 6 and 8. Monitor the pH using indicator strips or a pH meter.

  • Final Disposal: The neutralized, inactivated solution must be disposed of as hazardous chemical waste. Transfer the solution to an approved hazardous waste container, ensuring it is properly sealed and labeled according to your institution's and local regulations. Arrange for pickup and disposal by a certified hazardous waste management company.

Summary of Chemical Inactivation Parameters:

ParameterAcid HydrolysisBase Hydrolysis
Reagent 1 M HCl1 M NaOH
Target pH ≤ 2≥ 12
Reaction Time ≥ 24 hours≥ 24 hours
Neutralization pH 6 - 86 - 8

Disposal of Contaminated Materials

All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste. These materials should be collected in a designated, clearly labeled hazardous waste container for disposal.

In the event of a spill, wear full PPE and contain the spill using an absorbent material. Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal. The spill area should then be decontaminated.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

MikamycinB_Disposal_Workflow start Start: this compound Waste ppe Don Appropriate PPE start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste assess_form->liquid_waste Liquid dissolve Dissolve in Suitable Solvent (e.g., DMSO) solid_waste->dissolve package_solid Package Contaminated Solid Waste solid_waste:s->package_solid:n inactivation Chemical Inactivation (Acid/Base Hydrolysis) liquid_waste->inactivation dissolve->inactivation neutralize Neutralize Solution (pH 6-8) inactivation->neutralize package_liquid Package for Disposal neutralize->package_liquid label_waste Label as Hazardous Waste package_liquid->label_waste package_solid->label_waste dispose Dispose via Certified Hazardous Waste Management label_waste->dispose end End dispose->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Logistical Guidance for Handling Mikamycin B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Protocols: Personal Protective Equipment (PPE)

When handling Mikamycin B, especially in its powdered form, a comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Eye/Face Protection Safety Glasses with Side Shields or GogglesTo protect against splashes and airborne particles.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.
Hand Protection Nitrile or Neoprene GlovesPowder-free gloves are preferred to avoid aerosolizing the compound.[1] Check for compatibility and breakthrough times if using solvents.
Body Protection Laboratory Coat or Disposable GownA disposable gown is preferred to prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a containment device (e.g., fume hood) to prevent inhalation.[2] The type of respirator (e.g., N95, or a chemical cartridge respirator) should be selected based on a risk assessment.[1]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and contamination. Operations involving this compound powder should be conducted within a certified chemical fume hood or other suitable containment device to manage airborne particles.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Area (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh this compound in Containment prep_materials->handle_weigh handle_dissolve Prepare Stock Solution (e.g., in DMSO) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Hazardous Waste Stream cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE in Correct Sequence cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate action is necessary:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek medical attention if irritation continues.

  • Ingestion : If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including excess reagents, used PPE, and empty containers, must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated solid waste in a clearly labeled, sealed container designated for chemical waste.

  • Disposal : Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it in the regular trash or down the drain. Adhere to all local, state, and federal regulations for chemical waste disposal.

Experimental Protocols Cited

While specific experimental protocols for this compound were not detailed in the safety documents, general procedures for preparing stock solutions are available. For instance, a common practice for similar compounds is to dissolve them in a solvent like DMSO to create a concentrated stock solution.

Example Protocol: Preparation of a this compound Stock Solution

  • Objective : To prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Materials :

    • This compound powder

    • Anhydrous DMSO

    • Appropriate PPE (see table above)

    • Calibrated analytical balance

    • Chemical fume hood

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure :

    • Perform all operations within a chemical fume hood.

    • Don all required PPE.

    • Weigh the desired amount of this compound powder (e.g., 10 mg) into a sterile vial.

    • Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the vial.

    • Cap the vial securely and vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

    • Label all tubes clearly with the compound name, concentration, solvent, and date of preparation.

    • Decontaminate all surfaces and equipment used.

    • Dispose of all contaminated materials as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.